1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3/c1-5(9(12,13)14)6-2-7(10)4-8(11)3-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQBUZXULIDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631118 | |
| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864725-22-4 | |
| Record name | 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the prevalent Wittig olefination route, including the synthesis of key precursors. Mechanistic insights, step-by-step experimental protocols, and discussions on alternative synthetic strategies such as palladium-catalyzed cross-coupling reactions are presented. The guide emphasizes the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical application, and is grounded in authoritative scientific literature.
Chapter 1: Strategic Approach to Synthesis
Introduction and Significance
The incorporation of trifluoromethyl groups and halogenated aromatic rings are cornerstone strategies in modern medicinal and agricultural chemistry.[1][2] These motifs can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound (CAS 864725-22-4) embodies these features, making it a valuable intermediate for the synthesis of complex, high-value molecules.[3][4] This guide elucidates the primary and most efficient methods for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule identifies the carbon-carbon double bond as the key strategic disconnection. This immediately suggests two primary forward-synthetic approaches: olefination and transition-metal-catalyzed cross-coupling.
The most direct disconnection points to a Wittig-type reaction between a C1 phosphonium ylide and a suitably substituted trifluoroacetophenone. This is a robust and well-documented method for alkene synthesis.[5][6] Alternatively, disconnections adjacent to the aromatic ring suggest cross-coupling reactions, such as the Heck or Suzuki reactions, which are powerful for forming aryl-alkene bonds.[7][8][9]
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: The Wittig Olefination Route
The Wittig reaction stands as the most extensively documented and reliable method for the synthesis of this compound. This approach offers high yields and specificity by forming the target alkene from a ketone and a phosphonium ylide.
Mechanistic Principles
The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of a ketone.[6] This forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct. The use of a non-stabilized ylide, such as the one derived from methyltriphenylphosphonium bromide, typically favors the formation of the (Z)-alkene, although for geminal disubstituted alkenes like the target molecule, this stereoselectivity is not a factor.[5]
Synthesis of Key Precursor: 3',5'-dichloro-2,2,2-trifluoroacetophenone
The availability of the ketone precursor is critical. While not commonly available off-the-shelf, it can be synthesized efficiently through organometallic routes. A prevalent method involves the formation of a Grignard or organolithium reagent from 1-bromo-3,5-dichlorobenzene, followed by acylation with a trifluoroacetylating agent.[1][3][10]
Detailed Protocol: Grignard-based Synthesis of the Ketone Precursor [3][10]
-
Grignard Reagent Formation: Under an inert nitrogen atmosphere, magnesium turnings (1.1 eq) are activated in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the formation of 3,5-dichlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane.
-
Acylation: The freshly prepared Grignard solution is cooled to 0°C. A solution of ethyl trifluoroacetate (1.05 eq) in anhydrous THF is added dropwise, maintaining the low temperature to prevent side reactions.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone as a colorless liquid.[3]
Detailed Protocol for the Wittig Reaction
The following protocol is adapted from established literature procedures and has been demonstrated to provide high yields of the target compound.[11]
Caption: Experimental workflow for the Wittig synthesis.
Experimental Steps:
-
Reaction Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 eq) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation and Reaction: A solution of potassium tert-butoxide (KOtBu, 1.2 eq) in THF is added dropwise to the suspension at room temperature (20-25°C). The characteristic orange color of the ylide will appear.
-
Reaction Progression: The mixture is stirred at room temperature for approximately 1.5 to 2 hours. The reaction should be monitored for completion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction mixture is partitioned between n-heptane and water. The organic layer is separated, washed with brine to remove residual salts, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting residue contains the product and the triphenylphosphine oxide byproduct. Cooling the mixture often causes the triphenylphosphine oxide to precipitate, at which point it can be removed by filtration. The filtrate, containing the desired product, can be further purified by column chromatography if necessary.
Data Summary and Characterization
| Parameter | Value/Description | Reference |
| Starting Ketone | 3',5'-dichloro-2,2,2-trifluoroacetophenone | [11] |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | [11] |
| Base | Potassium tert-butoxide (KOtBu) | [11] |
| Solvent | Tetrahydrofuran (THF) | [11] |
| Temperature | 20-25°C | [11] |
| Reported Yield | 79% | [11] |
Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
¹H-NMR (360 MHz, CDCl₃): δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[11] The two singlets around 6 ppm correspond to the geminal vinylic protons, while the signals around 7.3 ppm correspond to the aromatic protons.
Chapter 3: Alternative Synthetic Strategies
While the Wittig reaction is highly effective, it is valuable for the modern chemist to consider alternative palladium-catalyzed cross-coupling methods, which are pillars of contemporary organic synthesis.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples an aryl halide with an alkene.[8][12] A plausible, though underexplored, route to the target compound could involve the coupling of a 1,3-dichloro-5-halo(iodo/bromo)benzene with 2-bromo-3,3,3-trifluoropropene.
-
Rationale: This reaction directly forms the desired aryl-alkene bond. The development of catalysts and conditions for coupling with electron-deficient alkenes is an active field of research.[1]
-
Challenges: Potential challenges include catalyst deactivation, regioselectivity of the alkene insertion, and the need for specialized ligands to facilitate the reaction with trifluoromethylated substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between an organoboron compound and an organohalide.[9] A potential synthesis could involve:
-
Route A: Coupling of (3,5-dichlorophenyl)boronic acid with a vinyl halide or triflate, such as 2-bromo-3,3,3-trifluoropropene or 2-(trifluoromethyl)allyl triflate.
-
Route B: Coupling of 1,3-dichloro-5-iodobenzene with a boronic ester of the trifluoromethylated alkene.
-
Rationale: The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. Base-free protocols for coupling with trifluoromethyl-alkenyl triflates have been developed, which could be applicable.
-
Challenges: The synthesis and stability of the required trifluoromethylated vinylboronic acid/ester can be challenging.
Chapter 4: Safety, Handling, and Storage
-
Safety: this compound is an organic chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid skin contact and inhalation of vapors.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.
Conclusion
The synthesis of this compound is most reliably achieved via a Wittig olefination of 3',5'-dichloro-2,2,2-trifluoroacetophenone. This method is high-yielding and utilizes readily accessible classes of reagents. The necessary ketone precursor can be efficiently prepared using standard organometallic procedures. While powerful alternative strategies like the Heck and Suzuki cross-coupling reactions are theoretically viable, the Wittig route remains the proven and most direct pathway for this specific target, providing a robust foundation for its use in advanced research and development.
References
- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]
- 5. m.youtube.com [m.youtube.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 9. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its primary importance lies in its role as a key intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide.[1][2] The unique structural features of this molecule, namely the dichlorinated benzene ring and the trifluoropropenyl group, impart specific chemical properties that are crucial for its reactivity and subsequent conversion into more complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an analysis of the reactivity of this important building block.
Chemical Identity and Nomenclature
-
Synonyms: 2-(3,5-dichlorophenyl)-3,3,3-trifluoro-1-propene, 1,3-dichloro-5-(1-trifluoromethyl-vinyl)-benzene, Fluralaner Intermediate[2][4]
-
Molecular Weight: 241.04 g/mol [5]
-
InChIKey: UYBQBUZXULIDMQ-UHFFFAOYSA-N[4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimentally determined values are available, others are predicted and should be used with this consideration in mind.
| Property | Value | Source(s) |
| Physical State | Colorless or pale yellow clear liquid | [1][2] |
| Odor | Pungent | [1] |
| Melting Point | -46 °C | [1] |
| Boiling Point | 132-134 °C (experimental) 265.6 ± 40.0 °C (predicted) | [1][6] |
| Density | 1.46 g/cm³ (experimental) 1.373 ± 0.06 g/cm³ (predicted) | [1][6] |
| Solubility | Soluble in organic solvents such as ether and dichloromethane. | [1] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Recommended storage temperature: 2-8°C. | [2][3] |
Synthesis
The most commonly cited method for the synthesis of this compound is a Wittig reaction.[5][7][8] This reaction involves the olefination of a ketone, in this case, 3',5'-dichloro-2,2,2-trifluoroacetophenone, using a phosphonium ylide.
Synthesis Workflow
Caption: Synthetic workflow for this compound via Wittig reaction.
Experimental Protocol
A detailed experimental protocol for the Wittig synthesis is provided below, based on established literature procedures.[5]
-
Preparation of the Ylide: In a suitable reaction vessel under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction with Base: Cool the suspension and add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature. Stir the resulting mixture at room temperature to form the ylide.
-
Addition of Ketone: Add a solution of 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Reaction Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.
Spectroscopic Characterization
-
¹H NMR (360 MHz, CDCl₃): δ = 7.38 (s, 1H), 7.32 (s, 2H), 6.06 (s, 1H), 5.82 (s, 1H) ppm.[5]
The singlets at 6.06 and 5.82 ppm are characteristic of the geminal protons of the terminal alkene. The signals at 7.38 and 7.32 ppm correspond to the aromatic protons of the 1,3,5-substituted benzene ring.
Further analytical data such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be invaluable for the complete characterization of this compound. Researchers are encouraged to perform these analyses for comprehensive quality control.
Chemical Reactivity
The chemical reactivity of this compound is governed by its two main functional components: the trifluoropropenyl group and the dichlorinated aromatic ring.
Reactivity of the Trifluoropropenyl Group
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent double bond.
-
Electrophilic Addition: The double bond is deactivated towards electrophilic attack due to the electron-withdrawing nature of the trifluoromethyl group. Reactions with typical electrophiles may require harsh conditions.
-
Nucleophilic Addition: Conversely, the double bond is activated towards nucleophilic attack. The electron density is polarized away from the double bond, making the carbon atoms more susceptible to attack by nucleophiles.
Reactivity of the Dichlorinated Aromatic Ring
The two chlorine atoms on the benzene ring are deactivating, electron-withdrawing groups, which will direct incoming electrophiles to the meta-position relative to themselves. However, the existing substitution pattern already occupies the meta positions relative to each other. The trifluoropropenyl group is also deactivating. Therefore, further electrophilic aromatic substitution on the ring would be disfavored and require forcing conditions.
Applications in Drug Development
As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Fluralaner.[1][2] Fluralaner is a systemic insecticide and acaricide that is effective against fleas and ticks on dogs and cats. The synthesis of Fluralaner involves the reaction of this intermediate with other reagents to construct the final isoxazoline-substituted benzamide structure.[9]
Safety Information
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound is a vital building block in the synthesis of the veterinary drug Fluralaner. Its synthesis via the Wittig reaction is well-established, and its reactivity is dictated by the interplay of the electron-withdrawing trifluoromethyl and dichloro-substituted phenyl groups. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly contribute to its more efficient and widespread use.
References
- 1. chembk.com [chembk.com]
- 2. Fluralaner Intermediate,CAS864725-22-4 [comwin-china.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 864725-22-4 [m.chemicalbook.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Synthesis, Characterization, and Application
Introduction & Strategic Importance
Welcome to a comprehensive technical examination of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene , a fluorinated organic compound identified by the CAS Number 864725-22-4 . This molecule is more than a mere catalog item; it represents a critical building block in the synthesis of advanced specialty chemicals. Its structure, featuring a dichlorinated benzene ring coupled with a trifluoromethylated propene group, imparts unique physicochemical properties that are highly sought after in modern chemical development.[1] The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, key attributes in the design of bioactive molecules.[1]
This guide is designed for researchers, process chemists, and drug development professionals. We will move beyond surface-level data to explore the causality behind its synthesis, its definitive characterization, and its pivotal role as a key intermediate in the production of Fluralaner, a potent, next-generation insecticide and acaricide.[2][3][4] Understanding the nuances of this intermediate is essential for optimizing the synthesis of the final active pharmaceutical ingredient (API) and for controlling impurity profiles.
Physicochemical & Spectroscopic Profile
The fundamental properties of a chemical intermediate dictate its handling, reaction conditions, and purification strategies. Below is a consolidated summary of the key physicochemical data for CAS 864725-22-4.
| Property | Value | Source(s) |
| CAS Number | 864725-22-4 | [5] |
| Molecular Formula | C₉H₅Cl₂F₃ | [5] |
| Molecular Weight | 241.04 g/mol | [6] |
| Physical State | Colorless or pale yellow clear liquid | [1][3] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [7] |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in organic solvents; low water solubility | [1] |
| Storage Conditions | 2-8°C, sealed in a dry, well-ventilated place | [2][7] |
Spectroscopic Confirmation: ¹H-NMR Analysis
Structural elucidation is confirmed by proton Nuclear Magnetic Resonance (¹H-NMR). The spectrum provides unambiguous evidence for the compound's architecture.
-
¹H-NMR (360 MHz, CDCl₃): δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[6]
Expert Interpretation:
-
The two singlets at 5.82 ppm and 6.06 ppm are characteristic of the two geminal protons on the terminal double bond (=CH₂). Their distinct chemical shifts are expected due to the anisotropic effects of the substituted aromatic ring.
-
The signals at 7.32 ppm and 7.38 ppm correspond to the protons on the 1,3,5-substituted benzene ring. The integration (2H and 1H, respectively) and multiplicity (singlets, or very narrow multiplets) are consistent with the meta-substitution pattern.
Synthesis Protocol & Mechanistic Considerations
The construction of the trifluoromethylated vinyl moiety is a non-trivial synthetic challenge. The most direct and well-documented method for preparing this compound is a Wittig reaction, a cornerstone of C-C double bond formation.[8][9]
Recommended Protocol: Wittig Olefination
This protocol details the synthesis from 3',5'-dichloro-2,2,2-trifluoroacetophenone.
Experimental Protocol:
-
Vessel Preparation: To a suitable reaction vessel, add methyl-triphenylphosphonium bromide (16.17 g, 45.27 mmol) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (10.0 g, 41.15 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 65 mL) to create a suspension.
-
Base Addition: Prepare a solution of potassium tert-butoxide (KOtBu, 5.54 g, 49.38 mmol) in THF (28 mL). Add this solution to the reaction suspension at a controlled temperature of 20-25°C.
-
Causality Note: KOtBu is a strong, non-nucleophilic base, ideal for deprotonating the phosphonium salt to form the reactive ylide without competing side reactions. THF is the solvent of choice as it effectively solubilizes the ylide and the starting ketone.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1.5 hours. Progress can be monitored by Gas Chromatography (GC) until the starting ketone is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding water and partition the mixture with n-heptane.
-
Causality Note: This step separates the desired organic product (soluble in heptane) from inorganic salts and the water-soluble triphenylphosphine oxide byproduct.
-
-
Purification: Separate the organic layer, wash with brine to remove residual water, and remove the solvent under reduced pressure. The crude product is cooled, which causes the bulk of the triphenylphosphine oxide to precipitate.
-
Isolation: Filter the mixture to remove the precipitated triphenylphosphine oxide. The filtrate contains the title compound. This procedure yields approximately 8.78 g (79%) of the desired product.[6]
Caption: Wittig synthesis workflow for CAS 864725-22-4.
Core Application: A Key Intermediate in Fluralaner Synthesis
The primary industrial relevance of this compound is its role as a direct precursor to Fluralaner (CAS 864731-61-3), a powerful ectoparasiticide used in veterinary medicine.[3][4][10] The synthesis of Fluralaner's complex isoxazoline core relies on the specific functionality present in this intermediate.
The dichlorophenyl and trifluoromethylvinyl moieties of CAS 864725-22-4 are incorporated into the final Fluralaner structure. Process routes show that this intermediate undergoes further chemical transformations to form the central isoxazoline ring system, which is crucial for the API's biological activity.[4][10] Therefore, the purity and yield of this intermediate directly impact the efficiency and quality of the final drug substance. It is also identified as "Fluralaner Impurity 35," underscoring the importance of controlling its concentration in the final product.[1]
Caption: Role of CAS 864725-22-4 in the Fluralaner synthesis pathway.
Laboratory Safety & Handling Protocol
As with any halogenated organic compound, adherence to strict safety protocols is mandatory. The compound presents several hazards that require careful management.
GHS Hazard Profile
| Pictogram | GHS Code | Hazard Statement | Source(s) |
|
| H302 | Harmful if swallowed. | [11][12] |
| H315 | Causes skin irritation. | [11][12] | |
| H319 | Causes serious eye irritation. | [11][12] | |
| H335 | May cause respiratory irritation. | [11][12] |
Safe Handling Protocol
-
Engineering Controls: Always handle this substance in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[13]
-
Eye Protection: Use safety glasses with side shields and a face shield for maximum protection.[11]
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or suit should be considered.[11]
-
-
Handling Procedure: Avoid direct contact with skin and eyes. Prevent the formation of aerosols. Do not eat, drink, or smoke in the work area.
-
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]
-
-
Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Ensure adequate ventilation.[13]
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the veterinary pharmaceutical sector. Its synthesis via a robust Wittig protocol is well-defined, and its structural characteristics are confirmed by spectroscopic data. For scientists and developers in related fields, a thorough understanding of this molecule's properties, synthesis, and handling is not just beneficial—it is essential for the successful and safe production of life-saving animal health products like Fluralaner.
References
- 1. CAS 864725-22-4: Benzene, 1,3-dichloro-5-[1-(trifluorometh… [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Fluralaner Intermediate,CAS864725-22-4 [comwin-china.com]
- 4. Factory Supply High Purity 99% Veterinary API 864731-61-3 99% Fluralaner powder in Stock [lnpipharma.com]
- 5. echemi.com [echemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Factory Supply fluralaner 864731-61-3 for Export at Lowest Price [kschemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 864725-22-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 13. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Structure Elucidation of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Introduction: Context and Significance
The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structure elucidation, is a cornerstone of modern chemical and pharmaceutical sciences.[1] This guide provides a comprehensive, in-depth analysis of the methodologies employed to confirm the structure of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a substituted aromatic compound with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] The presence of multiple functional groups—a dichlorinated benzene ring, a trifluoropropenyl substituent, and a vinyl group—presents a unique set of challenges and opportunities for spectroscopic analysis. This document will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to unambiguously confirm the molecular structure.[3][4][5]
Logical Workflow for Structure Elucidation
The confirmation of a chemical structure is a systematic process of gathering and integrating evidence from multiple analytical techniques.[1] Each method provides a different piece of the puzzle, and their combined interpretation leads to a definitive structural assignment.[1][3] The workflow for elucidating the structure of this compound follows a logical progression from determining the molecular formula to establishing the precise connectivity of all atoms.
Caption: A logical workflow for the structure elucidation of the target molecule.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is the initial and most crucial step in structure elucidation, as it provides the molecular weight of the compound and, through high-resolution analysis, its elemental formula.[1][5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ionization chamber. This process creates a positively charged molecular ion (M⁺˙).[6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[6]
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.[6]
Expected Results and Interpretation:
For this compound (C₉H₅Cl₂F₃), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[6]
| Ion | Expected m/z | Relative Intensity (Approx.) | Description |
| [M]⁺˙ | 240 | 100% | Molecular ion with two ³⁵Cl isotopes |
| [M+2]⁺˙ | 242 | 65% | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope |
| [M+4]⁺˙ | 10% | Molecular ion with two ³⁷Cl isotopes |
Fragmentation Analysis:
The fragmentation pattern provides valuable structural information. Key expected fragments for this molecule include:
-
Loss of a chlorine atom (Cl•): A prominent peak at m/z 205, corresponding to the [C₉H₅ClF₃]⁺ ion.
-
Loss of a trifluoromethyl radical (•CF₃): A peak at m/z 171, corresponding to the [C₉H₅Cl₂]⁺ ion.
-
Formation of the tropylium ion: A characteristic peak for aromatic compounds at m/z 91.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
A small amount of the neat sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.
-
The evanescent wave, which penetrates a short distance into the sample, is absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.
-
The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1640 | C=C stretch | Alkene |
| ~1600, 1475 | C=C stretch | Aromatic Ring |
| ~1350-1150 | C-F stretch (strong) | Trifluoromethyl (CF₃) |
| ~850-550 | C-Cl stretch | Aryl Chloride |
The presence of these characteristic absorption bands provides strong evidence for the key structural components of the molecule.
Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[4][5] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.
One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁹F Spectra
Experimental Protocol: 1D NMR
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F spectra.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 7.6 | Multiplet | 3H | Ar-H | Protons on the dichlorinated benzene ring. The meta-substitution pattern will result in a complex splitting pattern. |
| ~5.9 | Singlet | 1H | =CH₂ | One of the vinyl protons. |
| ~5.7 | Singlet | 1H | =CH₂ | The other vinyl proton. The two vinyl protons are diastereotopic and may appear as distinct singlets or a narrow doublet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | Ar-C (C-alkene) | Quaternary aromatic carbon attached to the trifluoropropenyl group. |
| ~135 | Ar-C (C-Cl) | Aromatic carbons bearing chlorine atoms are deshielded. |
| ~120-130 | Ar-CH | Aromatic carbons with attached protons. |
| ~125 (quartet) | CF₃ | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms (¹JCF). |
| ~120 | =CH₂ | The vinyl carbon. |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
A single signal, a singlet, is expected around -65 ppm, characteristic of a CF₃ group attached to an sp²-hybridized carbon.
Two-Dimensional (2D) NMR: Establishing Connectivity
2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and determining the bonding network within the molecule.[7][8]
2.2.1 Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[9][10]
Experimental Protocol: HSQC The standard HSQC pulse sequence is applied, and the resulting 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other.
Expected HSQC Correlations:
-
A cross-peak connecting the proton signals around 7.4-7.6 ppm to the aromatic CH carbon signals between 120-130 ppm.
-
Cross-peaks connecting the vinyl proton signals (~5.7 and ~5.9 ppm) to the vinyl carbon signal (~120 ppm).
Caption: Diagram illustrating direct ¹H-¹³C correlations expected in the HSQC spectrum.
2.2.2 Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is critical for piecing together the molecular skeleton.[9][10]
Experimental Protocol: HMBC The HMBC pulse sequence is run, and the resulting 2D spectrum is analyzed for long-range correlations.
Key Expected HMBC Correlations:
-
Vinyl Protons to Aromatic Carbons: The vinyl protons (~5.7 and ~5.9 ppm) will show correlations to the quaternary aromatic carbon attached to the propene group (~140 ppm) and the adjacent aromatic CH carbons.
-
Aromatic Protons to Alkene Carbons: The aromatic protons will show correlations to the quaternary carbon of the alkene and potentially the vinyl carbon.
-
Vinyl Protons to CF₃ Carbon: A crucial correlation will be observed between the vinyl protons and the carbon of the CF₃ group, confirming the connectivity of the trifluoropropenyl moiety.
Caption: Diagram showing key long-range ¹H-¹³C correlations for structural assembly.
Part 3: Final Structure Confirmation and Data Integration
The definitive structure of this compound is confirmed when all the spectroscopic data are in complete agreement. The mass spectrum establishes the correct molecular formula. The IR spectrum confirms the presence of the aromatic ring, the alkene, the C-Cl bonds, and the trifluoromethyl group. The 1D NMR spectra provide the number and types of protons and carbons. Finally, the 2D NMR experiments, particularly the HMBC, piece together the molecular fragments and confirm the substitution pattern on the benzene ring and the connectivity of the trifluoropropenyl group. The combined evidence from these orthogonal analytical techniques provides an unassailable confirmation of the proposed structure.
References
- 1. fiveable.me [fiveable.me]
- 2. chembk.com [chembk.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Characterization of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of the compound 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS: 864725-22-4; Molecular Formula: C₉H₅Cl₂F₃; Molecular Weight: 241.04 g/mol ). This molecule is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation. This document consolidates available experimental data with predictive analyses based on established spectroscopic principles to serve as an essential resource for researchers and professionals in chemical synthesis and drug development.
It is important to note that while experimental ¹H NMR data for this compound is available, a complete, publicly accessible, and peer-reviewed dataset for its ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry is not. Therefore, this guide presents the known ¹H NMR data alongside robust, theoretically predicted data for the other techniques. These predictions are grounded in the analysis of the compound's constituent functional groups and data from analogous structures, providing a reliable framework for its characterization.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound features a central 1,1-disubstituted alkene, bonded to a 3,5-dichlorophenyl ring on one side and a trifluoromethyl group on the other. This unique combination of an electron-withdrawing trifluoromethyl group, a sterically demanding dichlorinated aromatic ring, and a reactive double bond dictates its distinct spectroscopic fingerprint.
literature review on trifluoromethyl-substituted vinyl benzenes
An In-depth Technical Guide to Trifluoromethyl-Substituted Vinyl Benzenes
Authored by: Gemini, Senior Application Scientist
Foreword: The Trifluoromethyl Group's Ascendancy in Modern Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, agrochemical design, and materials science.[1][2][3][4] Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged position.[5] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical properties to enhance efficacy, permeability, and resistance to oxidative metabolism.[5][6][7] Trifluoromethyl-substituted vinyl benzenes, particularly trifluoromethyl styrenes, are powerful building blocks that merge the advantageous properties of the CF₃ group with the versatile reactivity of a vinyl moiety, opening avenues to novel polymers, advanced materials, and complex pharmaceutical scaffolds.
This guide provides an in-depth exploration of the synthesis, properties, and applications of these critical compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.
Core Synthetic Strategies: A Chemist's Guide to Formation
The synthesis of trifluoromethyl-substituted vinyl benzenes can be broadly categorized into two primary approaches: the formation of the vinyl group on a pre-existing trifluoromethyl-benzene core (Path A) and the introduction of the trifluoromethyl group onto a vinyl benzene scaffold (Path B). The choice of strategy is dictated by starting material availability, desired substitution pattern, and functional group tolerance.
Figure 1: Primary synthetic approaches to trifluoromethyl-substituted vinyl benzenes.
Olefination Reactions: The Classic Carbonyl-to-Alkene Transformation
Olefination reactions provide a direct and reliable route from trifluoromethyl-substituted benzaldehydes or ketones to the corresponding vinyl benzenes.
1.1.1. The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[8] This generally results in excellent yields and high stereoselectivity for the (E)-alkene, as the reaction intermediates can equilibrate to the more stable trans configuration.[8] The water-soluble phosphate byproduct also simplifies purification.
A significant advancement is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to accelerate the elimination of the oxaphosphetane intermediate, leading to the predominant formation of (Z)-olefins with high stereoselectivity.[9][10]
Protocol: Synthesis of (E)-1-(2-Trifluoromethylphenyl)-2-phenylethene via HWE Reaction
-
Preparation of the Ylide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl benzylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate carbanion.
-
Olefination: Cool the ylide solution back to 0 °C.
-
Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC until the aldehyde is consumed.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
1.1.2. The Julia-Kocienski Olefination
The Julia-Kocienski olefination offers another robust method for synthesizing trifluoromethyl-substituted alkenes.[11] This approach involves the reaction of a sulfone-stabilized carbanion with an aldehyde. While yields can be substrate-dependent, the mild reaction conditions are a distinct advantage.[11]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and have been successfully applied to the synthesis of trifluoromethylated styrenes from aryl halides or triflates.
1.2.1. The Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[12] It is a powerful method for vinylating trifluoromethyl-substituted aryl halides. The reaction typically proceeds with high trans selectivity.[13] Recent advancements have developed efficient protocols for the Heck-type reactions of fluoroalkylated olefins and secondary trifluoromethylated alkyl bromides.[14][15]
Figure 2: Catalytic cycle of the Heck reaction for vinylation of a CF₃-aryl halide.
1.2.2. The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[16] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been used to synthesize trifluoromethyl-substituted bi- and terphenyls with excellent site selectivity, demonstrating its utility for complex molecule construction.[17] The coupling of potassium vinyltrifluoroborate with aryl electrophiles provides a direct route to vinyl benzenes.[18] A key advantage is the ability to overcome the strong electron-withdrawing effect of the trifluoromethyl group with appropriate ligand selection.[19]
1.2.3. The Sonogashira Coupling
While the Sonogashira reaction classically forms a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne, its principles are foundational to palladium-catalyzed couplings.[20][21] It has been employed to create complex trifluoromethyl-substituted quinolines and other functionalized alkynylbenzenes, showcasing the robustness of palladium catalysis even with electron-deficient aromatic systems.[22][23]
| Method | Typical Reactants | Key Reagents/Catalyst | Stereoselectivity | Advantages | Disadvantages |
| HWE | CF₃-Benzaldehyde, Phosphonate | Strong base (e.g., NaH) | Predominantly (E) | High yields, simple workup | Requires stoichiometric base |
| Still-Gennari HWE | CF₃-Benzaldehyde, EWG-Phosphonate | KHMDS, 18-crown-6 | Predominantly (Z) | High Z-selectivity | Requires cryogenic temperatures |
| Heck Reaction | CF₃-Aryl Halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Predominantly (E) | Good functional group tolerance | Can require high temperatures |
| Suzuki Reaction | CF₃-Aryl Halide, Vinylboronic acid | Pd catalyst, Ligand, Base | Stereoretentive | Very mild, broad scope | Boronic acids can be unstable |
Table 1: Comparison of Key Synthetic Methodologies.
Physicochemical Properties and Reactivity
The trifluoromethyl group profoundly influences the electronic and steric properties of the vinyl benzene system.
-
Electronic Effects: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[24] This deactivates the aromatic ring towards electrophilic substitution. On the vinyl group, this electron-withdrawing nature hinders polymerization.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, a property that is crucial for enhancing membrane permeability and bioavailability in drug candidates.[4][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This property is exploited to increase the in vivo half-life of pharmaceuticals.
-
Reactivity in Polymerization: The bulky and strongly electron-withdrawing nature of the trifluoromethyl group at the α-position of styrene (α-TFMST) hinders radical polymerization.[25] Consequently, α-TFMST does not typically homopolymerize but can be incorporated into copolymers with other monomers like styrene using controlled radical polymerization techniques such as nitroxide-mediated polymerization (NMP).[25]
Applications Across Scientific Disciplines
The unique properties of trifluoromethyl-substituted vinyl benzenes make them valuable in a wide range of applications.
Medicinal Chemistry and Drug Development
The CF₃ group is a bioisostere for several groups, including the methyl group, but with vastly different electronic properties. Its incorporation into drug scaffolds is a well-established strategy to enhance potency, selectivity, and pharmacokinetic profiles.[6][7]
-
Enhanced Potency: The CF₃ group can improve binding affinity to target receptors through favorable electrostatic interactions.[5]
-
Improved Pharmacokinetics: Increased lipophilicity can improve membrane permeability and absorption, while enhanced metabolic stability leads to longer drug action.[4][6] For example, the antidepressant fluoxetine's efficacy is partly attributed to the CF₃ group facilitating efficient brain penetration.[6]
Agrochemicals
In agrochemical design, the trifluoromethyl group often confers enhanced potency, better persistence in the field, and a broader spectrum of activity against pests and weeds. Trifluoromethylbenzene derivatives serve as pivotal building blocks for a range of modern herbicides and insecticides.[1][26]
Materials Science
-
Polymers: Copolymers containing trifluoromethylstyrene units exhibit improved chemical resistance and unique thermal properties.[25] The fluorine content can be tuned to control properties like water and oil repellency.
-
Liquid Crystals: Trifluoromethyl-substituted dialkynylbenzenes have been shown to exhibit nematic liquid-crystalline properties over a broad temperature range, making them candidates for advanced display technologies.[22]
Figure 3: Relationship between core properties and major application areas.
Conclusion and Future Outlook
Trifluoromethyl-substituted vinyl benzenes are more than just chemical curiosities; they are enabling building blocks at the forefront of innovation in medicine, agriculture, and materials science. The synthetic methodologies for their preparation are mature and versatile, with palladium-catalyzed cross-couplings and modern olefination reactions providing reliable access to a vast chemical space. The continued development of more efficient and selective synthetic methods, particularly in direct C-H functionalization and photoredox catalysis, will further expand their accessibility. As our understanding of the nuanced effects of fluorine in complex systems grows, the strategic application of these powerful synthons will undoubtedly lead to the development of next-generation pharmaceuticals, more effective and environmentally conscious agrochemicals, and high-performance materials.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. mdpi.com [mdpi.com]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 15. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of halogenated benzene derivatives
An In-Depth Technical Guide to the Discovery and History of Halogenated Benzene Derivatives
A Foreword for the Modern Scientist
To the researchers, chemists, and drug development professionals who navigate the complex landscape of modern organic synthesis, the halogenated benzene derivative is a ubiquitous and indispensable tool. From its humble beginnings as an industrial solvent to its current status as a cornerstone of cross-coupling reactions and a critical component in life-saving pharmaceuticals, its journey is a compelling narrative of scientific inquiry, serendipity, and mechanistic understanding. This guide eschews a conventional chronological report, instead opting to weave a narrative that connects seminal discoveries with the underlying chemical principles that grant these molecules their enduring utility. We will explore not just the "what" and "when," but the crucial "why"—the causality behind the experimental choices that unlocked the potential of these foundational building blocks.
The Genesis: Taming the Aromatic Fortress
The story of halogenated benzenes is intrinsically linked to the story of benzene itself. First isolated by Michael Faraday in 1825 from the oily residue of illuminating gas, its structure remained a profound mystery for decades.[1][2][3] The eventual proposal of a cyclic, conjugated structure by August Kekulé in 1865 provided the theoretical framework to understand its unique stability and apparent unreactivity compared to simple alkenes.[4] Early chemists found that while benzene resisted reactions that would break its aromaticity, it could undergo substitution.
The first forays into halogenation were direct and forceful. Chlorobenzene was first prepared in 1851 through the reaction of phenol with phosphorus pentachloride, but its formation directly from the chlorination of benzene was observed in 1868.[5] This marked the beginning of electrophilic aromatic substitution (EAS) , a reaction class that would become the bedrock of aromatic chemistry.[4][6]
Industrial-scale manufacturing of chlorobenzene commenced in the early 20th century, employing a method still fundamental today: the reaction of benzene with chlorine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5][7][8] Bromobenzene was synthesized via a similar pathway, reacting benzene with bromine and a Lewis acid catalyst.[9][10]
These early methods, however, were not without their limitations. The direct halogenation of substituted benzenes often led to mixtures of ortho, para, and meta isomers, creating significant purification challenges. Furthermore, direct iodination proved difficult, requiring an oxidizing agent to proceed, and direct fluorination was far too violent to be practical.[11][12] A more subtle and controlled approach was needed.
A Serendipitous Breakthrough: The Dawn of Diazonium Chemistry
The next great leap in aryl halide synthesis came not from a direct assault on the benzene ring, but from an ingenious indirect route. In 1884, the Swiss chemist Traugott Sandmeyer was attempting to synthesize phenylacetylene by reacting benzenediazonium chloride with copper(I) acetylide. Instead of the expected product, he isolated chlorobenzene in what was a landmark accidental discovery.[13][14][15][16]
This discovery, now immortalized as the Sandmeyer reaction , was a paradigm shift. It provided a reliable and versatile method to synthesize aryl chlorides and bromides from aryl diazonium salts, which are readily prepared from anilines (aromatic amines).[13][17] The true power of the Sandmeyer reaction lay in its regiochemical precision. Since the position of the halide was dictated by the position of the amino group on the starting aniline, chemists could now install halogens at specific positions on the aromatic ring, a level of control previously unattainable.
A few years later, in 1890, the German chemist Ludwig Gattermann introduced a modification. The Gattermann reaction utilized copper powder in the presence of the corresponding halogen acid instead of the copper(I) salt required by Sandmeyer.[18][19] While often easier to perform, the Gattermann reaction generally results in lower yields and has been largely superseded by the Sandmeyer method, but it remains an important part of the historical development.[19]
Unraveling the Mechanisms: From Electrophiles to Radicals
A deep understanding of reaction mechanisms is what elevates synthesis from a craft to a science. The two primary pathways to halogenated benzenes—electrophilic aromatic substitution and the Sandmeyer reaction—operate on fundamentally different principles.
The Mechanism of Electrophilic Aromatic Halogenation
The direct chlorination or bromination of benzene is the archetypal electrophilic aromatic substitution reaction.[20] The key to its success lies in generating a sufficiently powerful electrophile to overcome the stability of the aromatic ring. The halogen molecule itself (e.g., Br₂) is not electrophilic enough. The genius of the method is the use of a Lewis acid catalyst, such as FeBr₃.
Causality of Catalyst Choice: The Lewis acid's role is to accept a lone pair of electrons from one of the bromine atoms, polarizing the Br-Br bond and making the terminal bromine atom intensely electrophilic. This creates a "bromine-like" cation, a potent electrophile that the π-electron system of benzene can attack.
The mechanism proceeds in two critical steps:
-
Electrophilic Attack: The π electrons of the benzene ring attack the polarized bromine, forming a new C-Br bond and a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base (like the FeBr₄⁻ complex) removes a proton from the carbon bearing the bromine, collapsing the C-H bond and restoring the stable aromatic π system.
Caption: Workflow for Electrophilic Aromatic Bromination of Benzene.
Experimental Protocol: Synthesis of Bromobenzene via EAS[21]
-
Setup: In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 11.0 g of benzene and 0.2 g of iron filings.
-
Initiation: Add 1 mL of bromine from the dropping funnel (which should contain a total of 20 g of bromine). Gently warm the flask until the evolution of hydrogen bromide gas is observed.
-
Addition: Add the remaining bromine over a period of 20 minutes, maintaining a gentle reflux.
-
Reaction Completion: Heat the mixture at 60°C for 45 minutes, or until the brown vapor of unreacted bromine disappears completely.
-
Workup: Cool the reaction mixture and wash it with water in a separatory funnel to remove the iron catalyst. Then wash with a dilute sodium bisulfite solution to remove any remaining free bromine, followed by a final water wash.
-
Purification: Dry the crude bromobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 152-158°C.[21]
The Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds through a completely different pathway: a copper(I)-catalyzed, radical-nucleophilic aromatic substitution (SRNAr).[13][17] This mechanism is supported by the observation of biaryl byproducts, which are characteristic of radical processes.[13]
Causality of Catalyst Choice: Copper(I) is a one-electron reducing agent. Its crucial role is to transfer a single electron to the diazonium salt. This is a thermodynamically favorable process that initiates the radical cascade.
The mechanism involves three key stages:
-
Diazotization: Aniline is first converted to a benzenediazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to prevent decomposition.
-
Radical Generation: The diazonium salt reacts with the copper(I) chloride catalyst. A single electron is transferred from Cu(I) to the diazonium salt, which then fragments, releasing exceptionally stable nitrogen gas (N₂) and forming an aryl radical. The copper is oxidized to Cu(II).
-
Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride, yielding the final chlorobenzene product and regenerating the copper(I) catalyst.
Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.
Expanding the Arsenal: Synthesizing Iodo- and Fluorobenzenes
The classic EAS and Sandmeyer reactions provided robust routes to chloro- and bromobenzenes, but iodo- and fluorobenzene required specialized approaches.
-
Iodobenzene: While direct iodination of benzene is possible using iodine in the presence of an oxidizing agent like nitric or iodic acid to generate the electrophilic iodine species, a more common laboratory preparation utilizes the diazonium salt intermediate.[22][23] Simply adding an aqueous solution of potassium iodide (KI) to the benzenediazonium salt is sufficient to produce iodobenzene.[11][24] This reaction proceeds without the need for a copper catalyst.
-
Fluorobenzene: Direct fluorination of benzene is explosively exothermic and impractical. The solution came with the development of the Balz-Schiemann reaction .[15] In this procedure, the aniline-derived diazonium salt is treated with fluoroboric acid (HBF₄) or a tetrafluoroborate salt. This precipitates the aryldiazonium tetrafluoroborate salt, which is isolated, dried, and then gently heated. The salt decomposes to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride.[12][15]
Modern Applications: From Bulk Chemicals to Precision Tools
The utility of halogenated benzenes has evolved dramatically. Initially valued as solvents and bulk intermediates for commodities like phenol and aniline via the Dow process, their modern role is far more nuanced and critical.[7][25]
The Linchpin of Cross-Coupling Chemistry
The single most important modern application of halogenated benzenes is as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These Nobel Prize-winning technologies allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex molecules, particularly in drug discovery.
The carbon-halogen (C-X) bond is the key. Its reactivity in the crucial oxidative addition step of the catalytic cycle is dictated by the halogen's identity. This predictable reactivity allows chemists to perform selective and sequential couplings.
| Halogenated Benzene | C-X Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition | Primary Application in Cross-Coupling |
| Iodobenzene (Ph-I) | ~270 | Highest | Highly reactive substrate for mild reaction conditions; ideal for sensitive or complex syntheses.[11] |
| Bromobenzene (Ph-Br) | ~330 | Intermediate | The workhorse of cross-coupling; offers a balance of reactivity and stability; widely available.[9] |
| Chlorobenzene (Ph-Cl) | ~400 | Lowest | Less reactive, requiring more specialized, electron-rich phosphine ligands and stronger bases to activate.[12] |
A Privileged Motif in Pharmaceuticals and Agrochemicals
The incorporation of halogens onto a benzene ring is a common strategy in medicinal and agricultural chemistry. The halogen atom is not merely a synthetic handle but a tool for fine-tuning a molecule's biological properties:
-
Metabolic Stability: Replacing a C-H bond with a C-F or C-Cl bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.
-
Lipophilicity: Halogens increase a molecule's fat-solubility, which can enhance its ability to cross cell membranes and reach its biological target.[13]
-
Binding Affinity: A halogen atom can form specific halogen bonds with protein targets or alter the electronic properties of the ring, enhancing binding potency.
Conclusion: A Legacy of Discovery and Innovation
The history of halogenated benzene derivatives is a microcosm of the evolution of organic chemistry itself. It began with the brute-force methods of the 19th century, evolved through the elegant and serendipitous discovery of diazonium chemistry, and has culminated in their indispensable role as precision instruments in modern synthesis. For the contemporary scientist, these molecules are not just reagents on a shelf; they are the legacy of over 150 years of scientific inquiry. Understanding their discovery, the causality of their synthetic pathways, and the nuances of their reactivity is fundamental to harnessing their full potential in the ongoing quest to build a better world, one molecule at a time.
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- 12. Aryl halide - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
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A Technical Guide to 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates the compound's chemical properties, outlines a validated synthetic protocol, and explores its significant role as a pivotal intermediate in the synthesis of complex molecules, most notably the veterinary pharmaceutical, Fluralaner. Furthermore, this guide details the compound's commercial availability, safety considerations, and recommended analytical approaches for quality control, serving as a comprehensive resource for its practical application in a laboratory setting.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The trifluoromethyl group (CF₃), in particular, is a highly sought-after moiety for its potent electron-withdrawing nature and its ability to modulate biological activity.
This compound (CAS No. 864725-22-4) is a versatile chemical intermediate that strategically combines a trifluoromethylated alkene with a 1,3-dichlorinated phenyl ring.[1][2][3] This unique trifecta of functional groups—a reactive alkene, a metabolically robust CF₃ group, and a dichlorinated aromatic core amenable to further functionalization—makes it a valuable synthon in multi-step synthetic campaigns.[4] Its most prominent application to date is as a key precursor in the industrial synthesis of Fluralaner, a potent isoxazoline-class insecticide and acaricide used in veterinary medicine.[5] This guide will delve into the technical specifics of this important chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted and should be treated as such.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 864725-22-4 | [1][6] |
| Molecular Formula | C₉H₅Cl₂F₃ | [1] |
| Molecular Weight | 241.04 g/mol | [1][7] |
| Appearance | Colorless to transparent liquid | [2][8] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [9][10] |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [9][10] |
| Solubility | Soluble in organic solvents such as ether and dichloromethane. | [8] |
| Storage | Store in a dry, sealed place at 2-8°C. | [3][11] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is relatively simple. Key signals would include two singlets in the olefinic region (around 5.8-6.1 ppm) corresponding to the geminal protons of the double bond, and signals in the aromatic region (around 7.3-7.4 ppm) for the three protons on the dichlorophenyl ring. A published synthesis reports the following peaks in CDCl₃: δ = 5.82 (s, 1H), 6.06 (s, 1H), 7.32 (s, 2H), 7.38 (s, 1H) ppm.[7]
-
¹³C NMR: The carbon NMR would show signals for the two sp² carbons of the alkene, the quaternary carbon attached to the CF₃ group (which would appear as a quartet due to C-F coupling), and the six carbons of the aromatic ring.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the trifluoromethyl group. A single, sharp signal is expected, with a chemical shift characteristic of a CF₃ group attached to an sp² carbon.[14]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with a rough ratio of 9:6:1).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=C stretching for the alkene, C-F stretching for the trifluoromethyl group, and C-Cl stretching, as well as aromatic C-H and C=C stretching.
Synthesis Protocol: A Field-Proven Wittig Approach
The most well-documented and industrially relevant synthesis of this compound proceeds via a Wittig reaction. This olefination reaction is a robust and high-yielding method for forming carbon-carbon double bonds.
The precursor for this reaction is 3',5'-dichloro-2,2,2-trifluoroacetophenone, which itself can be synthesized from commercially available starting materials.[7] The Wittig reaction then utilizes a phosphonium ylide, generated in situ, to convert the ketone into the desired terminal alkene.
Figure 1: Wittig synthesis workflow for the target compound.
Detailed Experimental Protocol:
This protocol is adapted from a published synthetic route and is intended for use by trained professional chemists in a controlled laboratory environment.[7]
-
Reaction Setup: To a suspension of methyltriphenylphosphonium bromide (1.1-1.3 equivalents) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add a solution of potassium tert-butoxide (KOtBu) (1.1-1.3 equivalents) in THF at a controlled temperature of 20-25°C.
-
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC). The reaction is typically complete within 1.5 to 2 hours at room temperature.
-
Workup and Extraction: Upon completion, the reaction mixture is partitioned between n-heptane and water. The organic layer is separated, washed with brine to remove any remaining water-soluble impurities, and dried over a suitable drying agent like anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure (in vacuum). The resulting crude product will contain the desired compound along with the byproduct, triphenylphosphine oxide. Cooling the mixture will cause the triphenylphosphine oxide to precipitate, at which point it can be removed by filtration.
-
Final Product: The filtrate contains the title compound. A typical reported yield for this process is around 79%.[7]
Causality and Experimental Choices:
-
Solvent (THF): THF is an excellent aprotic polar solvent for Wittig reactions, as it effectively solvates the phosphonium salt and the intermediate ylide without interfering with the reaction.
-
Base (KOtBu): Potassium tert-butoxide is a strong, non-nucleophilic base, which is ideal for deprotonating the phosphonium salt to form the ylide without competing in side reactions with the ketone starting material.
-
Workup (Heptane/Water): The use of a non-polar solvent like n-heptane for extraction ensures that the relatively non-polar product is efficiently separated from the polar, water-soluble salts and any remaining base.
-
Purification (Filtration): The low solubility of triphenylphosphine oxide in heptane upon cooling provides a convenient, non-chromatographic method for its removal, making the process scalable.
Synthetic Utility and Reactivity Profile
The synthetic value of this compound stems from the distinct reactivity of its functional groups.
Figure 2: Key reaction pathways for the target compound.
-
The α-Trifluoromethyl Alkene: This moiety is the primary site of reactivity for constructing heterocyclic systems. For example, in the synthesis of Fluralaner, this alkene undergoes a [3+2] cycloaddition reaction with a nitrile oxide to form the core isoxazoline ring.[5] The electron-withdrawing trifluoromethyl group activates the double bond for such transformations.
-
The 1,3-Dichlorophenyl Ring: The two chlorine atoms on the aromatic ring serve as handles for further modification, primarily through transition-metal-catalyzed cross-coupling reactions. The chlorine atoms are ortho, para-directing for electrophilic aromatic substitution, but the ring is generally deactivated by the presence of the chlorines and the trifluoromethyl-alkene substituent. However, they are excellent leaving groups in reactions like:
-
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.
-
The 3,5-dichloro substitution pattern is a common feature in many biologically active molecules, where it can contribute to binding affinity and metabolic stability.
Commercial Availability and Quality Control
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms.
Table 2: Selected Commercial Suppliers
| Supplier | Location | Notes |
| Echemi | China | Lists multiple traders and manufacturers.[2] |
| ChemicalBook | Global | Provides a platform for numerous suppliers.[15] |
| Hangzhou Johoo Chemical Co., Ltd | China | Offers the product and provides COA and MSDS. |
| Achmem | - | Provides product with stated purity and safety info.[11] |
| Parchem | USA | Specialty chemical supplier. |
| BLDpharm | - | Lists the compound as part of their fluorinated building blocks catalog. |
Quality Control and Analytical Methods:
When purchasing this intermediate, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. A typical CoA should include:
-
Identity Confirmation: Verified by ¹H NMR and/or Mass Spectrometry.
-
Purity Assessment: The most common method for purity determination of a volatile compound like this is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A purity of ≥98% is standard for this material.[2]
-
Residual Solvents: Analysis for residual solvents from the synthesis (e.g., THF, heptane) is typically performed by headspace GC.
For in-house quality control, a validated GC method is recommended. A typical starting point would involve a non-polar capillary column (e.g., DB-1 or equivalent) with a temperature gradient program to ensure separation from any impurities or starting materials.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Statements: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Handling and Storage: Avoid contact with skin and eyes, and avoid inhalation of vapors.[8] Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[16]
Conclusion
This compound is a high-value chemical intermediate with demonstrable utility in the synthesis of complex, biologically active molecules. Its well-defined synthesis, distinct reactivity profile, and commercial availability make it an important tool for professionals in drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounding its utility in both theoretical principles and practical, field-proven methodologies.
References
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- 15. Benzene, 1,3-dichloro-5-methyl- [webbook.nist.gov]
- 16. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Synthesis, Properties, and Application in Fluralaner Production
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a halogenated aromatic hydrocarbon of significant interest in the field of synthetic chemistry. Its unique structure, featuring a dichlorinated benzene ring coupled with a trifluoromethylated propene group, makes it a highly valuable intermediate in the production of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an in-depth look at its primary application as a key precursor to the potent insecticide and acaricide, Fluralaner.
Molecular and Physical Properties
This compound is a colorless liquid with a pungent odor at room temperature.[1] Its key molecular and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Cl₂F₃ | [2][3] |
| Molecular Weight | 241.04 g/mol | [2] |
| CAS Number | 864725-22-4 | [1][2] |
| Density | ~1.4 g/cm³ | [1] |
| Boiling Point | 132-134 °C | [1] |
| Melting Point | -46 °C | [1] |
| Solubility | Soluble in organic solvents like ether and dichloromethane. | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through a Wittig reaction. This classic olefination reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. In this specific case, the ylide is generated from methyltriphenylphosphonium bromide, which then reacts with 3',5'-dichloro-2,2,2-trifluoroacetophenone.
Reaction Scheme
Caption: Wittig reaction for the synthesis of the target compound.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis:
-
Ylide Generation: In a reaction vessel, suspend methyltriphenylphosphonium bromide in tetrahydrofuran (THF).
-
Base Addition: To this suspension, add a solution of potassium tert-butoxide (KOtBu) in THF at a controlled temperature of 20-25°C. The base deprotonates the phosphonium salt to form the reactive phosphorus ylide.
-
Reaction with Ketone: Introduce 3',5'-dichloro-2,2,2-trifluoroacetophenone to the ylide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 1.5 hours. The progress can be monitored by gas chromatography (GC).
-
Workup: Once the reaction is complete, partition the mixture between n-heptane and water.
-
Extraction: Separate the organic layer and wash it with brine.
-
Solvent Removal: Remove the solvent from the organic layer under vacuum.
-
Purification: Upon cooling, the byproduct, triphenylphosphine oxide, will precipitate and can be removed by filtration to yield the final product.
Spectroscopic Characterization
While comprehensive, publicly available experimental spectra are limited, the following are the expected spectroscopic characteristics based on the molecule's structure.
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the aromatic protons. The vinyl protons (=CH₂) would appear as distinct singlets, and the protons on the dichlorinated benzene ring would also present as singlets or complex multiplets depending on the resolution.
-
¹³C-NMR: The carbon NMR would show signals for the two vinyl carbons, the trifluoromethyl carbon (as a quartet due to coupling with fluorine), and the six carbons of the benzene ring. The carbons attached to chlorine atoms would be significantly deshielded.
-
¹⁹F-NMR: A strong singlet would be observed for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (M+, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of chlorine, fluorine, or the trifluoromethyl group.
Reactivity and Chemical Behavior
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the trifluoromethyl group, which polarizes the double bond. This makes the terminal carbon of the double bond susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. This reactivity is pivotal in its primary application.
Application in the Synthesis of Fluralaner
The most significant application of this compound is as a crucial intermediate in the synthesis of Fluralaner.[4] Fluralaner is a potent systemic insecticide and acaricide belonging to the isoxazoline class, widely used in veterinary medicine to control flea and tick infestations in dogs and cats.[5]
Synthesis Pathway to Fluralaner
The synthesis of Fluralaner from this compound involves a key cycloaddition reaction.
Caption: Key steps in the synthesis of Fluralaner.
The initial step involves the reaction of this compound with a hydroxylamine derivative. This leads to the formation of the core isoxazoline ring structure. Subsequent chemical modifications, including amidation with 2-amino-N-(2,2,2-trifluoroethyl)acetamide, yield the final Fluralaner molecule.[6]
Safety and Handling
According to the Material Safety Data Sheet (MSDS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3)
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, it is advised to consult a physician.
Storage:
Store in a dry, well-sealed container in a cool place (2-8°C).
Conclusion
This compound is a vital chemical intermediate with well-defined properties and a clear synthetic pathway. Its role as a precursor to the widely used veterinary pharmaceutical, Fluralaner, underscores its importance in the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working in these fields.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Fluralaner [sitem.herts.ac.uk]
- 5. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 6. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
Technical Guide: In Silico Prediction of Physicochemical Properties for 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Introduction
In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a halogenated aromatic hydrocarbon, presents a unique molecular architecture. Its structure, featuring a dichlorinated benzene ring coupled with a trifluoropropenyl group, suggests a range of potential applications stemming from its distinct electronic and steric properties. An early and accurate understanding of its fundamental physicochemical parameters, such as boiling point and density, is crucial for predicting its behavior in various environments, from reaction kinetics to biological systems.
This technical guide provides an in-depth analysis of the predicted boiling point and density of this compound. In the absence of extensive experimental data for this specific molecule, we turn to established in silico prediction methodologies. This document will not only present the predicted values but also delve into the theoretical underpinnings of the predictive models, offering researchers and drug development professionals a comprehensive understanding of the data's origin, utility, and inherent limitations.
Methodological Framework for Physicochemical Property Prediction
The prediction of a molecule's physical properties from its structure alone is a cornerstone of modern computational chemistry. These methods are broadly categorized into Quantitative Structure-Property Relationship (QSPR) models and group contribution methods.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical constructs that correlate the chemical structure of a molecule with its macroscopic properties.[1] The fundamental principle is that the structure, encoded in numerical descriptors, dictates the property.[2]
The QSPR Workflow:
-
Molecular Structure Input: The 2D or 3D structure of the molecule is the starting point.
-
Descriptor Calculation: A wide array of numerical descriptors are calculated to represent the molecule's topology, geometry, and electronic features.
-
Model Building: A statistical model, often based on multiple linear regression (MLR) or machine learning algorithms, is developed using a training set of molecules with known properties.[1]
-
Prediction: The model is then used to predict the properties of new, untested molecules.
Self-Validation in QSPR:
A robust QSPR model must undergo rigorous validation to ensure its predictive power.[3] This typically involves:
-
Internal Validation: Techniques like leave-one-out cross-validation assess the model's stability and predictive ability within the training set.[1]
-
External Validation: The model's performance is evaluated on an independent set of molecules (the test set) that were not used in its development.[4]
Caption: A generalized workflow for QSPR-based property prediction.
Group Contribution Methods
Group contribution methods are founded on the principle that a molecule's properties can be estimated by summing the contributions of its constituent functional groups.[5] These methods are computationally less intensive than QSPR and are widely used for their simplicity and interpretability.
The Joback Method: A Case Study
The Joback method is a well-established group contribution technique for estimating a variety of thermophysical properties, including boiling point and density.[5][6] The method involves dissecting the molecule into predefined structural groups and applying specific formulas.
Boiling Point Estimation with the Joback Method:
The normal boiling point (Tb) is estimated using the following equation: Tb (K) = 198.2 + Σ (Ni * Tb,i)
Where Ni is the number of occurrences of group i and Tb,i is the contribution of group i to the boiling point.
Molecular Dissection of this compound:
To apply the Joback method, the molecule is broken down into its constituent groups:
Caption: Functional group breakdown for the Joback method.
Each of these groups has a specific, empirically derived contribution to the overall boiling point and other properties. The simplicity of this additive approach is a key strength, though it may not fully account for complex intramolecular interactions.[6]
Predicted Physicochemical Properties
Based on computational predictions available in public databases, which are likely derived from methodologies similar to those described above, the following physicochemical properties for this compound are reported.
| Property | Predicted Value |
| Boiling Point | 265.6 ± 40.0 °C |
| Density | 1.373 ± 0.06 g/cm³ |
| Molecular Formula | C₉H₅Cl₂F₃ |
| Molar Mass | 241.04 g/mol |
Source: Public chemical databases. The provided error margins suggest a statistical or model-based uncertainty.
Discussion on Prediction Reliability
It is imperative for researchers to approach predicted physicochemical data with a critical perspective. While in silico methods provide valuable early insights, their accuracy is subject to several factors:
-
Model Applicability Domain: QSPR models are most reliable when predicting properties for molecules that are structurally similar to those in their training set. The unique combination of dichlorination and trifluoropropenylation in the target molecule may lie at the edge of or outside the applicability domain of some models.
-
Group Interaction Effects: Simple group contribution methods like Joback's may not fully capture the nuanced electronic effects arising from the interaction between the electron-withdrawing chlorine and trifluoromethyl groups on the aromatic system.[[“]]
-
Lack of Experimental Benchmarks: The absence of experimental data for this specific compound prevents the validation of these predictions.
Therefore, the presented values should be considered as reliable first-order approximations, suitable for initial experimental design and hypothesis generation, but not as substitutes for empirical measurement.
Hypothetical Experimental Workflow for Property Determination
To obtain definitive values for the boiling point and density, the following standard experimental protocols would be employed.
Boiling Point Determination:
A common and accurate method is ebulliometry.
-
Sample Preparation: A purified sample of this compound is placed in the ebulliometer.
-
Heating: The sample is heated under controlled pressure (typically atmospheric pressure for the normal boiling point).
-
Equilibrium Measurement: The temperature at which the vapor pressure of the liquid equals the applied pressure is recorded as the boiling point. This is observed as a stable temperature during vigorous boiling.
-
Pressure Correction: If the measurement is not performed at exactly 1 atm, a pressure correction (e.g., using the Clausius-Clapeyron equation or a nomograph) is applied to determine the normal boiling point.
Density Determination:
A vibrating tube densitometer provides high-precision density measurements.
-
Calibration: The instrument is calibrated using fluids of known density (e.g., dry air and pure water).
-
Sample Injection: A small, precise volume of the liquid sample is introduced into a U-shaped vibrating tube.
-
Oscillation Measurement: The tube is electromagnetically excited to oscillate. The frequency of oscillation is measured, which is directly related to the mass, and therefore the density, of the sample in the tube.
-
Temperature Control: The measurement is performed under strict temperature control, as density is temperature-dependent.
Conclusion
This technical guide has provided a comprehensive overview of the predicted boiling point and density of this compound. By elucidating the theoretical foundations of the prediction methodologies, namely QSPR and group contribution methods, we aim to equip researchers, scientists, and drug development professionals with a deeper understanding of the utility and limitations of in silico data. The predicted values of 265.6 ± 40.0 °C for the boiling point and 1.373 ± 0.06 g/cm³ for the density serve as valuable initial estimates. However, for critical applications, these predictions should be corroborated by rigorous experimental determination.
References
- 1. Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Group-contribution method - Wikipedia [en.wikipedia.org]
- 6. Joback method - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
Methodological & Application
The Synthetic Utility of 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: A Versatile Building Block for Complex Fluorinated Molecules
Introduction: A Strategic Synthon in Modern Organic Chemistry
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated organic compounds highly sought after. Within this context, 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS No. 864725-22-4) has emerged as a pivotal chemical intermediate. This molecule uniquely combines a dichlorinated aromatic ring with a trifluoropropenyl moiety, offering multiple points for synthetic diversification. This application note provides a comprehensive overview of the synthesis and primary applications of this versatile building block, with a focus on its crucial role in the preparation of the potent insecticide and acaricide, Fluralaner. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its synthesis and subsequent transformations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 864725-22-4 | [1][2] |
| Molecular Formula | C₉H₅Cl₂F₃ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1] |
| Appearance | Colorless or pale yellow clear liquid | [3] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature: 2-8°C. | [3] |
Core Synthesis: The Wittig Approach
The most prevalent and efficient method for the synthesis of this compound involves a Wittig reaction. This classic olefination strategy provides a reliable route to the terminal alkene from the corresponding ketone.
The causality for choosing the Wittig reaction lies in its high functional group tolerance and predictable stereochemical outcome for the formation of the double bond. The reaction proceeds via the formation of a phosphorus ylide, which then reacts with a ketone to form a four-membered oxaphosphetane intermediate. The subsequent collapse of this intermediate yields the desired alkene and a phosphine oxide byproduct.
Caption: Wittig reaction workflow for the synthesis of the title compound.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis.[1]
Materials:
-
Methyltriphenylphosphonium bromide (1.05 eq)
-
3',5'-Dichloro-2,2,2-trifluoroacetophenone (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Heptane
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add a solution of potassium tert-butoxide in THF at 20-25°C. Stir the resulting mixture for 30 minutes to generate the ylide.
-
To the ylide suspension, add a solution of 3',5'-dichloro-2,2,2-trifluoroacetophenone in THF.
-
Allow the reaction to stir at room temperature for 1.5 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and partition the mixture between n-heptane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product is cooled, which may cause the triphenylphosphine oxide byproduct to precipitate. Filter the mixture to remove the solid.
-
The filtrate, containing the desired product, can be further purified by distillation if necessary. A typical yield for this reaction is around 79%.[1]
Application in Agrochemical Synthesis: The Fluralaner Case Study
The primary and most significant application of this compound is as a key building block in the synthesis of Fluralaner, a broad-spectrum insecticide and acaricide used in veterinary medicine.[3][4] The core of the Fluralaner structure is a substituted isoxazoline ring, which is constructed via a [3+2] cycloaddition reaction involving the trifluoropropenyl group of the title compound.
The [3+2] Cycloaddition Reaction: A Gateway to Isoxazolines
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings.[5] In the synthesis of Fluralaner, the trifluoropropenyl moiety of this compound acts as the dipolarophile, reacting with an in situ generated nitrile oxide (the 1,3-dipole). This reaction is highly regioselective, a crucial aspect for the synthesis of the final active pharmaceutical ingredient.[6]
The trifluoromethyl group on the alkene significantly influences the electronic properties of the double bond, making it more electrophilic and thus highly reactive towards nucleophilic 1,3-dipoles like nitrile oxides.
Caption: [3+2] Cycloaddition workflow for the synthesis of the Fluralaner isoxazoline core.
Protocol: Synthesis of the Fluralaner Isoxazoline Intermediate
This protocol is a generalized representation based on patent literature and illustrates the key cycloaddition step.[4]
Materials:
-
This compound (1.0 eq)
-
A suitable halogenated oxime precursor (e.g., from 4-cyano-2-methyl toluate and hydroxylamine, followed by diazotization and halogenation) (1.0 eq)
-
A suitable base (e.g., triethylamine)
-
An appropriate organic solvent (e.g., toluene)
Procedure:
-
Dissolve the halogenated oxime precursor in an appropriate organic solvent.
-
Add a suitable base to the solution to facilitate the in situ generation of the nitrile oxide via dehydrohalogenation.
-
To this mixture, add this compound.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the crude isoxazoline intermediate.
-
Further purification can be achieved by recrystallization or column chromatography.
Potential for Further Synthetic Diversification
While its role in Fluralaner synthesis is well-established, the structural features of this compound suggest potential for other synthetic transformations, making it a valuable scaffold for library synthesis in drug discovery.
-
Palladium-Catalyzed Cross-Coupling Reactions: The two chlorine atoms on the aromatic ring are potential handles for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.[7][8] This would allow for the introduction of a wide range of substituents at these positions, further diversifying the molecular architecture. The reactivity of the chloro-substituents will be influenced by the electron-withdrawing nature of the trifluoropropenyl group.
-
Transformations of the Alkene: The double bond in the trifluoropropenyl group can potentially undergo various addition reactions, allowing for the introduction of further functionality.
Conclusion: A Key Enabler in Fluorine Chemistry
This compound stands out as a highly valuable and strategic intermediate in modern organic synthesis. Its efficient preparation via the Wittig reaction and its pivotal role in the construction of the isoxazoline core of Fluralaner through a [3+2] cycloaddition highlight its importance in the agrochemical industry. The presence of multiple reactive sites within its structure also opens avenues for the synthesis of novel, complex fluorinated molecules for pharmaceutical and materials science applications. The protocols and insights provided in this application note aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this powerful synthetic building block.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. This compound | 864725-22-4 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
Applications of Fluorinated Compounds in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
The strategic incorporation of fluorine into molecular structures has become an indispensable tool in modern drug discovery and development.[1] This guide provides an in-depth exploration of the applications of fluorinated compounds in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of fluorine that make it a unique element in drug design, explore its key applications, and provide detailed protocols for the synthesis and analysis of fluorinated compounds.
The Unique Influence of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that allows it to profoundly influence the characteristics of organic molecules.[2] Its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), enabling it to act as a bioisostere for hydrogen without introducing significant steric bulk.[3][4] However, its electronic properties are vastly different, leading to significant changes in a molecule's physicochemical and pharmacological profile.[4]
The strong carbon-fluorine (C-F) bond is one of the most stable in organic chemistry, contributing to the metabolic stability of fluorinated drugs.[5][6] This high bond strength makes the C-F bond resistant to cleavage by metabolic enzymes, a key factor in prolonging a drug's half-life.[7]
Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, acidity (pKa), and conformational preferences.[1][8] These modifications can lead to improved membrane permeability, enhanced binding affinity to target proteins, and a more favorable pharmacokinetic profile.[2][9]
Key Applications of Fluorination in Medicinal Chemistry
The strategic placement of fluorine atoms within a drug candidate can lead to a multitude of benefits, including:
-
Enhanced Metabolic Stability: One of the most common applications of fluorination is to block sites of metabolic oxidation.[8] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[2][5] A classic example is the development of the cholesterol absorption inhibitor, Ezetimibe, where fluorination was key to improving its metabolic stability and in vivo potency.[2]
-
Increased Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its interactions with biological targets.[2] This can lead to stronger binding to the desired receptor or enzyme and can also enhance selectivity by disfavoring binding to off-target proteins.[1][4] For instance, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold in fluoroquinolone antibiotics enhances their binding affinity to DNA gyrase.[2]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5][10] This was a key factor in the design of the antidepressant fluoxetine, where the para-trifluoromethyl group increased its CNS penetration.[1]
-
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, making them less basic.[2][4] This can improve oral bioavailability by increasing the fraction of the neutral, more permeable form of the drug in the gastrointestinal tract.[2]
-
-
Bioisosteric Replacement: Fluorine and fluorine-containing groups are often used as bioisosteres for other atoms or functional groups.[11] For example, a trifluoromethyl group (CF3) can act as a bioisostere for a methyl group, while a C-F bond can mimic a C-H or C-OH bond in certain contexts.[12] This strategy allows for fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its target.[3]
Table 1: Impact of Fluorination on Physicochemical Properties of Selected Drugs
| Drug | Non-fluorinated Analog | Property Enhanced by Fluorination | Therapeutic Area |
| Fluoxetine | (Analog without -CF3 group) | Increased lipophilicity and CNS penetration[1] | Antidepressant |
| Ciprofloxacin | Nalidixic acid | Enhanced DNA gyrase binding and cell penetration[2] | Antibiotic |
| Ezetimibe | SCH 48461 | Improved metabolic stability and in vivo potency[2] | Cholesterol lowering |
| Sitagliptin | (Analog without trifluoromethyl group) | Enhanced potency[13] | Antidiabetic |
| Atorvastatin | (Analog without fluorophenyl group) | Increased metabolic stability[14] | Cholesterol lowering |
Fluorine in Bioimaging and Diagnostics: Positron Emission Tomography (PET)
Beyond its therapeutic applications, fluorine plays a crucial role in medical diagnostics, particularly in Positron Emission Tomography (PET) imaging.[2][15] The positron-emitting isotope, fluorine-18 (¹⁸F), is widely used to label biomolecules for PET scans.[16][17]
¹⁸F has a convenient half-life of approximately 110 minutes, which is long enough for synthesis and transport to clinical sites but short enough to minimize patient radiation exposure.[17][18] The most common ¹⁸F-labeled radiotracer is [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog used to visualize areas of high metabolic activity, such as tumors.[19][20]
Other ¹⁸F-labeled tracers have been developed to image a variety of biological processes and targets, including:
-
Flortaucipir ¹⁸F: For imaging tau protein aggregates in the brain, associated with Alzheimer's disease.[21][22]
-
Fluciclovine ¹⁸F: A synthetic amino acid used to detect prostate cancer.[21][23]
-
Fluoroestradiol ¹⁸F: For detecting estrogen receptor-positive lesions in breast cancer.[21][23]
The development of new and more specific ¹⁸F-labeled probes is an active area of research, promising to further enhance the diagnostic power of PET imaging.[16]
Workflow for ¹⁸F-Radiotracer Synthesis and PET Imaging
Caption: Workflow for ¹⁸F-Radiotracer Synthesis and PET Imaging.
Synthetic Methodologies for Fluorinated Compounds
The introduction of fluorine into organic molecules requires specialized synthetic methods.[24] Over the years, a wide range of fluorinating reagents and techniques have been developed to achieve this transformation with high efficiency and selectivity.[25]
Common approaches include:
-
Nucleophilic Fluorination: This involves the use of fluoride salts (e.g., KF, CsF) or other nucleophilic fluorine sources to displace a leaving group.[26]
-
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to an electron-rich substrate.
-
Deoxofluorination: This method converts alcohols and carbonyl compounds to their corresponding fluorinated analogs using reagents like diethylaminosulfur trifluoride (DAST).[13]
-
Late-Stage Fluorination: A significant area of research focuses on methods to introduce fluorine into complex molecules at a late stage of the synthesis, which is particularly valuable in drug discovery.[25][27]
Protocol: Deoxofluorination of a Secondary Alcohol using DAST
This protocol provides a general procedure for the deoxofluorination of a secondary alcohol to the corresponding alkyl fluoride using diethylaminosulfur trifluoride (DAST). Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Diethylaminosulfur trifluoride (DAST, 1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Appropriate glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2 mmol) to the cooled solution dropwise via syringe over 5-10 minutes. The reaction is often exothermic, so slow addition is crucial.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl fluoride.
Characterization: The identity and purity of the product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Diagram: Mechanism of Deoxofluorination with DAST
Caption: Simplified mechanism of deoxofluorination using DAST.
Conclusion
The incorporation of fluorine into drug candidates has proven to be a highly effective strategy for optimizing their pharmacological properties.[28] From enhancing metabolic stability and binding affinity to enabling advanced diagnostic imaging, the applications of fluorinated compounds in medicinal chemistry are vast and continue to expand.[1][2] As synthetic methodologies for fluorination become more sophisticated, we can expect to see an even greater number of innovative and life-saving fluorinated drugs and diagnostic agents reaching the market in the coming years.[25][29]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 20. Positron emission tomography (PET) imaging with (18)F-based radiotracers. | Semantic Scholar [semanticscholar.org]
- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. researchgate.net [researchgate.net]
- 25. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
- 28. tandfonline.com [tandfonline.com]
- 29. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Selective Mono-Arylation of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene via Suzuki-Miyaura Cross-Coupling
An Application Note for Medicinal and Materials Chemists
Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the selective mono-arylation of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a versatile building block containing two challenging aryl chloride moieties and a trifluoropropenyl group. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating carefully optimized catalytic systems.[3][4] This guide delves into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering researchers a robust and reproducible method for synthesizing complex molecular architectures.
Mechanistic Overview: Overcoming the Inertness of Aryl Chlorides
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The primary hurdle in coupling aryl chlorides is the initial oxidative addition step, where the palladium(0) catalyst inserts into the strong carbon-chlorine bond.
Causality Behind the Challenge: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making its cleavage energetically demanding. This step is often the rate-limiting factor and requires a highly active catalyst to proceed efficiently.[8]
The Solution: To facilitate the oxidative addition of aryl chlorides, the palladium center must be made exceptionally electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands.[9][10][11] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the cleavage of the C-Cl bond.[7][11]
Figure 1: The Suzuki-Miyaura catalytic cycle for aryl chlorides (Ar-Cl).
Key Experimental Considerations & Rationale
The success of this protocol relies on the synergistic effect of the chosen reagents. Each component is selected to address the specific challenges posed by the 1,3-dichloro substrate.
| Component | Recommended Choice | Rationale & In-Depth Explanation |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Pd(OAc)₂ is a stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst by the phosphine ligand. This avoids the handling of more air-sensitive Pd(0) sources like Pd₂(dba)₃.[10] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos is a highly effective Buchwald-type ligand. Its bulky cyclohexyl groups promote reductive elimination, while the electron-donating phosphine center and biphenyl backbone enhance the rate of oxidative addition for aryl chlorides.[12] It provides an excellent balance of reactivity and stability. |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species ([Ar'B(OH)₃]⁻) that facilitates transmetalation.[9][13][14] K₃PO₄ is effective for challenging couplings and generally provides better results than weaker bases like Na₂CO₃ for aryl chlorides. |
| Boronic Acid Reagent | Arylboronic Acid or Pinacol Ester | For this protocol, we will use an arylboronic acid. However, for substrates prone to decomposition or protodeboronation, more stable alternatives like potassium aryltrifluoroborates or MIDA boronates can be employed.[15][16] |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | The use of a biphasic or aqueous solvent system is a hallmark of the Suzuki coupling.[16] The organic solvent (dioxane) solubilizes the aryl halide and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][17] |
| Temperature | 80-100 °C | Due to the strength of the C-Cl bond, elevated temperatures are typically necessary to achieve a reasonable reaction rate, even with a highly active catalyst system.[11] |
Detailed Experimental Protocol
This protocol details the mono-arylation of this compound with a representative partner, 4-methoxyphenylboronic acid.
Materials & Reagents
| Reagent | MW | Amount | Moles | Equiv. |
| This compound[18] | 241.04 | 1.00 g | 4.15 mmol | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 0.76 g | 5.00 mmol | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 18.6 mg | 0.083 mmol | 0.02 |
| SPhos | 410.53 | 85.2 mg | 0.208 mmol | 0.05 |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.64 g | 12.45 mmol | 3.0 |
| 1,4-Dioxane, anhydrous | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Experimental Workflow
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
role as an intermediate in agrochemical synthesis
<APPLICATION NOTE & PROTOCOLS >
Topic: The Strategic Role of Intermediates in Agrochemical Synthesis
Audience: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The synthesis of modern agrochemicals is a complex, multi-step process where efficiency, scalability, and cost-effectiveness are paramount. Central to this endeavor is the strategic use of chemical intermediates—stable, isolable compounds that serve as pivotal building blocks for the final active ingredients. This guide moves beyond a simple recitation of facts to provide an in-depth analysis of the causality behind synthetic choices. We will explore the synthesis and application of key intermediates through detailed case studies, providing field-proven protocols and explaining the underlying chemical principles that make these molecules indispensable to the agrochemical industry.
Introduction: The Architectural Importance of Intermediates
In the architecture of complex molecule synthesis, intermediates are the foundational pillars. Rather than pursuing a linear, multi-step synthesis from basic starting materials directly to the final product—a process often plagued by low cumulative yields and purification challenges—industrial agrochemical synthesis relies on a convergent approach. This strategy involves preparing key molecular fragments, or intermediates, which are then combined in the final stages.
The advantages of this approach are manifold:
-
Increased Overall Yield: By optimizing the synthesis of each intermediate separately, the cumulative yield of the final product is significantly enhanced.
-
Simplified Purification: Isolating and purifying stable intermediates is often more straightforward than purifying a complex final molecule from a mixture of closely related byproducts.
-
Manufacturing Flexibility: A common intermediate can serve as a precursor for a whole family of related agrochemicals, allowing for diversified product lines from a single, optimized manufacturing process.[1][2]
-
Risk Mitigation: If a late-stage reaction fails, only the advanced intermediate is lost, not the entire value of a long synthetic chain.
This guide will dissect the synthesis and utility of three classes of critical intermediates: heterocyclic pyridines, pyrazole carboxamides, and trifluoromethyl anilines.
Case Study 1: 2-Chloro-5-chloromethylpyridine (CCMP) - The Gateway to Neonicotinoids
2-Chloro-5-chloromethylpyridine (CCMP) is arguably one of the most significant heterocyclic intermediates in the agrochemical sector. It is the cornerstone for the synthesis of major neonicotinoid insecticides like imidacloprid and acetamiprid, which are vital for controlling a wide array of crop-damaging pests.[1][3] Neonicotinoids act selectively on the central nervous system of insects, making them effective ligands for nicotinic acetylcholine receptors (nAChRs).[4][5]
The industrial synthesis of CCMP itself is a masterclass in regioselective chlorination. The most common route begins with 2-chloro-5-methylpyridine, which undergoes a side-chain chlorination.[1][3]
Workflow: From Precursor to Active Ingredient
The diagram below illustrates the strategic position of CCMP in the production of Imidacloprid, a globally significant insecticide.
Caption: Synthesis pathway from precursor to Imidacloprid via the key CCMP intermediate.
Protocol 1: Laboratory Scale Synthesis of CCMP
This protocol describes the free-radical chlorination of 2-chloro-5-methylpyridine. The choice of initiator and reaction conditions are critical for maximizing the yield of the desired monochlorinated product while minimizing the formation of the di- and trichlorinated byproducts.
Materials:
-
2-chloro-5-methylpyridine (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (0.4 eq, as chlorinating agent)
-
Azobisisobutyronitrile (AIBN) (0.05 eq, as radical initiator)
-
Anhydrous Chlorobenzene (solvent)
-
Nitrogen or Argon gas supply
-
Reaction flask with reflux condenser, magnetic stirrer, and thermometer
Procedure:
-
Inert Atmosphere: Assemble the glassware and flush the system with dry nitrogen for 15 minutes. This is crucial to prevent oxygen from inhibiting the radical chain reaction.
-
Charging the Reactor: To the reaction flask, add 2-chloro-5-methylpyridine and anhydrous chlorobenzene. Begin stirring.
-
Initiation: Add TCCA and AIBN to the mixture.
-
Reaction: Heat the mixture to 120-140°C. The reaction is exothermic and should be monitored carefully. The reaction progress can be tracked by Gas Chromatography (GC) by monitoring the disappearance of the starting material. The reaction typically proceeds for 4-6 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature. The byproduct, cyanuric acid, will precipitate. Filter the solid precipitate.[6]
-
Purification: The filtrate contains the desired CCMP, unreacted starting material, and byproducts. The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield CCMP as a low-melting-point solid or oil.[3][6]
Causality:
-
Why TCCA? While chlorine gas is used industrially, TCCA is a solid, safer alternative for laboratory-scale synthesis, acting as a slow-release source of chlorine radicals.[6]
-
Why AIBN? AIBN is a thermal initiator that decomposes at a predictable rate at the reaction temperature, providing a steady stream of radicals to propagate the chlorination chain reaction.
-
Why an inert atmosphere? Molecular oxygen is a diradical that can quench the radical intermediates, terminating the chain reaction and leading to poor yields.
Case Study 2: Pyrazole Carboxylic Acids - Scaffolds for SDHI Fungicides
Pyrazole derivatives are another class of immensely valuable intermediates, particularly in the development of fungicides.[7] Specifically, pyrazole-4-carboxylic acid and its amides are the core structural motif for many Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[8][9] These fungicides work by blocking the mitochondrial respiratory chain in fungi, a mode of action that is highly effective against a broad spectrum of plant pathogens.[10][11][12]
The synthesis of these intermediates often involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations to install the necessary carboxylic acid and other substituents.[13]
Mechanism of Action: SDHI Fungicides
Caption: SDHI fungicides inhibit Complex II of the mitochondrial respiratory chain.
Protocol 2: Synthesis of a Pyrazole-4-Carboxylic Acid Intermediate
This protocol outlines a general method for creating a key pyrazole acid chloride intermediate, which can then be coupled with various anilines to produce a library of potential SDHI fungicides.
Materials:
-
Ethyl 2-ethoxymethyleneacetoacetate (1.0 eq)
-
Hydrazine hydrate (1.05 eq)
-
Dimethyl sulfate (1.1 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Ethanol, Toluene, DMF (catalytic)
Procedure:
-
Cyclization: Dissolve ethyl 2-ethoxymethyleneacetoacetate in ethanol. Add hydrazine hydrate dropwise while maintaining the temperature below 30°C. Reflux the mixture for 3 hours to form the ethyl 1H-pyrazole-4-carboxylate.[13]
-
N-Alkylation: After cooling, add toluene and sodium hydroxide, followed by the dropwise addition of dimethyl sulfate. Heat the reaction to 60°C for 4 hours. This step alkylates the pyrazole nitrogen, a key feature for biological activity.
-
Saponification: Cool the mixture and add a solution of NaOH. Heat to reflux for 2 hours to hydrolyze the ethyl ester to the corresponding sodium carboxylate.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of 2-3. The 1-methyl-1H-pyrazole-4-carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry.[13]
-
Acyl Chloride Formation: Suspend the dried pyrazole carboxylic acid in toluene. Add a catalytic amount of DMF, then add thionyl chloride dropwise. Reflux the mixture for 2 hours until gas evolution ceases.[14]
-
Purification: Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride can be used directly in the next step (amide coupling) or purified by distillation.
Causality:
-
Why Saponification then Acyl Chloride Formation? The carboxylic acid is a stable, purifiable intermediate. Converting it to the highly reactive acyl chloride in situ or just before the next step is a common strategy to facilitate the subsequent amide bond formation with an aniline derivative.
-
Why DMF catalyst? DMF catalyzes the formation of the acyl chloride via the Vilsmeier reagent, which is more reactive than thionyl chloride itself, speeding up the reaction.
Case Study 3: Trifluoromethyl Anilines - Building Blocks for Herbicides
The introduction of fluorine, particularly the trifluoromethyl (-CF₃) group, into agrochemicals can dramatically enhance their efficacy, metabolic stability, and lipophilicity.[15] Trifluoromethylanilines are crucial intermediates for a wide range of herbicides and insecticides.[16][17][18] Their synthesis presents unique challenges, often requiring harsh conditions or specialized reagents.
A common industrial route involves the nitration of a substituted benzotrichloride, followed by fluorination and then reduction of the nitro group.[18]
Table 1: Comparison of Synthesis Parameters for Trifluoromethylaniline Isomers
| Parameter | 3-Trifluoromethylaniline | 4-Trifluoromethylaniline |
| Starting Material | m-Chlorobenzotrichloride | p-Chlorobenzotrifluoride |
| Key Reactions | Nitration, Fluorination, Reduction | Chlorination, Ammonolysis |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Challenge | Control of nitration regioselectivity | High pressure/temperature for ammonolysis |
| Reference | [16] | [19] |
Protocol 3: General Procedure for Suzuki Coupling to Synthesize a Fluorinated Biaryl Herbicide Intermediate
Many modern herbicides feature a biaryl scaffold. This protocol describes a palladium-catalyzed Suzuki coupling, a powerful C-C bond-forming reaction, to link a trifluoromethylaniline derivative (as a halide) with a boronic acid.[20][21]
Materials:
-
Aryl halide (e.g., 2-bromo-5-(trifluoromethyl)aniline) (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
2M Sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene and Ethanol (solvent mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: In a reaction flask, combine the aryl halide, aryl boronic acid, and Pd(PPh₃)₄ catalyst. Seal the flask with a septum and purge with nitrogen for 15 minutes.
-
Solvent and Base Addition: Add the toluene/ethanol solvent mixture via syringe, followed by the degassed 2M Na₂CO₃ solution. Degassing the base solution (by bubbling nitrogen through it for 10-15 minutes) is critical to prevent catalyst oxidation.
-
Reaction: Heat the biphasic mixture to 85-90°C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl intermediate.
Causality:
-
Why a Palladium Catalyst? Palladium complexes can cycle between Pd(0) and Pd(II) oxidation states, enabling the key steps of oxidative addition to the aryl halide and reductive elimination to form the new C-C bond.[22][23]
-
Why a Base? The base (Na₂CO₃) is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of its organic group to the palladium center.[21]
-
Why a Biphasic System? The aqueous base and organic solvent system is effective for many Suzuki couplings. The base remains primarily in the aqueous phase while the organic substrates and catalyst are in the organic phase, with the reaction occurring at the interface.
Conclusion
The strategic synthesis and isolation of key intermediates are fundamental to the success of the modern agrochemical industry. As demonstrated through the case studies of CCMP, pyrazole carboxylic acids, and trifluoromethyl anilines, these molecular building blocks enable the efficient, scalable, and flexible production of a diverse array of high-performance active ingredients. Understanding the chemistry behind the synthesis of these intermediates, from reaction mechanisms to process optimization, is essential for any researcher or scientist working in the field of crop protection. The protocols and principles outlined in this guide provide a foundation for the rational design and execution of synthetic routes that are both scientifically sound and industrially viable.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. chembk.com [chembk.com]
- 4. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 7. royal-chem.com [royal-chem.com]
- 8. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ndsu.edu [ndsu.edu]
- 12. js.ugd.edu.mk [js.ugd.edu.mk]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 17. chemimpex.com [chemimpex.com]
- 18. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 19. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
development of novel polymers using trifluoropropenyl monomers
An Application and Protocol Guide for the Development of Novel Polymers Using Trifluoropropenyl Monomers
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of fluorine into polymers imparts a unique and highly desirable set of properties, including exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility.[1][2][3][4] Trifluoropropenyl monomers, a versatile class of fluorinated building blocks, offer a strategic pathway to novel polymers with precisely tailored functionalities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of polymers derived from trifluoropropenyl monomers. We delve into the causality behind experimental choices for controlled polymerization techniques, present detailed, self-validating protocols, and explore applications in advanced materials and drug delivery.
Introduction: The Strategic Advantage of Trifluoropropenyl Monomers
Fluoropolymers are indispensable in high-performance applications, from aerospace to modern medical technology.[5][6][7] Their utility stems from the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[2][4] Traditional fluoropolymers like polytetrafluoroethylene (PTFE), while robust, often suffer from poor processability and a lack of functional handles for modification.[8]
Trifluoropropenyl monomers, such as 3,3,3-trifluoropropene (TFP) and its derivatives (e.g., α-trifluoromethylstyrenes), provide a solution. The trifluoromethyl (-CF3) group offers the characteristic benefits of fluorine while the vinyl group allows for versatile polymerization using modern, controlled techniques.[9][10] This enables the synthesis of well-defined polymer architectures—such as block and graft copolymers—which are crucial for advanced applications like smart drug delivery systems and functional coatings.[9][11][12] This guide focuses on harnessing these monomers to create next-generation fluorinated materials.
Polymerization Strategies: Achieving Architectural Control
The key to unlocking the potential of trifluoropropenyl monomers lies in the ability to control the polymerization process. Controlled polymerization techniques minimize termination reactions, allowing for the synthesis of polymers with predictable molecular weights, low dispersity, and complex architectures.[13][14]
The Power of Controlled Radical Polymerization (CRP)
Controlled Radical Polymerization (CRP) has revolutionized the synthesis of specialty fluoropolymers.[9] Unlike conventional free radical polymerization, which produces poorly defined chains, CRP methods maintain "living" chain ends, enabling precise polymer growth.[15][16]
-
Versatility: Tolerant to a wide range of functional groups and reaction conditions.
-
Control: Enables access to predefined molar masses, low dispersities, and regulable chemical compositions.[17]
-
Architecture: Facilitates the on-demand preparation of block, graft, and telechelic copolymers, which is essential for creating amphiphilic structures for drug delivery or thermoplastic elastomers.[7][9]
The general workflow for a CRP experiment is a multi-stage process requiring careful execution to ensure control over the final polymer properties.
This protocol describes the synthesis of a well-defined poly(TFP-co-VAc) copolymer using Macromolecular Design via Interchange of Xanthates (MADIX), a subset of RAFT polymerization. This is foundational for creating amphiphilic block copolymers after hydrolysis of the VAc units.[18]
Materials:
-
3,3,3-Trifluoropropene (TFP)
-
Vinyl acetate (VAc), inhibitor removed
-
Xanthate chain transfer agent (CTA), e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask and line
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the xanthate CTA (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol, CTA/AIBN ratio of 5:1) to a Schlenk flask.
-
Monomer Addition: Add the desired amount of VAc (e.g., 10 mmol) and the solvent (e.g., 5 mL of 1,4-dioxane) to the flask.
-
Degassing: Seal the flask, remove from the glovebox, and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. Causality: Oxygen is a radical scavenger and will inhibit the polymerization.
-
TFP Addition: Connect the flask to a pre-weighed lecture bottle of TFP gas. Cool the flask in a liquid nitrogen/isopropanol bath (-78°C) and condense the desired amount of TFP (e.g., 10 mmol) into the reaction mixture.
-
Initiation: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-80°C). Causality: The temperature must be sufficient to decompose the AIBN initiator at a controlled rate, starting the polymerization.
-
Monitoring: Periodically take aliquots under inert conditions to monitor monomer conversion via ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached (e.g., 8-12 hours), terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or methanol). Redissolve and re-precipitate twice more to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Validation: Characterize the resulting copolymer using GPC (for molecular weight and dispersity) and NMR (for composition). A well-controlled reaction will yield a polymer with a low dispersity index (Đ < 1.3).
Anionic Polymerization
Anionic polymerization is the classical "living" polymerization and is exceptionally well-suited for monomers that can stabilize a negative charge, such as styrenes.[19] It is highly sensitive to impurities but offers unparalleled control for producing block copolymers with very low dispersity.[20][21]
-
Precision: Can produce polymers with extremely low dispersity (Đ ≈ 1.05).
-
Block Copolymer Synthesis: Ideal for the sequential addition of monomers to create well-defined block architectures.
-
No Termination (Ideal): In a pure, oxygen- and water-free system, the anionic chain ends remain active indefinitely.[20]
Essential Polymer Characterization
Thorough characterization is a self-validating step that confirms the success of the polymerization and determines the properties of the resulting material. Modern testing methodologies are crucial for evaluating fluoropolymers.[22]
| Technique | Information Provided | Key Experimental Considerations |
| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | Use of a fluorinated mobile phase (e.g., α,α,α-trifluorotoluene) is critical for accurate analysis of highly fluorinated polymers.[23] Calibration must be done carefully. |
| Nuclear Magnetic Resonance (NMR) | Polymer structure, monomer incorporation, copolymer composition, and chain-end fidelity. | ¹H, ¹³C, and ¹⁹F NMR are all essential. ¹⁹F NMR is particularly powerful for quantifying the fluorine content and identifying different fluorine environments. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). | Provides insight into the polymer's amorphous or crystalline nature and its operational temperature range.[22] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td). | Crucial for determining the upper service temperature limit of the material.[22] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and confirmation of polymerization (disappearance of C=C bond).[24] | A quick and effective method to confirm the reaction has occurred. |
Application Notes & Protocols
The unique properties of polymers from trifluoropropenyl monomers make them highly suitable for advanced biomedical applications, particularly in drug delivery and medical device coatings.[6][11][25][26][27]
Application: Amphiphilic Block Copolymers for Drug Delivery
Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble in aqueous solutions to form nanostructures like micelles. The hydrophobic fluorinated core can encapsulate poorly water-soluble drugs, while the hydrophilic outer shell provides stability and biocompatibility.[1][6]
This protocol outlines the nano-precipitation method for encapsulating a model hydrophobic drug (e.g., Paclitaxel) within fluoropolymer micelles.
Materials:
-
Amphiphilic fluorinated block copolymer (e.g., 100 mg).
-
Paclitaxel (e.g., 10 mg).
-
Water-miscible organic solvent (e.g., Acetone or THF, 10 mL).
-
Phosphate-buffered saline (PBS), pH 7.4 (20 mL).
-
Dialysis tubing (MWCO appropriate for the polymer).
Procedure:
-
Dissolution: Dissolve the block copolymer and Paclitaxel in the organic solvent.
-
Nano-precipitation: Add the organic solution dropwise to the PBS buffer under vigorous stirring. Causality: The rapid change in solvent polarity forces the hydrophobic fluorinated blocks to collapse inward to form the micelle core, entrapping the drug, while the hydrophilic blocks form the outer corona.
-
Solvent Removal: Stir the resulting nano-suspension in a fume hood overnight to allow for the complete evaporation of the organic solvent.
-
Purification: Transfer the suspension to dialysis tubing and dialyze against fresh PBS for 48 hours, changing the buffer every 6-8 hours. Causality: Dialysis removes any un-encapsulated drug and residual solvent.
-
Characterization:
-
Determine particle size and distribution using Dynamic Light Scattering (DLS).
-
Visualize nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Quantify drug loading and encapsulation efficiency using HPLC after dissolving the nanoparticles in a suitable solvent.
-
Conclusion and Future Outlook
Polymers derived from trifluoropropenyl monomers represent a frontier in materials science and drug development. The ability to exert precise control over their synthesis using techniques like RAFT and anionic polymerization allows for the creation of sophisticated materials with tailored properties.[9][17] The protocols and applications detailed herein provide a robust framework for researchers to explore this exciting class of fluoropolymers. Future work will likely focus on developing novel trifluoropropenyl monomers with active functional groups, creating stimuli-responsive materials for targeted drug delivery, and exploring their use as advanced anti-fouling and low-friction coatings for next-generation medical devices.[6][11]
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 4. tstar.com [tstar.com]
- 5. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 11. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Controlled Radical Copolymerization toward Well-Defined Fluoropolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 20. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 21. Anionic polymerizations in a microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer [article.sapub.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fluoropolymers in Medical Applications: Recent Progress and Development. | Semantic Scholar [semanticscholar.org]
- 27. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Introduction
1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure presents multiple reaction sites: two aryl chloride moieties amenable to cross-coupling reactions, and an electron-deficient trifluoropropenyl group. The strategic functionalization of this molecule can lead to a diverse array of novel compounds. This guide provides detailed experimental protocols for key transformations of this substrate, with a focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[1][2] We will also discuss the potential for nucleophilic aromatic substitution. The protocols herein are designed to be robust and reproducible, and are accompanied by explanations of the underlying chemical principles to aid in their adaptation and troubleshooting.
Chemical Profile of the Substrate
The reactivity of this compound is governed by the electronic properties of its substituents. The two chlorine atoms are typically unreactive in classical nucleophilic aromatic substitution but can be readily activated by palladium catalysts.[2] The 3,3,3-trifluoroprop-1-en-2-yl group is strongly electron-withdrawing, a property that has two main consequences. Firstly, it enhances the reactivity of the aryl chlorides in palladium-catalyzed oxidative addition steps.[3] Secondly, it deactivates the aromatic ring towards electrophilic aromatic substitution but may activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.[4][5][6][7]
Core Experimental Protocols
This section details protocols for two high-impact transformations: a Suzuki-Miyaura cross-coupling for C-C bond formation and a Buchwald-Hartwig amination for C-N bond formation. These have been selected for their broad applicability and functional group tolerance in drug discovery programs.[1][8]
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids.[9][10][11] For a dichloro-substituted substrate, achieving mono-selectivity can be challenging. This protocol is optimized for the selective mono-arylation of this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura mono-arylation workflow.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commercially available and reliable catalyst for Suzuki couplings involving aryl chlorides.[12][13]
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting side reactions.[10] An aqueous solution is used to dissolve the base and accelerate the reaction.
-
Solvent System: Dioxane/water is a common solvent mixture for Suzuki reactions, effectively dissolving both the organic substrate and the inorganic base.
-
Stoichiometry: Using a slight excess of the boronic acid and carefully controlling the reaction time and temperature are key to favoring mono-substitution over di-substitution.
Step-by-Step Protocol:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
-
Inerting the Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure mono-arylated product.[14][15]
-
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Boronic Acid Stoichiometry | 1.1 eq |
| Catalyst Loading | 3 mol% |
| Base | K2CO3 (2.0 eq) |
| Solvent System | Dioxane/H2O (4:1) |
| Temperature | 80-90 °C |
| Typical Reaction Time | 4-8 hours |
Data Interpretation: Successful mono-arylation can be confirmed by 1H and 13C NMR spectroscopy, observing the appearance of new aromatic signals and the disappearance of one of the starting material's aromatic proton signals. Mass spectrometry will confirm the expected molecular weight of the product.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][16] This protocol describes the coupling of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of unactivated and electron-deficient aryl chlorides.[2][17]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
-
Solvent: Toluene is a suitable high-boiling, non-polar solvent for this reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
In a glovebox, add Pd2(dba)3 (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq).
-
-
Inerting and Solvent/Reagent Addition:
-
Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.
-
Add toluene via syringe, followed by the amine (1.2 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
-
| Parameter | Value |
| Palladium Precursor | Pd2(dba)3 (1 mol%) |
| Ligand | XPhos (2 mol%) |
| Base | NaOtBu (1.4 eq) |
| Amine Stoichiometry | 1.2 eq |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Typical Reaction Time | 12-24 hours |
Alternative Synthetic Routes: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the trifluoropropenyl group may activate the aryl chlorides towards SNAr.[4][6] This pathway is favored by strong nucleophiles and polar aprotic solvents. While palladium catalysis is generally more versatile, SNAr can be a cost-effective alternative for certain transformations, such as the introduction of alkoxides or thiolates. An experimental investigation would involve reacting the substrate with a strong nucleophile (e.g., sodium methoxide) in a solvent like DMSO at elevated temperatures and monitoring for the displacement of a chloride.
Analytical and Purification Considerations
Reaction Monitoring: Progress of the detailed reactions can be monitored by:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify major byproducts.[18]
Purification:
-
Flash Column Chromatography: The primary method for purifying the products of these reactions.[14]
-
Removal of Palladium: Residual palladium from cross-coupling reactions is a concern, particularly in pharmaceutical applications.[19] If necessary, treatment of the product solution with a palladium scavenger or filtration through a pad of activated carbon can reduce palladium levels.[20][21]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Palladium Catalysts and Ligands: Many are air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle in a fume hood and avoid contact with skin.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.[22][23]
-
-
General Safety: Trifluoromethylated aromatic compounds should be treated as potentially toxic and handled with care.[24][25][26] All reactions should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. The protocols provided in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable and reproducible methods for its functionalization. By understanding the chemical principles behind these reactions and adhering to the detailed procedures, researchers can effectively utilize this versatile intermediate in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. si-novations.com [si-novations.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. peptide.com [peptide.com]
- 25. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 26. Trifluoromethyl trifluoromethanesulfonate | C2F6O3S | CID 337239 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the strategic incorporation of key structural motifs that enhance pharmacological properties. The trifluoromethyl group and halogenated aromatic rings are two such privileged moieties, renowned for their ability to modulate metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The title compound, 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS 864725-22-4), is a versatile building block that synergistically combines these features. Its structure offers multiple reaction sites for diversification, making it a valuable precursor for the synthesis of complex APIs. Notably, this compound is a key intermediate in the synthesis of Fluralaner, a potent isoxazoline-based insecticide and acaricide, underscoring its industrial relevance.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and subsequent functionalization of this strategic building block.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the properties of a building block is paramount for its effective utilization.
| Property | Value | Source |
| CAS Number | 864725-22-4 | [3][7] |
| Molecular Formula | C₉H₅Cl₂F₃ | [3][7] |
| Molecular Weight | 241.04 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 265.6 ± 40.0 °C (Predicted) | [3] |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, sealed in a dry place | [3][7] |
Spectroscopic Data:
-
¹H NMR (360 MHz, CDCl₃): δ = 7.38 (s, 1H), 7.32 (s, 2H), 6.06 (s, 1H), 5.82 (s, 1H) ppm.[8]
-
¹³C NMR (Predicted): Due to the presence of chlorine and fluorine atoms, the ¹³C NMR spectrum will exhibit characteristic shifts and couplings. The aromatic carbons are expected in the δ = 120-140 ppm range, with the carbon atoms attached to chlorine showing larger chemical shifts. The olefinic carbons will appear around δ = 120-140 ppm, and the trifluoromethyl carbon will be a quartet in the region of δ = 120-130 ppm due to C-F coupling.
-
¹⁹F NMR (Predicted): A singlet is expected for the -CF₃ group, likely in the range of δ = -60 to -80 ppm relative to CFCl₃, which is a typical range for trifluoromethyl groups attached to an sp² carbon.[9][10]
-
Mass Spectrometry (EI, Predicted): The molecular ion peak [M]⁺ at m/z = 240, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Key fragmentation patterns would likely involve the loss of a chlorine atom, a fluorine atom, or a CF₃ radical. The tropylium ion derived from the dichlorophenyl ring may also be observed.
Synthesis Protocol: Wittig Olefination
The most direct and efficient synthesis of this compound is achieved through a Wittig reaction, which couples a ketone with a phosphonium ylide. This method offers high yields and good functional group tolerance.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the Wittig olefination.
Step-by-Step Protocol:
Materials:
-
3',5'-Dichloro-2,2,2-trifluoroacetophenone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Heptane
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (16.17 g, 45.27 mmol) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (10.0 g, 41.15 mmol).
-
Solvent Addition: Add anhydrous THF (65 mL) to the flask to create a suspension.
-
Base Addition: In a separate flask, dissolve potassium tert-butoxide (5.54 g, 49.38 mmol) in anhydrous THF (28 mL). Transfer this solution to an addition funnel.
-
Reaction: Add the KOtBu solution dropwise to the suspension at 20-25°C with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1.5 hours. The progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and partition between n-heptane and water.
-
Extraction: Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product will contain triphenylphosphine oxide as a byproduct. Cool the mixture to induce crystallization of the triphenylphosphine oxide, which can then be removed by filtration. The filtrate is the desired product, this compound (yield: 8.78 g, 79%).[8]
Application Protocols: Downstream Functionalization
The dichlorophenyl ring and the exocyclic double bond of the title compound offer multiple handles for further chemical modifications. Below are representative protocols for key transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The two chlorine atoms on the aromatic ring can be selectively replaced via Suzuki-Miyaura coupling to introduce new aryl or heteroaryl substituents. Mono-substitution can often be achieved by controlling stoichiometry and reaction conditions.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (deoxygenated)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
Reaction Setup: In a Schlenk flask under argon, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add a deoxygenated mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Causality Note: The use of a slight excess of the boronic acid and careful control of reaction time can favor mono-substitution. For disubstitution, a larger excess of the boronic acid and prolonged reaction times would be necessary. The choice of palladium catalyst and ligands can also influence selectivity.[6][11][12]
Catalytic Hydrogenation of the Alkene
The exocyclic double bond can be selectively reduced to the corresponding propane derivative, which may be desirable for certain API targets.
Caption: General workflow for catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the hydrogenated product, 1,3-dichloro-5-(3,3,3-trifluoropropyl)benzene. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Causality Note: Palladium on carbon is a highly effective and common catalyst for the reduction of simple alkenes.[13] The reaction is typically clean and high-yielding under mild conditions.
Pharmacological Significance of the Structural Motifs
The incorporation of the this compound scaffold into a drug candidate can impart several advantageous properties:
-
3,5-Dichlorophenyl Group: This moiety can enhance binding to target proteins through halogen bonding and hydrophobic interactions. Furthermore, the chlorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the API.[14]
-
Trifluoromethyl Group: The CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and improve binding affinity.[3] Crucially, the C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which significantly enhances metabolic stability and bioavailability.[1][2][4]
-
Trifluoropropenyl Moiety: In the context of isoxazoline insecticides like Fluralaner, this group is crucial for the molecule's insecticidal activity. The trifluoromethylated alkene undergoes a key cycloaddition reaction to form the active isoxazoline ring system.[8][15][16]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs. Its straightforward synthesis and the presence of multiple, orthogonally reactive sites make it an attractive starting material for drug discovery and development programs. The protocols provided herein offer a solid foundation for the synthesis and manipulation of this key intermediate, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and insecticidal activity of trifluoromethyl-isoxazoline compounds [nyxxb.cn]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Reaction Kinetics of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Introduction: The Significance of a Structurally Unique Fluorinated Olefin
1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS: 864725-22-4) is a halogenated, trifluoromethyl-substituted styrene derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a dichlorinated aromatic ring and a trifluoromethylated vinyl group, presents a unique electronic and steric profile that dictates its reactivity. The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity.[3][4] Understanding the reaction kinetics of this compound is paramount for optimizing synthetic routes, predicting product formation, and designing novel therapeutic agents.
This guide provides a comprehensive overview of the anticipated reactivity of this compound based on the established chemistry of α-(trifluoromethyl)styrenes.[5][6] It further outlines detailed protocols for conducting kinetic studies to elucidate reaction mechanisms and quantify reaction rates, thereby empowering researchers to harness the full synthetic potential of this valuable building block.
Anticipated Reactivity and Mechanistic Considerations
The reactivity of this compound is primarily governed by the interplay between the electron-withdrawing trifluoromethyl group, the dichlorinated phenyl ring, and the exocyclic double bond. α-Trifluoromethylstyrene derivatives are known to participate in a variety of transformations, and by extension, our target molecule is expected to exhibit similar reactivity.[5][6]
Key potential reaction pathways include:
-
Nucleophilic Vinylic Substitution (SNV): The strong electron-withdrawing nature of the CF3 group can activate the double bond towards nucleophilic attack, potentially leading to addition-elimination or other substitution pathways.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The vinylic C-H and C-Cl bonds, as well as the aromatic C-Cl bonds, could be amenable to functionalization via catalysts, for instance, palladium-catalyzed reactions.[7]
-
Cycloaddition Reactions: The electron-deficient double bond is a potential candidate for cycloaddition reactions with electron-rich dienes or other partners.[5]
-
Electrophilic Addition to the Double Bond: While the CF3 group deactivates the double bond towards electrophiles, reactions with strong electrophiles may still be possible.[8]
The dichlorinated phenyl ring also influences reactivity. The chlorine atoms are meta-positioned relative to the trifluoropropenyl group, which will affect the regioselectivity of any aromatic substitution reactions. Furthermore, the presence of chlorine atoms allows for halogen bonding interactions, which can influence intermolecular interactions and potentially the kinetics of reactions in certain environments.[9][10][11]
Experimental Protocols for Kinetic Analysis
A thorough understanding of the reaction kinetics requires careful experimental design and precise analytical techniques. Below are detailed protocols for investigating the kinetics of a representative reaction, such as a nucleophilic substitution on the vinylic position.
Protocol 1: General Procedure for a Kinetic Study of this compound with a Nucleophile
This protocol outlines a general method for determining the rate law and rate constant for the reaction of this compound with a generic nucleophile (Nu-).
Objective: To determine the reaction order with respect to each reactant and calculate the overall rate constant.
Materials:
-
Nucleophile of interest (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Internal standard (e.g., dodecane, biphenyl)
-
Quenching solution (e.g., dilute aqueous HCl)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable column and detector.
Experimental Workflow:
Caption: Workflow for a kinetic study.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile at a known concentration (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the solvent and the internal standard stock solution.
-
Add the stock solution of this compound.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the nucleophile stock solution. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
-
Analysis:
-
Analyze each quenched aliquot using a calibrated HPLC or GC method to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of this compound versus time.
-
To determine the reaction order with respect to this compound, plot ln[reactant] vs. time (for first-order) and 1/[reactant] vs. time (for second-order). A linear plot will indicate the correct order.
-
Repeat the experiment with different initial concentrations of the nucleophile (while keeping the concentration of the trifluoromethylstyrene derivative constant) to determine the reaction order with respect to the nucleophile.
-
Protocol 2: Determination of Activation Energy (Ea)
Objective: To determine the activation energy of the reaction, providing insight into the temperature sensitivity of the reaction rate.
Procedure:
-
Perform the kinetic study as described in Protocol 1 at several different temperatures (e.g., 25 °C, 35 °C, 45 °C, 55 °C), ensuring all other conditions are kept constant.
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the temperature in Kelvin).
-
The slope of the resulting line will be equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can then be calculated.
Caption: Determination of Activation Energy.
Data Presentation and Interpretation
Quantitative data from kinetic experiments should be organized for clarity and ease of interpretation.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | [Substrate]₀ (M) | [Nucleophile]₀ (M) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 1.0 | 25 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 1.0 | 25 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 2.0 | 25 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 1.0 | 35 | 3.1 x 10⁻⁵ |
From the hypothetical data in Table 1, one could deduce that the reaction is first-order with respect to the substrate (doubling the concentration doubles the rate), first-order with respect to the nucleophile, and thus second-order overall. The increase in rate with temperature (Experiment 4 vs. 1) allows for the calculation of the activation energy as described in Protocol 2.
Conclusion and Future Directions
While specific kinetic data for this compound is not yet extensively published, the protocols and theoretical framework presented here provide a robust starting point for its investigation. By systematically studying its reactivity, researchers can unlock new synthetic methodologies and develop novel molecules with tailored properties. The unique electronic features imparted by the trifluoromethyl and dichloro substituents make this compound a compelling target for detailed mechanistic studies, which could reveal novel reactivity patterns in the broader class of fluorinated styrenes.[14][15]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 5. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | 864725-22-4 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Introduction: The Double-Edged Sword of Chlorinated Fluorocarbons
An In-depth Technical Guide to the Safe Handling of Chlorinated Fluorocarbons For Researchers, Scientists, and Drug Development Professionals
Chlorinated fluorocarbons (CFCs) are organic compounds composed of carbon, chlorine, and fluorine atoms.[1] Historically, they were celebrated for their utility as refrigerants, aerosol propellants, solvents, and fire-extinguishing agents due to their non-flammable and non-toxic properties at low concentrations.[1][2] However, this perception of safety has been fundamentally revised. In 1974, Professors F. Sherwood Rowland and Mario Molina demonstrated that CFCs, while inert in the lower atmosphere, decompose under UV radiation in the stratosphere, releasing chlorine atoms that catalytically destroy the Earth's protective ozone layer.[3]
This discovery led to the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances.[3] While production has largely ceased, existing banks of CFCs in older equipment like refrigerators and air conditioners still pose a significant environmental threat.[2][4] For laboratory professionals, the challenge lies in safely managing, handling, and disposing of these legacy chemicals. This guide provides a comprehensive framework for mitigating the risks associated with CFCs in a research environment, grounding all protocols in the principles of chemical safety and regulatory compliance.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with CFCs is the foundation of safe handling. The risks are twofold: acute and chronic health effects from direct exposure, and the broader environmental consequences of their release.
Health Hazards
The primary route of exposure to CFCs in a laboratory setting is inhalation.[5] These compounds are central nervous system depressants, and acute overexposure can lead to symptoms similar to alcohol intoxication, including dizziness, headaches, confusion, and tremors.[5][6]
-
Cardiac Sensitization: A critical, and potentially fatal, risk is that CFCs can sensitize the heart to epinephrine, leading to cardiac arrhythmias.[5] Warning signs include palpitations and dizziness.[5][7]
-
Asphyxiation: In poorly ventilated or confined spaces, the dense vapor of CFCs can displace oxygen, creating a risk of asphyxiation. The National Institute for Occupational Safety and Health (NIOSH) has documented worker fatalities from exposure to CFC-113 in confined areas.[8]
-
Dermal Contact: Direct contact with liquid CFCs can dissolve the skin's natural oils, causing irritation, dryness, and dermatitis.[6][7] Exposure to pressurized or rapidly evaporating CFCs, such as from a refrigerant leak, can cause frostbite.[6][9]
-
Chronic Effects: While most CFCs are not classified as carcinogenic, some, like chlorodifluoromethane (an HCFC), have shown a slight increase in cancer in animals at very high exposure levels.[5][7]
The Hierarchy of Controls
Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective and reliable safety measures. This framework should guide all procedural development for handling CFCs.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Section 2: Engineering and Administrative Controls
Relying solely on personal protective equipment is insufficient. Robust engineering and administrative controls are paramount for minimizing exposure.
Ventilation and Isolation
Proper ventilation is the most critical engineering control.[7]
-
Fume Hoods: All work involving the transfer or handling of liquid CFCs must be conducted inside a certified chemical fume hood to capture vapors at the source.
-
General Laboratory Ventilation: The laboratory should have a well-maintained ventilation system that ensures adequate air changes per hour, preventing the accumulation of vapors in the general workspace.
-
Isolation: Whenever possible, isolate processes that use CFCs. This can involve dedicating specific, well-ventilated areas or using enclosed, automated systems to reduce direct human interaction.[7]
Standard Operating Procedures (SOPs) and Training
Administrative controls standardize safe practices and ensure personnel are knowledgeable.
-
Hazard Communication: All personnel must be trained on the OSHA Hazard Communication Standard.[10][11] This includes understanding Safety Data Sheets (SDSs), container labels, and the specific health and physical hazards of the CFCs in use.[7]
-
Written SOPs: Develop detailed SOPs for every procedure involving CFCs, including storage, handling, transfer, and emergency response.
-
Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for the CFCs they will be working with before beginning work.[12][13]
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[14] The selection of PPE depends on a thorough hazard assessment for the specific task.[15]
| Task / Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Closed Containers | Safety glasses with side shields | Nitrile or Neoprene gloves | Standard lab coat | Not typically required |
| Transferring Small Quantities (<1L) in a Fume Hood | Chemical splash goggles[12] | Neoprene or Viton® gloves. Double-gloving is recommended.[7][12] | Flame-resistant lab coat[12] | Not required if fume hood is operating correctly |
| Potential for Splashing or Pressurized Release | Face shield worn over chemical splash goggles[12] | Chemical-resistant gloves (e.g., Neoprene)[7] | Chemical-resistant apron over lab coat | Dependent on air monitoring; may require supplied-air respirator[7] |
| Emergency Spill Response (Major) | Full-face respirator | Chemical-resistant gloves (outer and inner)[16] | Fully encapsulating chemical protective suit[16] | Self-Contained Breathing Apparatus (SCBA)[16] |
Table 1: Recommended PPE for Handling Chlorinated Fluorocarbons.
Section 4: Storage and Disposal Protocols
Safe Storage
Improper storage can lead to container failure and accidental release.
-
Location: Store CFC containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[12][17]
-
Container Integrity: Use appropriate, tightly sealed containers designed for the specific chemical.[17][18] Carbon steel is generally adequate, but stainless steel may be required to ensure purity.[19][20] Regularly inspect containers for any signs of damage or leaks.
-
Segregation: Keep CFCs away from incompatible materials, particularly alkalis and alkaline earth metals like powdered aluminum, sodium, or potassium.[9][12]
Waste Management and Disposal
Disposal of CFCs is heavily regulated to prevent environmental release.
-
Prohibition of Venting: It is illegal to knowingly vent or release CFC refrigerants into the atmosphere.[21]
-
Certified Recovery: Any transfer or disposal of CFCs from equipment (e.g., refrigerators, air conditioners) must be performed by an EPA-certified technician using certified recovery and recycling equipment.[1][21]
-
Hazardous Waste: Unused or contaminated CFCs must be collected in a sealed, properly labeled container and disposed of as hazardous waste through the institution's environmental health and safety office.[22] The ultimate disposal method often involves high-temperature incineration to destroy the molecule.[2]
Section 5: Emergency Procedures for Spills and Leaks
Pre-planning is essential for a safe and effective response to spills.[23] All personnel should know the location of emergency equipment, including showers, eyewashes, and spill kits.[19]
Protocol 5.1: Minor Spill Response (< 1 Liter, Contained in Fume Hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Confirm the fume hood is operational.
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and double gloves (Neoprene or similar).[12]
-
Contain Spill: Confine the spill using an inert absorbent material (e.g., vermiculite, clay-based absorbent).[22]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area with soap and water.[22]
-
Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste.
-
Report: Report the incident to your supervisor and the appropriate safety office.
Protocol 5.2: Major Spill or Leak Response (> 1 Liter or Outside of Containment)
A major spill of a volatile CFC poses a significant inhalation and asphyxiation hazard and must be treated as a high-level emergency.
Caption: Workflow for responding to a major CFC spill or leak.
DO NOT attempt to clean up a major spill unless you are part of a trained and equipped emergency response team.[23] The high vapor density and risk of cardiac sensitization and asphyxiation make this extremely dangerous.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 4. earth911.com [earth911.com]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. cdph.ca.gov [cdph.ca.gov]
- 8. Preventing Death from Excessive Exposure to Chlorofluorocarbon 113 (CFC-113) | NIOSH | CDC [cdc.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloropentafluoroethane [cdc.gov]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. benchchem.com [benchchem.com]
- 13. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. chemtech-us.com [chemtech-us.com]
- 18. OSHA Hazard Information Bulletins The Use of Open Containers in Transporting Corrosive Chemicals | Occupational Safety and Health Administration [osha.gov]
- 19. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 20. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 21. ehs.osu.edu [ehs.osu.edu]
- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 23. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Welcome to the technical support center for the synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Here, we synthesize our extensive field experience with established chemical principles to provide you with a comprehensive and practical resource.
Introduction to the Synthesis
The primary and most widely employed method for the synthesis of this compound is the Wittig reaction. This Nobel Prize-winning olefination reaction is a robust method for forming carbon-carbon double bonds from carbonyl compounds.[1] In this specific synthesis, the key transformation involves the reaction of 3',5'-dichloro-2,2,2-trifluoroacetophenone with a methylide reagent generated from a methyltriphenylphosphonium salt.
The overall reaction scheme is as follows:
Caption: General scheme of the Wittig reaction for the target molecule.
While the Wittig reaction is generally reliable, its application to electron-deficient ketones, such as the trifluoromethylated starting material in this synthesis, presents unique challenges. This guide will address these specific issues in a question-and-answer format to provide direct and actionable solutions.
Troubleshooting Guide: The Wittig Reaction Approach
This section is dedicated to addressing the common problems encountered during the synthesis of this compound via the Wittig reaction.
I. Low or No Product Yield
Question: I am getting a low yield or no desired product. What are the likely causes and how can I address them?
Answer:
Several factors can contribute to a low yield in this Wittig reaction. The primary areas to investigate are the stability and reactivity of your reagents, and the reaction conditions.
-
Ylide Formation and Stability: The methyltriphenylphosphonium ylide is an unstabilized ylide, making it highly reactive and sensitive to moisture and air.[2] Incomplete ylide formation or its degradation will directly impact your yield.
-
Moisture and Air Sensitivity: Ensure all glassware is thoroughly flame-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Base Selection and Strength: A strong base is required to deprotonate the methyltriphenylphosphonium salt.[1] Common choices include potassium tert-butoxide (KOtBu) and n-butyllithium (n-BuLi).[3] If using KOtBu, ensure it is fresh and has been stored under inert conditions. For n-BuLi, titration is recommended to determine the exact concentration.
-
Ylide Formation Time and Temperature: Allow sufficient time for the ylide to form after adding the base. Typically, stirring the phosphonium salt with the base in an appropriate solvent (e.g., THF) for about an hour at 0°C is effective.
-
-
Reaction with the Ketone: The electrophilicity of the carbonyl carbon in 3',5'-dichloro-2,2,2-trifluoroacetophenone is significantly influenced by the electron-withdrawing trifluoromethyl group.
-
Addition of Ketone: Add the ketone slowly to the pre-formed ylide solution, maintaining a low temperature (e.g., -78°C to 0°C) to control the reaction rate and minimize side reactions.
-
Reaction Time: While the reaction of an unstabilized ylide is typically rapid, monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
-
Potential Side Reactions:
-
Enolization of the Ketone: The acidic α-protons on the methyl group of the ketone are not present in 3',5'-dichloro-2,2,2-trifluoroacetophenone, so enolization of the ketone is not a competing side reaction. However, the presence of any acidic impurities could quench the ylide.
-
Cannizzaro-type Reactions: While less common under these conditions, the possibility of side reactions involving the highly reactive ylide should be considered, especially if the reaction is allowed to warm prematurely or if impure reagents are used.
-
Caption: Troubleshooting workflow for low product yield.
II. Difficulty in Product Purification
Question: I have obtained the product, but I am struggling to separate it from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
Answer:
The separation of the desired alkene from triphenylphosphine oxide is a classic challenge in Wittig reactions. TPPO is often a crystalline, non-polar solid that can co-elute with the product during chromatography.[4]
Here are several effective strategies for TPPO removal:
| Method | Description | Advantages | Disadvantages |
| Crystallization/Precipitation | If the product is a liquid or a low-melting solid, and TPPO is a solid at room temperature, cooling the reaction mixture after work-up may cause TPPO to crystallize. The product can then be isolated by filtration. | Simple and can remove a large amount of TPPO. | May not be effective if the product is also a solid or if TPPO remains in solution. |
| Silica Gel Chromatography | Standard column chromatography can be effective. TPPO is moderately polar. | Can provide high purity product. | TPPO can sometimes co-elute with the product, especially if the product has similar polarity. |
| Acid/Base Extraction | This method is not directly applicable as neither the product nor TPPO has a readily ionizable functional group. | N/A | N/A |
| Complexation of TPPO | The addition of certain metal salts, like zinc chloride (ZnCl₂), can form a complex with TPPO, which then precipitates from the solution. | Can be very effective in removing the majority of TPPO. | The metal salt needs to be subsequently removed, and this method may not be suitable for all products. |
Optimized Chromatography Protocol:
For the purification of this compound, a non-polar product, a silica gel plug or a short column is often sufficient.
-
Solvent System: Start with a non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).
-
Elution: Elute the product first, as it is less polar than TPPO.
-
Monitoring: Monitor the fractions carefully by TLC to ensure a clean separation.
FAQs: Improving Yield and Understanding the Synthesis
Q1: What is the optimal base for this specific Wittig reaction?
For the reaction with the electron-deficient 3',5'-dichloro-2,2,2-trifluoroacetophenone, a strong, non-nucleophilic base is crucial. Both potassium tert-butoxide (KOtBu) and n-butyllithium (n-BuLi) are effective. KOtBu is often preferred for its ease of handling as a solid, while n-BuLi, a solution, requires titration for accurate stoichiometry. The choice may also depend on the desired solvent system, as KOtBu has good solubility in THF.
Q2: Can I use a different phosphonium salt?
Methyltriphenylphosphonium bromide or iodide are the standard choices for introducing a methylene (=CH₂) group. Using a different phosphonium salt, such as ethyltriphenylphosphonium bromide, would result in the formation of a different alkene.[5] The stability and reactivity of the resulting ylide would also change, potentially requiring different reaction conditions.
Q3: Are there alternative synthetic routes to consider?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction.[6][7] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[4][8]
-
Advantages of the HWE reaction:
A potential HWE route to this compound would involve the reaction of 3',5'-dichloro-2,2,2-trifluoroacetophenone with the anion of diethyl methylphosphonate.
Another potential, though less common, route could be a Suzuki coupling reaction. This would likely involve the coupling of a vinylboronic ester or trifluoroborate with an aryl halide. For instance, the coupling of 2-(3,3,3-trifluoroprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1,3-dichloro-5-iodobenzene in the presence of a palladium catalyst could yield the desired product.[9][10] However, the synthesis of the required trifluoropropenylboronic ester might be challenging.
Caption: Overview of synthetic routes to the target molecule.
Q4: How can I confirm the identity and purity of my product?
The identity and purity of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the vinyl protons and the aromatic protons.
-
¹³C NMR will confirm the number of unique carbon environments.
-
¹⁹F NMR is particularly useful for confirming the presence of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC): To assess the purity of the product.
Common impurities to look for in the NMR spectrum include residual triphenylphosphine oxide, unreacted starting materials, and solvent residues. Resources are available that list the characteristic NMR shifts of common laboratory solvents and impurities.
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
3',5'-dichloro-2,2,2-trifluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
n-heptane
-
Water
-
Brine
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add KOtBu (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the resulting ylide solution at 0°C for 1 hour.
-
In a separate flask, dissolve 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to -78°C (dry ice/acetone bath) and slowly add the solution of the ketone via a syringe or dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1.5-3 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water.
-
Partition the mixture between n-heptane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (hexanes/ethyl acetate gradient) to afford the pure this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylethylphosphonium bromide - Enamine [enamine.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Welcome to the dedicated technical support guide for the purification of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS: 864725-22-4). This resource is designed for researchers, chemists, and drug development professionals who are handling this important synthetic intermediate. Here, we address common challenges and provide robust, field-tested protocols to help you achieve your desired purity targets with confidence.
Section 1: Technical Overview & Compound Properties
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its unique structure, featuring both chlorinated and trifluorinated moieties, presents specific challenges and opportunities during purification. Understanding its physical properties is the first step in designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 864725-22-4 | [2][3][4] |
| Molecular Formula | C₉H₅Cl₂F₃ | [2][3] |
| Molecular Weight | 241.04 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 132-134 °C (at atm. pressure) | [1] |
| Melting Point | -46 °C | [1] |
| Storage Temp. | 2-8 °C | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section directly answers the most common questions our team receives regarding the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound via a Wittig reaction?
A: The most prevalent synthesis for this compound involves a Wittig reaction between 3',5'-dichloro-2,2,2-trifluoroacetophenone and a methylide phosphorane (generated from a salt like methyltriphenylphosphonium bromide).[2] Consequently, the primary impurities you will encounter are:
-
Triphenylphosphine oxide (TPPO): This is the stoichiometric byproduct of the Wittig reaction. It is a high-melting white solid and is often the most significant impurity by mass.
-
Unreacted 3',5'-dichloro-2,2,2-trifluoroacetophenone: Incomplete reactions will leave residual starting ketone in your crude mixture.
-
Unreacted Methyltriphenylphosphonium Salt: While often removed during the aqueous workup, some may persist if the phase separation is not clean.
-
Solvent Residues: Residual solvents from the reaction (e.g., THF) and workup (e.g., n-heptane) are common.[2]
Q2: My crude product is contaminated with a white solid, likely triphenylphosphine oxide (TPPO). What's the best way to remove it?
A: TPPO can be challenging due to its moderate solubility in some organic solvents. A two-stage approach is most effective:
-
Initial Precipitation/Filtration: TPPO has low solubility in non-polar aliphatic hydrocarbons. After the reaction workup, concentrating the organic layer and then triturating with a solvent like n-heptane or hexane can precipitate a significant portion of the TPPO, which can then be removed by filtration.[2]
-
Chromatography: The remaining soluble TPPO must be removed by column chromatography. TPPO is quite polar, so it will have a strong affinity for silica gel. Eluting with a low-polarity mobile phase (e.g., a gradient of ethyl acetate in hexanes) will allow your desired, less-polar product to elute first, leaving the TPPO adsorbed on the column.
Q3: Which purification technique is recommended for achieving analytical-grade (>99.5%) purity?
A: For ultra-high purity, a multi-step purification train is necessary.
-
Step 1 (Bulk Purification): Begin with automated flash column chromatography on silica gel to remove the bulk of impurities like TPPO and unreacted starting materials.
-
Step 2 (High-Purity Polishing): The final polishing step should be performed using preparative High-Performance Liquid Chromatography (HPLC). Given the fluorinated nature of the molecule, a standard C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically effective. For particularly stubborn impurities, leveraging the unique properties of organofluorine compounds with specialized "fluorous" columns or mobile phase additives can provide enhanced separation.[5][6]
Q4: Can I purify this compound by distillation?
A: Yes, but with significant caution. The compound has a reported atmospheric boiling point of 132-134 °C.[1] However, chlorinated aromatic compounds can be susceptible to thermal degradation or dehalogenation at elevated temperatures.[7][8]
-
Recommendation: Vacuum distillation is strongly recommended over atmospheric distillation. By reducing the pressure, you can significantly lower the boiling point, thereby minimizing the risk of thermal decomposition and improving recovery. Always perform a small-scale test distillation first to determine the stability under your conditions.
Q5: I tried to purify my product by recrystallization, but it remained an oil even at low temperatures. Why?
A: This is an expected outcome. Recrystallization is a purification technique exclusively for solid compounds.[9] this compound has a melting point of -46 °C, meaning it is a liquid well below the freezing point of common laboratory freezers.[1] Therefore, recrystallization is not a viable purification method for this molecule.
Section 3: Visual Purification & Troubleshooting Workflow
The following diagrams illustrate the recommended purification pathway and a logical tree for troubleshooting common issues.
Caption: General purification workflow for the target compound.
Caption: Troubleshooting decision tree for chromatography issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Bulk Purification by Flash Column Chromatography
This protocol is designed to remove the majority of polar impurities, particularly TPPO, from a crude reaction mixture.
-
Preparation:
-
Dissolve the crude oil (e.g., 5.0 g) in a minimal amount of dichloromethane (DCM) or toluene.
-
Add silica gel (approx. 10 g) to this solution to create a slurry.
-
Gently remove the solvent in vacuo until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
-
Column Packing:
-
Select a glass column and fill it with silica gel (approx. 100 g for a 5 g sample) as a slurry in 100% hexanes.
-
Allow the silica to settle into a packed bed, ensuring no air bubbles or cracks are present. Drain the excess hexanes until the solvent level is just at the top of the silica bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column.
-
Gently add a layer of sand over the sample to prevent disturbance.
-
Begin elution with 100% hexanes, collecting fractions.
-
Gradually increase the eluent polarity using a gradient of ethyl acetate (EtOAc) in hexanes. A typical gradient might be:
-
2 column volumes (CVs) of 100% Hexanes
-
5 CVs of 2% EtOAc in Hexanes
-
5 CVs of 5% EtOAc in Hexanes
-
(If necessary) 5 CVs of 10% EtOAc in Hexanes
-
-
-
Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a 90:10 Hexanes:EtOAc system and visualize under UV light.
-
Combine the fractions containing the pure product (typically elutes early in the 2-5% EtOAc range).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile or very high-boiling impurities from a product that is already relatively clean (>90% purity).
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease sparingly on all joints.
-
Place a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump capable of achieving <1 mmHg, with a cold trap placed between the apparatus and the pump to protect the pump.
-
-
Procedure:
-
Charge the distillation flask with the pre-purified compound. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly apply the vacuum. Observe for any bumping; if it occurs, reduce the vacuum and re-apply more slowly.
-
Once the system is at a stable, low pressure (e.g., 0.5-1 mmHg), slowly heat the distillation flask using a heating mantle.
-
The product will begin to distill when its vapor pressure equals the system pressure. For this compound, expect a head temperature significantly lower than the atmospheric boiling point (e.g., in the 40-70 °C range, depending on the vacuum).
-
Collect the fraction that distills over at a constant temperature.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the vacuum. Venting a hot system can cause an explosion.
-
Collect the purified liquid from the receiving flask.
-
Section 5: References
-
US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google Patents. --INVALID-LINK--
-
This compound synthesis - chemicalbook. --INVALID-LINK--
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. --INVALID-LINK--
-
This compound Request for Quotation - ChemBK. --INVALID-LINK--
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. --INVALID-LINK--
-
US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents. --INVALID-LINK--
-
This compound 864725-22-4 wiki - Guidechem. --INVALID-LINK--
-
Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada. --INVALID-LINK--
-
chlorinated aromatic compounds: Topics by Science.gov. --INVALID-LINK--
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. --INVALID-LINK--
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing). --INVALID-LINK--
-
This compound - Echemi. --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. --INVALID-LINK--
-
Process for the dechlorination of chlorinated aromatic compounds - Sciencemadness. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. mt.com [mt.com]
common side products in the synthesis of substituted benzenes
Technical Support Center: Synthesis of Substituted Benzenes
A Guide to Troubleshooting Common Side Products in Electrophilic Aromatic Substitution
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and professionals in drug development who work with the synthesis of substituted benzenes. Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, yet it is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth, mechanism-driven troubleshooting for the most common issues encountered during these reactions.
Frequently Asked Questions & Troubleshooting Guides
Friedel-Crafts Alkylation: Why am I getting a mixture of polyalkylated products and rearranged isomers?
This is one of the most frequent challenges in Friedel-Crafts (F-C) alkylation. The root causes are twofold and inherent to the reaction mechanism.[1][2][3]
Cause 1: Polyalkylation
The alkyl group that you introduce to the benzene ring is an electron-donating, activating group.[4] This means the monoalkylated product is more nucleophilic and therefore more reactive than your starting material (benzene).[4][5] Consequently, it can readily undergo a second, or even third, alkylation reaction, leading to a mixture of polyalkylated side products.[3][5]
Cause 2: Carbocation Rearrangement
The F-C alkylation proceeds via a carbocation electrophile.[1][6] It is a fundamental principle of organic chemistry that carbocations will rearrange if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift.[1][3][7] For example, attempting to synthesize n-propylbenzene from 1-chloropropane will yield isopropylbenzene as the major product because the initially formed primary carbocation rapidly rearranges to a more stable secondary carbocation.[7][8]
Troubleshooting & Mitigation Strategies
-
To Minimize Polyalkylation: The most straightforward strategy is to use a large excess of the aromatic substrate relative to the alkylating agent.[4][5][9] This statistically favors the alkylating agent reacting with the starting material rather than the more reactive monoalkylated product.[5] Lowering the reaction temperature can also help by reducing the rate of subsequent alkylations.[4][5]
-
To Avoid Rearrangement (The Acylation-Reduction Pathway): The most robust solution for both polyalkylation and rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[4][5][10]
-
F-C Acylation: React the benzene with an acyl halide (e.g., propanoyl chloride) and a Lewis acid. The product is an aryl ketone (e.g., propiophenone). The acyl group is deactivating, which prevents any further substitution reactions on the ring.[4][10][11] Furthermore, the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement.[7][12]
-
Reduction: The ketone is then reduced to the desired alkyl group. Two common methods are the Clemmensen reduction (Zn(Hg), HCl) and the Wolff-Kishner reduction (H₂NNH₂, KOH, heat).[8][13][14]
-
Data Presentation: Comparing Alkylation and Acylation
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Electrophile | Carbocation (R⁺) | Acylium Ion (RCO⁺) |
| Poly-substitution Risk | High (Product is more reactive)[4][5] | Low (Product is less reactive)[4][11] |
| Rearrangement Risk | High (Carbocation can rearrange)[1][3][7] | None (Acylium ion is stable)[7][12] |
| Substrate Scope | Fails on deactivated rings[1][3] | Fails on strongly deactivated rings[11] |
| Catalyst Amount | Catalytic | Stoichiometric (often)[11] |
Experimental Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction
Step A: Friedel-Crafts Acylation of Benzene
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry solvent like dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add propanoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add anhydrous benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Once the benzene addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.[15]
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield propiophenone.
Step B: Clemmensen Reduction of Propiophenone [4]
-
In a round-bottom flask equipped with a reflux condenser, add zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, a co-solvent like toluene, and the propiophenone from Step A.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.
-
After completion, cool the mixture, separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product, n-propylbenzene.
Note: The choice between Clemmensen (acidic) and Wolff-Kishner (basic) reduction depends on the presence of other functional groups in the molecule that may be sensitive to acid or base.[13][14][16][17]
Mandatory Visualization: F-C Alkylation Pitfalls
Caption: Common side reactions in Friedel-Crafts alkylation.
Regioselectivity: How do I control for ortho, para, or meta substitution?
The position of substitution on an already substituted benzene ring is determined by the electronic nature of the substituent already present. This is not a side reaction to be eliminated, but a directing effect to be understood and leveraged.
Root Cause Analysis: Electronic Effects
Substituents control regioselectivity by stabilizing or destabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[18][19]
-
Activating Groups (Ortho-, Para- Directors): These groups donate electron density to the ring, either by induction (e.g., alkyl groups) or resonance (e.g., -OH, -OR, -NH₂).[20][21] They stabilize the carbocation intermediate, speeding up the reaction.[22] The stabilization is most significant when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is directly adjacent to the activating group.[21][23]
-
Deactivating Groups (Meta- Directors): These groups withdraw electron density from the ring (e.g., -NO₂, -CN, -COR).[20][21] They destabilize the carbocation intermediate, slowing the reaction down. The destabilization is most pronounced for ortho and para attack.[18][23] Therefore, the electrophile preferentially attacks the meta position, not because it is actively stabilized, but because the ortho and para positions are even more destabilized.[18][23]
-
Halogens (The Exception): Halogens are deactivating due to their strong inductive electron withdrawal but are ortho-, para- directing because their lone pairs can stabilize the intermediate via resonance.[20][23]
Troubleshooting & Mitigation Strategies
-
Problem: Obtaining the wrong isomer (e.g., getting p-nitro when m-nitro is desired).
-
Solution: The directing effect of a group is inherent. You must plan your synthetic route by considering the order of reactions. For example, to make m-bromonitrobenzene, you should nitrate benzene first (installing a meta-director, -NO₂) and then brominate. To make p-bromonitrobenzene, you should brominate first (installing an ortho-, para-director, -Br) and then nitrate.
-
-
Problem: Poor selectivity between ortho and para isomers.
-
Steric Hindrance: The para position is generally less sterically hindered than the ortho position. Using a bulky substituent or a bulky electrophile can increase the proportion of the para product.
-
Blocking Groups: In some cases, a "blocking group" can be used. The sulfonation of an aromatic ring is a reversible reaction.[24][25][26] You can sulfonate the ring to block the para position, perform another substitution reaction which will be directed to the ortho position, and then remove the sulfonic acid group by heating with dilute acid (desulfonation).[24][25][27]
-
Mandatory Visualization: Ortho/Para vs. Meta Direction
Caption: Stability of intermediates dictates regioselectivity.
Nitration & Sulfonation: How can I avoid over-reaction or reverse the process?
Nitration: Avoiding Polysubstitution
The nitro group (-NO₂) is strongly deactivating. Therefore, unlike F-C alkylation, the first nitration makes the ring significantly less reactive than the starting material. However, under harsh conditions (e.g., hot, fuming nitric/sulfuric acid), dinitration can occur.
-
Troubleshooting: To ensure mono-nitration, use milder conditions. Control the temperature carefully (often 0-50 °C) and use the minimum necessary concentration of nitric and sulfuric acids. The reaction time should also be monitored to prevent the slower second nitration from occurring.
Sulfonation: Leveraging Reversibility
A unique feature of aromatic sulfonation is its reversibility.[24][25][26] The position of the equilibrium between sulfonation and desulfonation is dependent on the reaction conditions.
-
To Promote Sulfonation: Use concentrated or fuming sulfuric acid (H₂SO₄/SO₃).[24][28][29] The high concentration of the electrophile (SO₃) drives the reaction forward.[30]
-
To Promote Desulfonation: Heat the sulfonic acid product in dilute aqueous acid (e.g., dilute H₂SO₄).[24][25][27] The high concentration of water shifts the equilibrium back to the starting materials. This is often used to remove a sulfonic acid group that was temporarily used as a blocking group to direct another substituent.[27]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Solved How can polyalkylation during Friedel-Crafts | Chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Difference between Clemmensen reduction and Wolff–Kishner reduction ? | Sathee Forum [forum.prutor.ai]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. leah4sci.com [leah4sci.com]
- 21. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 22. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 25. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 30. m.youtube.com [m.youtube.com]
Technical Support Center: Stability and Degradation of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Welcome to the technical support guide for 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS: 864725-22-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile fluorinated intermediate. Understanding the potential liabilities of this molecule is critical for ensuring experimental reproducibility, developing robust analytical methods, and interpreting results with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential degradation of this compound.
Q1: What are the primary known stability concerns for this compound?
A1: While the carbon-fluorine bonds contribute to high thermal and metabolic stability, the primary concerns for this molecule are twofold[1]:
-
Radical-Initiated Polymerization: The vinyl group (C=C) is susceptible to free-radical polymerization. This can be initiated by heat, UV light, or trace radical initiators. This is a common reactivity pathway for vinyl-containing monomers like styrenes and vinylidene fluoride[2][3][4]. The presence of electron-withdrawing substituents, such as the dichlorophenyl and trifluoromethyl groups, can influence the rate of polymerization[4].
-
Photodegradation: The combination of a chlorinated aromatic ring and a conjugated double bond makes the molecule susceptible to degradation upon exposure to UV light. Chlorinated aromatics are known to undergo photocatalytic degradation, often involving highly reactive hydroxyl radicals[5].
Q2: The supplier recommends storage at 2-8°C. Is room temperature storage acceptable for short periods?
A2: The recommended storage temperature of 2-8°C is crucial for long-term stability and should be strictly followed. This low temperature helps to minimize the rate of potential degradation pathways, most notably the spontaneous or trace-initiated radical polymerization of the vinyl moiety[6][7]. For short-term handling during experimental setup (a few hours), ambient temperature is generally acceptable, but prolonged exposure should be avoided. Always store stock solutions under the same refrigerated and dark conditions.
Q3: I've observed a viscous or solid precipitate forming in my sample upon heating or long-term storage. What is happening?
A3: The formation of a viscous liquid or a solid precipitate is a strong indicator of polymerization. The vinyl groups of individual molecules are reacting to form long-chain polymers. This process can be accelerated by heat, light, or the presence of radical initiators. To mitigate this, consider the following:
-
Inhibitors: If your experimental conditions allow, the addition of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC), can prevent polymerization[6].
-
Oxygen Control: While counterintuitive, the presence of oxygen can sometimes inhibit certain types of radical polymerization. However, for other pathways, an inert atmosphere (e.g., argon or nitrogen) is preferred. The optimal condition may need to be determined empirically.
-
Temperature: Avoid excessive heating. If a reaction requires high temperatures, use the lowest effective temperature and the shortest possible reaction time.
Q4: Is this compound susceptible to hydrolysis? What conditions should I avoid?
A4: The compound is generally stable under neutral aqueous conditions. However, two potential hydrolytic pathways exist under more forcing conditions:
-
Aromatic Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by hydroxide ions to form dichlorophenol derivatives. This reaction, however, typically requires harsh conditions, such as high temperatures (240-300°C) and high pressure in the presence of a strong base[8][9]. Such conditions are not common in typical laboratory experiments. The meta-substituted dichlorobenzene moiety is generally more reactive to hydrolysis than ortho or para isomers[10].
-
No direct hydrolysis of the trifluoropropene group is expected under standard conditions. The C-F bonds are exceptionally strong, and the vinyl group is not prone to direct hydrolysis.
Therefore, unless your protocol involves extreme heat and pH, hydrolytic degradation of the dichlorophenyl ring is a low-probability risk.
Q5: Can I expect degradation in the presence of strong acids or bases?
A5: Yes, caution is advised.
-
Strong Bases: In addition to the potential for slow hydrolysis at high temperatures, strong bases could potentially catalyze addition reactions across the vinyl double bond or promote elimination/isomerization reactions, although these are less common.
-
Strong Acids: Strong acids may catalyze the hydration of the double bond or lead to other electrophilic addition reactions.
It is recommended to perform small-scale compatibility tests if your protocol requires the use of strong acids or bases.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Appearance of new peaks in HPLC/GC-MS analysis, especially after sample preparation or storage. | 1. Photodegradation: Exposure to UV or ambient light. 2. Oxidative Degradation: Reaction with atmospheric oxygen or oxidizing reagents. | 1. Protect from Light: Work in a fume hood with the sash down, use amber vials, and wrap containers in aluminum foil. 2. Use Fresh Solvents: Use high-purity, degassed solvents. 3. Inert Atmosphere: Store and handle the compound under an inert atmosphere (Argon or Nitrogen) if oxidative degradation is suspected. |
| Loss of compound concentration in solution over time, even when stored at 2-8°C. | 1. Slow Polymerization: Even at low temperatures, polymerization can occur over extended periods. 2. Adsorption: The compound may adsorb to the surface of the storage container (e.g., certain plastics). | 1. Use Inhibitors: For long-term solution storage, consider adding a radical inhibitor like BHT if compatible with downstream applications. 2. Container Choice: Store solutions in glass vials with PTFE-lined caps. Avoid prolonged storage in plastic containers. 3. Prepare Fresh: For critical experiments, prepare solutions fresh from solid material. |
| Inconsistent results in biological assays. | 1. Degradation in Media: The compound may be unstable in complex biological media (pH, enzymatic activity). 2. Metabolic Degradation: While fluorination enhances stability, some cellular metabolism may still occur[1]. | 1. Assess Media Stability: Perform a control experiment by incubating the compound in the assay media for the duration of the experiment and analyze for degradation. 2. Minimize Incubation Time: Design experiments to use the shortest effective incubation times. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the reactivity of analogous compounds.
Caption: Potential degradation pathways for the title compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of the compound under various stress conditions. It is essential for identifying potential degradants and developing stability-indicating analytical methods.
1. Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
2. Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Class A volumetric flasks, pipettes
-
Amber HPLC vials
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber (ICH Option 1 or 2)
-
Oven
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
4. Stress Conditions (Perform in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent like acetonitrile) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvette or suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
5. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable chromatographic method (e.g., RP-HPLC with UV detection). Use a control sample (unstressed, diluted stock solution) for comparison.
6. Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Examine chromatograms for the appearance of new peaks, which represent degradation products.
-
Ensure peak purity of the parent compound peak in stressed samples using a PDA detector or mass spectrometry to confirm the method is "stability-indicating."
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonated Styrene‐Grafted Polyvinylidene Fluoride Copolymers for Proton Exchange Membranes for AQDS/Bromine Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. mdpi.com [mdpi.com]
- 6. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents [patents.google.com]
- 9. EP3052463B1 - Process for hydrolyzing 1,2,4-trihalobenzene - Google Patents [patents.google.com]
- 10. US2666085A - Isomerization of dichlorobenzenes - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions with Fluorinated Intermediates
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of organofluorine synthesis. The unique electronic properties of fluorine can dramatically influence the reactivity and stability of organic molecules, often leading to unexpected reaction outcomes.[1][2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered when working with fluorinated intermediates.
The "Fluorine Factor": Why are these reactions so challenging?
The introduction of fluorine into an organic molecule imparts profound changes in its physical, chemical, and biological properties.[1][4] The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the carbon-fluorine bond (approximately 480 kJ/mol) are key contributors to the unique behavior of fluorinated compounds.[3] These characteristics can alter reaction pathways, stabilize or destabilize intermediates, and influence the overall success of a synthetic transformation.[1][5] Understanding these "fluorine effects" is crucial for effective troubleshooting.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing fluorine into a molecule?
There are two primary approaches for creating organofluorine compounds: the "building block" method and "en-route fluorination."[6] The building block approach utilizes commercially available starting materials that already contain fluorine.[6][7] This is often a more straightforward method for non-specialists as it avoids handling potentially hazardous fluorinating agents.[6][8] En-route fluorination involves introducing fluorine at a specific step in the synthesis using a dedicated fluorinating reagent.[6] For lengthy syntheses, it is often strategic to introduce the fluorine atom as late as possible to avoid the loss of valuable fluorinated intermediates.[6]
Q2: How do I select the right fluorinating agent?
The choice of fluorinating agent is critical and depends on the substrate and the desired transformation.[9]
-
Nucleophilic Fluorination: This involves a nucleophilic fluoride source (F⁻) displacing a leaving group. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and diethylaminosulfur trifluoride (DAST). This method is often used for deoxyfluorination of alcohols or in SNAr reactions.[9]
-
Electrophilic Fluorination: This uses an electrophilic fluorine source ("F⁺") to react with a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring. Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used.[9]
Q3: What are the most significant safety concerns with fluorinating agents?
Safety is paramount. Many electrophilic "F⁺" reagents can react violently with common solvents like DMF, pyridine, and DMSO.[9][10] Reagents like DAST can decompose at elevated temperatures, releasing corrosive byproducts.[9] Always consult the Safety Data Sheet (SDS) for your specific reagent and ensure proper personal protective equipment is used.[9]
Troubleshooting Guides
Scenario 1: Low Yield or No Product Formation
This is one of the most common issues. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps & Explanations:
-
Reagent Inactivity or Insufficiency:
-
Problem: Fluorinating agents, especially moisture-sensitive ones like DAST, can degrade over time.[9] Sterically hindered substrates may also require an excess of the reagent.[9]
-
Solution: Use a fresh bottle of the fluorinating agent and ensure it has been stored under anhydrous conditions.[9] Consider increasing the equivalents of the reagent.
-
-
Suboptimal Reaction Conditions:
-
Problem: Many fluorination reactions have a narrow optimal temperature range. Some, like deoxyfluorinations, may require heating to proceed at a reasonable rate, while higher temperatures can promote unwanted side reactions.[9]
-
Solution: Gradually increase the reaction temperature in small increments. Monitor the reaction progress closely by techniques like TLC or ¹⁹F NMR.
-
-
Poor Leaving Group (for Nucleophilic Fluorination):
-
Solvent Incompatibility or Impurities:
Scenario 2: Incomplete Conversion of Starting Material
Even with product formation, the reaction may stall.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Reagent | The stoichiometry was inadequate for full conversion, possibly due to side reactions consuming the reagent. | Increase the equivalents of the fluorinating agent incrementally (e.g., 1.5x, 2.0x). |
| Low Reaction Temperature | The activation energy for the final conversion is not being met. | Cautiously increase the reaction temperature while monitoring for byproduct formation.[9] |
| Product Inhibition | The formed fluorinated product may be coordinating with a catalyst or reagent, slowing down the reaction. | This is complex and substrate-specific. Consider slower addition of reagents or a different catalyst system if applicable. |
| Equilibrium | The reaction may be reversible and has reached equilibrium. | If possible, remove a byproduct to drive the reaction forward (e.g., remove water). |
Scenario 3: Formation of Unexpected Byproducts
The unique electronic nature of fluorine can open up alternative reaction pathways.[1][5]
Caption: Logical flow for addressing byproduct formation.
Common Byproducts & Solutions:
-
Elimination Products:
-
Cause: The fluorinating agent or reaction conditions can promote elimination, especially in substrates prone to forming stable alkenes. This is a known issue with reagents like DAST.
-
Solution: Lower the reaction temperature. Consider a milder fluorinating agent if available.
-
-
Rearrangement Products:
-
Cause: Fluorine's ability to stabilize carbocations can facilitate skeletal rearrangements that are not observed in their non-fluorinated analogs.[1][5]
-
Solution: This is highly substrate-dependent. Altering the solvent polarity or the counter-ion of the fluorinating agent can sometimes suppress rearrangement pathways.
-
-
Hydrolysis:
-
Cause: Trace amounts of water in the reaction mixture can hydrolyze reactive intermediates or the fluorinating agent itself, leading to alcohols or other oxygenated byproducts.
-
Solution: Ensure all glassware is oven-dried and reagents and solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Analytical Protocols for Troubleshooting
Accurate identification of all components in your reaction mixture is key to successful troubleshooting.
Protocol 1: Reaction Monitoring by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for monitoring the progress of fluorination reactions due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.
Steps:
-
Carefully quench a small aliquot (0.1-0.2 mL) of the reaction mixture in cold, deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹⁹F NMR spectrum.
-
Compare the spectrum to that of your starting material and authentic product standard (if available).
-
The appearance of new peaks will indicate the formation of products and byproducts. The relative integration of these peaks can provide an estimate of the reaction conversion and the prevalence of side products.
Protocol 2: Identification of Byproducts by LC-MS and GC-MS
Mass spectrometry is invaluable for identifying the molecular weights of unknown byproducts.
Steps:
-
Prepare a diluted sample of your crude reaction mixture.
-
Analyze the sample using an appropriate mass spectrometry technique (LC-MS for less volatile compounds, GC-MS for more volatile ones).
-
The molecular weights of the observed ions can provide strong clues to the identity of byproducts (e.g., a mass corresponding to the starting material minus HF suggests an elimination product).
Advanced Analytical Techniques:
For complex mixtures or when standard methods are inconclusive, consider techniques like Total Fluorine Analysis. Methods such as Combustion Ion Chromatography (CIC) can quantify the total amount of organic fluorine, helping to account for all fluorinated species in your sample.[11][12][13]
Concluding Remarks
Troubleshooting reactions with fluorinated intermediates requires a systematic approach grounded in an understanding of the unique effects of fluorine on chemical reactivity.[1][5][14] By carefully evaluating reagents, conditions, and potential side reactions, and by employing appropriate analytical techniques, researchers can overcome the challenges inherent in organofluorine synthesis.
References
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. journals.pen2print.org [journals.pen2print.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. pub.norden.org [pub.norden.org]
- 12. bizngo.org [bizngo.org]
- 13. Emerging Analytical and Forensics Tools - Eurofins USA [eurofinsus.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Dichlorinated Aromatics
Welcome to the technical support center for the synthesis of dichlorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving optimal yields, selectivity, and purity in their dichlorination reactions. Dichlorinated aromatics are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with difficulties, including poor regioselectivity and over-chlorination.
This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why" behind experimental choices, you can effectively troubleshoot and optimize your specific system.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent problems encountered during the dichlorination of aromatic compounds in a direct question-and-answer format.
Problem 1: Low or No Reaction Conversion
Q: My dichlorination reaction has stalled, showing very low conversion of the starting material. What are the primary factors I should investigate?
A: Low conversion is typically rooted in insufficient electrophilicity of the chlorine source or catalyst deactivation. A systematic approach is essential to diagnose the issue.
Causality and Actionable Steps:
-
Catalyst Activity is Paramount: The most common chlorinating agents, such as N-chlorosuccinimide (NCS) or chlorine gas (Cl₂), often require activation by a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile.[1][2] The catalyst polarizes the Cl-Cl bond (in Cl₂) or the N-Cl bond (in NCS), creating a highly electrophilic chlorine species (Cl⁺) that can be attacked by the electron-rich aromatic ring.[3][4]
-
Troubleshooting:
-
Verify Catalyst Quality: Ensure your Lewis acid is anhydrous. Many common catalysts like AlCl₃ and FeCl₃ are highly hygroscopic and become inactivated by moisture.[2] Consider opening a new bottle or drying the catalyst before use.
-
Increase Catalyst Loading: For less reactive (electron-poor) aromatic substrates, catalytic amounts may be insufficient. A higher catalyst loading can increase the concentration of the active electrophile. Iron(III) triflimide has been shown to be a powerful Lewis acid for activating NCS, even for deactivated systems.[5]
-
Consider a Stronger Catalyst: If standard catalysts fail, explore more potent options. For instance, iron(III)-based catalysts have demonstrated high efficacy in promoting chlorination of a wide range of substrates.[5]
-
-
-
Chlorinating Agent Reactivity: Not all chlorine sources are equal. The choice of agent should match the reactivity of your aromatic substrate.
-
Troubleshooting:
-
For Activated Arenes (e.g., phenols, anisoles): Milder reagents like NCS are often sufficient and offer better control.[5]
-
For Deactivated Arenes (e.g., nitrobenzene): Harsher conditions, including the use of Cl₂ with a strong Lewis acid, may be necessary. However, this often leads to selectivity issues.[3]
-
-
-
Insufficient Thermal Energy: Electrophilic aromatic substitution has an activation energy barrier that must be overcome.[2]
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. Monitor the reaction by TLC or GC/MS to check for product formation and potential byproduct generation. Be aware that higher temperatures can negatively impact selectivity.[6]
-
-
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem 2: Poor Regioselectivity and Over-chlorination
Q: My reaction is producing a mixture of dichlorinated isomers and a significant amount of trichlorinated product. How can I improve selectivity?
A: This is a classic challenge in dichlorination. Selectivity is a delicate balance between the intrinsic directing effects of the substrate, steric hindrance, and the reactivity of the chlorinating species. Over-chlorination occurs when the dichlorinated product is sufficiently activated to react faster than the remaining monochlorinated starting material.
Causality and Actionable Steps:
-
Controlling Stoichiometry and Reaction Time: The most straightforward method to reduce over-chlorination is to limit the amount of the chlorinating agent.
-
Troubleshooting:
-
Use Precise Equivalents: Start with slightly less than 2.0 equivalents of the chlorinating agent (e.g., 1.95 eq.). This ensures it is the limiting reagent.
-
Monitor Closely: Follow the reaction progress diligently using an appropriate analytical technique (TLC, GC, LC-MS). Quench the reaction as soon as the desired dichlorinated product is maximized, even if some monochlorinated material remains. This unreacted starting material is often easier to separate than the over-chlorinated byproduct.
-
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the charged intermediate (the arenium ion) formed during the reaction.[7] A more polar solvent can stabilize this intermediate, potentially increasing the reaction rate but sometimes altering selectivity.[8][9]
-
Troubleshooting:
-
Solvent Screening: Perform small-scale parallel reactions in a range of solvents with varying polarities (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Nitromethane, Acetic Acid). In some systems, non-polar solvents can slow the reaction, providing a wider window to stop at the desired dichlorination stage.[7] For instance, the reaction of alkyl phenyl ethers with sodium chlorite showed high para-selectivity in dichloromethane.[10]
-
-
-
Temperature Control: Higher temperatures increase reaction rates but often at the expense of selectivity.[6] Lowering the temperature can enhance the subtle energetic differences between pathways leading to different isomers, favoring the formation of the thermodynamically more stable product.
-
Troubleshooting:
-
Run at Lower Temperatures: If your reaction proceeds at room temperature, try running it at 0 °C or even -20 °C. While this will increase the reaction time, it frequently yields a cleaner product profile.
-
-
| Parameter | Effect on Rate | Effect on Selectivity | Typical Troubleshooting Action |
| Temperature | Increases with temp. | Decreases with temp. | Lower temperature to improve isomer ratio and reduce over-chlorination. |
| Catalyst Loading | Increases with loading. | Can decrease if too high. | Optimize to the lowest effective loading to maintain control. |
| Solvent Polarity | Generally increases. | Highly system-dependent. | Screen a range of solvents to find the optimal balance.[8] |
| Stoichiometry | N/A | Critical for control. | Use slightly sub-stoichiometric amounts of chlorinating agent (e.g., 1.95 eq.). |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right chlorinating agent for my substrate?
A1: The choice depends on the electronic nature of your aromatic ring.
-
Electron-Rich Arenes (phenols, anilines, anisoles): These substrates are highly activated towards electrophilic attack. Milder, more controllable reagents are preferred. N-chlorosuccinimide (NCS) is an excellent choice as it is a solid, easy to handle, and its reactivity can be finely tuned with a catalyst.[5] Using NCS helps prevent the formation of unwanted byproducts that can arise from the harsh, acidic conditions of Cl₂ gas.[11][12]
-
Electron-Neutral or Deactivated Arenes (benzene, chlorobenzene, nitroarenes): These require a more powerful electrophile. The traditional method involves chlorine (Cl₂) gas with a strong Lewis acid like FeCl₃ or AlCl₃ .[3][4] This combination creates a highly reactive "Cl⁺" equivalent necessary to overcome the higher activation energy.[1]
Q2: What is the mechanistic role of the Lewis acid catalyst?
A2: The catalyst's primary role is to generate a powerful electrophile. In the absence of a catalyst, reagents like Cl₂ are not electrophilic enough to react with a stable aromatic ring. The Lewis acid (e.g., FeCl₃) accepts a lone pair of electrons from one of the chlorine atoms in a Cl₂ molecule. This interaction polarizes and weakens the Cl-Cl bond, creating a complex that behaves like a source of Cl⁺. The aromatic ring's π-electrons can then attack this highly electrophilic chlorine, initiating the substitution.[4]
Caption: Mechanism of Lewis Acid-Catalyzed Aromatic Chlorination.
Q3: Can palladium catalysts be used for dichlorination?
A3: Yes, palladium catalysis represents a more modern and often highly selective approach, but it operates through a different mechanism than classical electrophilic substitution. These reactions typically involve C-H activation. A palladium(II) catalyst can coordinate to the aromatic ring, often directed by a functional group on the substrate (e.g., ketone, picolinamide), leading to ortho-selective chlorination.[13] The mechanism is generally proposed to involve a Pd(II)/Pd(IV) or a dinuclear Pd(III) cycle, where the palladium center is oxidized and then reductively eliminates the C-Cl bond.[14][15] This method offers excellent regiocontrol that is often difficult to achieve with traditional Lewis acid methods.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Dichlorination of an Activated Arene
This protocol is adapted from methodologies developed for the regioselective chlorination of activated arenes using N-chlorosuccinimide (NCS).[5]
Materials:
-
Aromatic Substrate (1.0 mmol)
-
N-chlorosuccinimide (NCS) (2.05 mmol, 2.05 eq.)
-
Iron(III) Chloride (FeCl₃, anhydrous) (0.1 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 mmol) and anhydrous iron(III) chloride (0.1 mmol).
-
Add 1,2-dichloroethane (5 mL) and stir the mixture until the substrate is fully dissolved.
-
Add N-chlorosuccinimide (2.05 mmol) to the mixture in one portion.
-
Stir the reaction at room temperature (or heat to 40-60 °C if no reaction is observed).
-
Monitor the reaction progress by TLC or GC-MS every 30 minutes. Look for the disappearance of the monochlorinated intermediate and the appearance of the dichlorinated product.
-
Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any unreacted NCS.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired dichlorinated aromatic compound.
Trustworthiness Note: This protocol includes a quenching step with sodium thiosulfate, a self-validating system to ensure any excess oxidizing agent (NCS) is safely and effectively removed before workup, preventing potential side reactions during concentration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. scite.ai [scite.ai]
- 11. Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Welcome to the technical support center for the analytical characterization of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the analysis of this compound and its impurities. The information provided herein is curated to offer practical, field-tested insights to ensure the accuracy and robustness of your analytical methods.
I. Understanding Potential Impurities
A critical first step in developing any impurity detection method is to understand the potential sources of these impurities. The primary synthetic route to this compound is a Wittig reaction. This reaction provides clues to the likely process-related impurities that may be present in the final product.
The most probable impurities include:
-
Unreacted Starting Materials:
-
3,5-dichloro-2,2,2-trifluoroacetophenone
-
Methyltriphenylphosphonium bromide (or a related phosphonium salt)
-
-
Reaction By-products:
-
Triphenylphosphine oxide (a common and often difficult to remove by-product of the Wittig reaction)
-
-
Solvent Residues:
-
Tetrahydrofuran (THF)
-
n-heptane
-
II. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of this compound and its non-volatile impurities. Below are common issues and their solutions.
Question: I am observing significant peak tailing for my main compound. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue, especially with compounds that can have secondary interactions with the stationary phase.[1] Here’s a systematic approach to troubleshoot this problem:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with your analyte, causing tailing.
-
Solution: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have a much lower concentration of free silanol groups.
-
-
Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both your analyte and any residual silanols.
-
Solution: For silica-based columns, operating within a pH range of 2-8 is generally recommended.[2] Try adjusting the pH to suppress silanol ionization (lower pH) or the ionization of your analyte if it has any acidic or basic functionalities.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.[1]
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column to protect your analytical column.[1] If you suspect contamination, flush the column with a strong solvent.
-
Question: My main peak is not well-resolved from an impurity peak. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
-
Adjust Mobile Phase Composition:
-
Solution: If you are using a gradient, try making the gradient shallower around the elution time of the peaks of interest. For isocratic methods, fine-tune the ratio of your organic solvent to the aqueous phase. A small decrease in the organic solvent percentage will increase retention and may improve resolution.
-
-
Change the Organic Modifier:
-
Solution: If you are using acetonitrile, try switching to methanol, or a mixture of both. The different solvent properties can alter the selectivity of the separation.
-
-
Select a Different Stationary Phase:
-
Solution: If a C18 column does not provide adequate resolution, consider a phenyl or a pentafluorophenyl (PFP) stationary phase. These phases offer different selectivities, especially for aromatic and halogenated compounds.[3]
-
III. Troubleshooting Guide: Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile impurities in this compound.
Question: I am seeing ghost peaks in my chromatogram. What is the source of this contamination?
Answer:
Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically due to contamination somewhere in the system.[4]
-
Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing volatile compounds.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.
-
Solution: Ensure you are using high-purity carrier gas and have functioning gas traps to remove oxygen, moisture, and hydrocarbons.
-
-
Sample Carryover: Residual sample from a previous injection can be a source of ghost peaks.
-
Solution: Implement a thorough needle wash protocol for your autosampler. If carryover persists, you may need to clean the injection port liner.
-
Question: My peak responses are inconsistent and decreasing over time. What should I investigate?
Answer:
Decreasing peak responses can be a sign of system activity or a leak.[5]
-
Active Sites in the Inlet or Column: Halogenated compounds can sometimes interact with active sites in the GC system, leading to degradation and poor peak shape.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly trim a small portion (5-10 cm) from the front of the column to remove any accumulated non-volatile residues.
-
-
Leaks in the System: A small leak in the system can lead to a loss of sample and inconsistent results.
-
Solution: Perform a leak check of your GC system, paying close attention to the fittings at the injection port, detector, and column connections.
-
-
Syringe Issues: A clogged or damaged autosampler syringe can lead to inconsistent injection volumes.
-
Solution: Inspect the syringe for any signs of damage or blockage. Clean or replace the syringe as needed.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an HPLC method for this compound?
A1: For a non-polar compound like this compound, a reverse-phase method is the most appropriate starting point.
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for non-polar compounds.[3] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase HPLC. |
| Gradient | 50% B to 95% B over 20 minutes | A gradient is recommended for initial method development to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | Aromatic compounds generally have UV absorbance at these wavelengths. |
| Column Temp. | 30 °C | To ensure consistent retention times. |
Q2: What are the recommended starting conditions for a GC method?
A2: A GC method with a flame ionization detector (FID) is a good choice for general impurity profiling.
| Parameter | Recommendation | Rationale |
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | A mid-polarity column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | To ensure complete vaporization of the sample. |
| Detector Temp. | 280 °C (FID) | To prevent condensation of the analytes. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column with the main component. |
Q3: How should I perform forced degradation studies for this compound?
A3: Forced degradation studies are essential to develop a stability-indicating method.[6] You should expose your compound to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples by your developed HPLC method to ensure that all degradation products are well-resolved from the main peak and from each other.
V. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for developing and troubleshooting an analytical method for impurity analysis.
Caption: Workflow for analytical method development and troubleshooting.
VI. References
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water - Agilent. (2022-11-09). Retrieved from --INVALID-LINK--
-
Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water - Agilent. (2024-04-29). Retrieved from --INVALID-LINK--
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting Guide - Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
10 Common Mistakes in Gas Chromatography - AELAB. (2025-08-20). Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
GC compound responses lower than expected? Maybe this will help. - Restek. (2013-12-10). Retrieved from --INVALID-LINK--
-
Developing HPLC Methods - Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025-05-23). Retrieved from --INVALID-LINK--
-
Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from --INVALID-LINK--
-
Common Sources Of Error in Gas Chromatography - Blogs - News - alwsci. (2025-02-08). Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting | Thermo Fisher Scientific - US. Retrieved from --INVALID-LINK--
-
Technical Support Center: HPLC Purification of Non-Polar Compounds - Benchchem. Retrieved from --INVALID-LINK--
-
Detailed steps for the detection of halogenated hydrocarbons in surface water. Retrieved from --INVALID-LINK--
-
Degradation of halogenated aromatic compounds - PubMed. Retrieved from --INVALID-LINK--
-
Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed. Retrieved from --INVALID-LINK--
-
TROUBLESHOOTING GUIDE. Retrieved from --INVALID-LINK--
-
Analysis of Organ-halogenated Hydrocarbons by Solvent Extraction Method - Shimadzu. Retrieved from --INVALID-LINK--
-
(PDF) Halogenated Aromatics: Fate and Microbial Degradation - ResearchGate. Retrieved from --INVALID-LINK--
-
(PDF) Halogenated Aromatic Compounds - ResearchGate. Retrieved from --INVALID-LINK--
-
GC-FID Analysis | Flame Ionization Detector - Measurlabs. Retrieved from --INVALID-LINK--
-
Forced Degradation Studies - MedCrave online. (2016-12-14). Retrieved from --INVALID-LINK--
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Retrieved from --INVALID-LINK--
-
RP-HPLC of strongly non-polar compound? - ResearchGate. (2020-04-07). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC compound responses lower than expected? Maybe this will help. [discover.restek.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scale-Up Production of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS 864725-22-4). This molecule is a key intermediate in the development of various specialty chemicals and active pharmaceutical ingredients.[1][2] The most common synthetic route involves an olefination reaction, typically a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, starting from 3',5'-dichloro-2,2,2-trifluoroacetophenone.[3]
While this synthesis is well-documented on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, byproduct management, and process safety. This guide is designed for researchers, chemists, and process engineers to navigate these complexities. We will address common problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower you to make informed decisions during your scale-up campaign.
Section 1: Reaction Optimization & Troubleshooting
This section addresses the core chemical transformation and common hurdles encountered during the olefination reaction.
Q1: We are observing low or stalled conversion of the 3',5'-dichloro-2,2,2-trifluoroacetophenone starting material. What are the likely causes and solutions?
A1: This is a frequent issue during scale-up and typically points to three areas: base activity, moisture, or insufficient mixing.
-
Causality (Base Activity & Moisture): The olefination reaction relies on the quantitative formation of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) through deprotonation by a strong base, such as potassium tert-butoxide (KOtBu).[3][4] These bases are extremely sensitive to moisture. Any water present in the solvent (THF), starting materials, or reaction vessel will consume the base, reducing the amount available to form the active nucleophile. On a large scale, ensuring completely anhydrous conditions is more challenging due to larger surface areas and transfer operations.
-
Troubleshooting Steps:
-
Rigorous Moisture Control: Ensure all solvents are passed through a drying system or freshly distilled from a suitable drying agent. The starting ketone and phosphonium salt should be dried under vacuum. Purge the reactor with an inert gas (Nitrogen or Argon) for an extended period before charging reagents.
-
Base Quality and Stoichiometry: Use a freshly opened container of high-purity base. It is advisable to titrate the base to confirm its activity before use in a large-scale run. A slight excess of the base (e.g., 1.1-1.2 equivalents) may be required at scale to overcome trace moisture, but a large excess can promote side reactions.
-
Mixing Efficiency: In large reactors, inefficient mixing can create localized zones where the base concentration is too low for effective deprotonation. Ensure the agitator design and speed are sufficient to maintain a homogenous suspension, especially during the addition of the base.
-
Q2: Our process is generating a significant amount of an unknown impurity alongside the desired product. How can we identify and mitigate this?
A2: Side product formation often stems from issues with temperature control or the stability of the reactive intermediates.
-
Causality (Thermal Control): The initial deprotonation step is highly exothermic. If the heat is not efficiently removed, localized "hot spots" can form in the reactor. These elevated temperatures can cause the ylide/carbanion to decompose or react via alternative pathways. For example, the trifluoromethyl group activates the carbonyl of the starting ketone, making it susceptible to side reactions if the olefination does not proceed quickly.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: The base should be added subsurface at a slow, controlled rate to the cooled suspension of the ketone and phosphonium salt. This allows the reactor's cooling system to manage the heat of reaction effectively. Never add the ketone/phosphonium salt mixture to the base, as this creates a large initial exotherm.
-
Optimize Reaction Temperature: While the reaction is often run at room temperature after base addition, maintaining a lower temperature (e.g., 0-10°C) throughout the process can enhance the stability of the ylide and minimize decomposition.[3]
-
Inert Atmosphere: Oxygen can degrade the reactive ylide intermediate. Maintain a positive pressure of an inert gas throughout the reaction.
-
Impurity Identification: Use LC-MS and GC-MS to identify the mass of the impurity. This can provide clues to its structure (e.g., a mass corresponding to a dimer or a product of reaction with the solvent).
-
Section 2: Work-up and Purification Challenges
Successfully synthesizing the product is only half the battle; isolating it in high purity at scale presents its own set of challenges.
Q1: We are struggling with the removal of triphenylphosphine oxide (TPPO) from our product. It co-distills and co-crystallizes.
A1: TPPO is the notorious byproduct of the Wittig reaction, and its removal is a classic scale-up problem due to its physical properties.[5]
-
Causality (Byproduct Properties): TPPO is a high-boiling, crystalline solid with solubility properties often similar to the desired alkene product, making separation by standard distillation or crystallization difficult.
-
Troubleshooting and Mitigation Strategies:
-
Optimized Crystallization/Precipitation: The literature procedure suggests precipitating TPPO from a heptane/water mixture.[3] On a larger scale, this can be optimized. After the reaction, distill off the THF, replace it with a non-polar solvent like heptane or cyclohexane in which the product is soluble but TPPO is not, and cool the mixture. The TPPO should precipitate and can be removed by filtration. Multiple washes of the organic layer with water can also help remove some TPPO.
-
Switch to HWE Chemistry: The most effective solution is often to re-design the synthesis. The Horner-Wadsworth-Emmons (HWE) reaction uses a phosphonate ester instead of a phosphonium salt.[6] The resulting phosphate byproduct is typically water-soluble and is easily removed during an aqueous work-up, completely circumventing the TPPO problem.[7][8] This is a highly recommended strategy for any large-scale production.
-
Acidic Wash: In some cases, washing the organic solution with dilute HCl can help protonate the TPPO, increasing its solubility in the aqueous phase, though this is not always effective.
-
Q2: During the aqueous work-up, we are experiencing persistent emulsions that make phase separation impossible.
A2: Emulsions are common in large-scale biphasic systems, especially when fine solids are present.
-
Causality (Interfacial Stabilization): Fine particles, such as residual phosphonium salts or TPPO, can stabilize the interface between the organic and aqueous layers, preventing coalescence of droplets.
-
Troubleshooting Steps:
-
Brine Wash: After the initial water wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Filtration: Filter the entire biphasic mixture through a pad of a filter aid like Celite®. This will remove the solid particles that are stabilizing the emulsion.
-
Solvent Swap: If possible, change the organic solvent to one with a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) or toluene, after the reaction is complete.
-
Section 3: Safety Considerations for Scale-Up
Safety is paramount when transitioning from the bench to a pilot plant or manufacturing setting.
Q1: What are the primary safety hazards associated with this process, and how should they be managed at scale?
A1: The key hazards are the use of a strong, pyrophoric-in-solution base, flammable solvents, and the unknown toxicity of the fluorinated product.
-
Hazard Management Plan:
-
Strong Base (KOtBu): Potassium tert-butoxide is highly reactive with water and can generate significant heat. Handle it exclusively under an inert atmosphere.[9] Use dedicated, dried scoops and containers. For large quantities, consider using a solution of KOtBu in THF, which can be transferred via pump through sealed lines, minimizing exposure.
-
Flammable Solvents (THF): Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides.[10] Use only peroxide-free THF (test with peroxide strips before use). All equipment must be properly grounded to prevent static discharge. The reaction should be conducted in an appropriately rated, explosion-proof reactor.
-
Product Handling: Trifluoromethylated aromatic compounds should be handled with care.[11][12] Assume the compound is toxic and handle it in a well-ventilated area (e.g., a fume hood or a contained charging system). Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9][13]
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/Stalled Conversion | Moisture in reagents/solvent; Poor quality base; Inefficient mixing. | Rigorously dry all materials; Titrate or use fresh base; Increase agitator speed. |
| High Impurity Levels | Poor temperature control (exotherm); Ylide decomposition. | Slow, subsurface addition of base; Maintain lower reaction temperature (0-10°C). |
| Difficult TPPO Removal | Similar solubility to product; Co-crystallization. | Optimize precipitation from a non-polar solvent; Switch to HWE chemistry. |
| Emulsion Formation | Presence of fine solids at the interface. | Wash with brine; Filter through Celite®; Change organic solvent. |
| Thermal Runaway Risk | Rapid addition of strong base. | Engineer slow addition controls; Ensure adequate reactor cooling capacity. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the recommended method for monitoring reaction completion?
-
A: Gas Chromatography (GC) is the preferred method. A small aliquot of the reaction mixture can be quenched into dilute acid, extracted, and analyzed. The reaction is considered complete when the peak corresponding to the 3',5'-dichloro-2,2,2-trifluoroacetophenone starting material is consumed (e.g., <1% of its initial area). 1H and 19F NMR can also be used.[3]
-
-
Q: Can a different base, like n-Butyllithium or NaH, be used?
-
A: While other strong bases can work, KOtBu is often preferred for its ease of handling (as a solid) compared to pyrophoric n-BuLi solutions.[4] Sodium hydride (NaH) can also be used, but its reaction can be more heterogeneous and slower, requiring higher temperatures which may not be ideal. For any base change, a thorough re-optimization at the lab scale is required.
-
-
Q: Is column chromatography a viable purification method at scale?
-
A: While possible, large-scale chromatography is expensive and generates significant solvent waste. It should be considered a last resort. The process should be optimized to yield a product that can be purified by crystallization or distillation.
-
Appendix A: Experimental Protocols & Diagrams
Detailed Scale-Up Wittig Protocol
Warning: This procedure should only be performed by trained chemists in a facility designed to handle large quantities of flammable solvents and reactive chemicals.
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and passivated. Purge the reactor with dry nitrogen for at least 4 hours.
-
Reagent Charging: Charge the reactor with 3',5'-dichloro-2,2,2-trifluoroacetophenone (4.86 kg, 20.0 mol) and methyltriphenylphosphonium bromide (7.86 kg, 22.0 mol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 40 L) to the reactor. Begin agitation to form a suspension.
-
Cooling: Cool the reactor contents to 0-5°C using a chiller system.
-
Base Preparation: In a separate, dry vessel under nitrogen, prepare a solution of potassium tert-butoxide (KOtBu, 2.47 kg, 22.0 mol) in anhydrous THF (15 L).
-
Controlled Addition: Add the KOtBu solution to the reactor via a subsurface addition line over a period of 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by GC until the starting ketone is <1%.
-
Work-up: Concentrate the reaction mixture under vacuum. Add n-heptane (50 L) and water (20 L). Stir vigorously for 30 minutes. Separate the layers. Wash the organic layer with brine (2 x 15 L).
-
Purification: Concentrate the organic layer under vacuum to yield the crude product. Further purification can be achieved by vacuum distillation or crystallization.
Diagrams
Caption: High-level workflow for scale-up synthesis.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Guide to Analytical Standards for 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of analytical standards for 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS 864725-22-4), a key intermediate in the synthesis of the veterinary drug fluralaner.
This document will explore the analytical methodologies for this compound, compare it with a structurally related alternative standard, 3,5-dichlorotoluene, and provide detailed experimental protocols. The focus is on providing a practical, data-driven resource for researchers and professionals in drug development and quality assurance.
Introduction to the Analyte and the Importance of High-Quality Analytical Standards
This compound is a substituted aromatic hydrocarbon whose structural complexity, featuring both chlorine and trifluoromethyl groups, presents unique analytical challenges. As a known impurity in the synthesis of fluralaner, a potent insecticide and acaricide, its detection and quantification are critical for ensuring the safety and efficacy of the final drug product.
High-quality, certified analytical standards are the cornerstone of any robust analytical method. They provide a reliable reference for identity, purity, and concentration, ensuring the accuracy and reproducibility of analytical results. The use of well-characterized standards is a regulatory expectation and a fundamental aspect of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP).
Physicochemical Properties and Sourcing of Analytical Standards
A thorough understanding of the physicochemical properties of an analyte is crucial for method development. Below is a comparison of the key properties of this compound and a selected alternative standard, 3,5-dichlorotoluene.
| Property | This compound | 3,5-Dichlorotoluene |
| CAS Number | 864725-22-4 | 25186-47-4 |
| Molecular Formula | C₉H₅Cl₂F₃ | C₇H₆Cl₂ |
| Molecular Weight | 241.04 g/mol | 161.03 g/mol |
| Boiling Point | ~265 °C (Predicted)[1] | 201-202 °C |
| Density | ~1.37 g/cm³ (Predicted)[1] | 1.25 g/cm³ |
| Structure | ||
| Availability | Available from various chemical suppliers as a research chemical or intermediate, with purities typically around 98%. Sourcing as a certified reference material (CRM) with detailed certification is less common. | Widely available as an analytical standard and certified reference material from major suppliers with specified purity and uncertainty. |
Comparative Analysis of Analytical Methodologies
The analysis of halogenated and trifluoromethylated aromatic compounds is typically achieved using gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of technique depends on the analyte's volatility, thermal stability, and the required sensitivity and selectivity of the assay.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical impurities. For non-volatile compounds like this compound, it is the method of choice.
Method Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
dot
Caption: HPLC workflow for the analysis of this compound.
Experimental Data Comparison (Representative)
The following table presents representative HPLC data for the target analyte and the alternative standard, based on a method adapted from the analysis of fluralaner and its impurities.[2]
| Parameter | This compound | 3,5-Dichlorotoluene |
| Column | Sunfire C8 (4.6 x 250 mm, 5 µm) | Sunfire C8 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.03% TFA in Water, B: Acetonitrile (Gradient) | A: 0.03% TFA in Water, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 210 nm |
| Retention Time (RT) | ~ 8.5 min | ~ 6.2 min |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
Interpretation of Results: The longer retention time of this compound compared to 3,5-dichlorotoluene is expected due to its higher molecular weight and the presence of the hydrophobic trifluoropropenyl group. The choice of UV detection wavelength is critical; 265 nm is suitable for the extended chromophore of the target analyte, while 210 nm provides better sensitivity for the simpler aromatic system of 3,5-dichlorotoluene.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC offers excellent resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
Method Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. More volatile compounds travel through the column faster and have shorter retention times.
dot
Caption: GC-MS workflow for the analysis of halogenated aromatic compounds.
Experimental Data Comparison (Representative)
The following table presents representative GC-MS data for the two compounds.
| Parameter | This compound | 3,5-Dichlorotoluene |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min | 50 °C (2 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Key Mass Fragments (m/z) | 240, 205, 170 | 159, 124, 89 |
| Retention Time (RT) | ~ 12.1 min | ~ 9.8 min |
Interpretation of Results: The higher boiling point of this compound results in a longer retention time in the GC system. The mass spectra will show characteristic isotopic patterns for the two chlorine atoms, which is a key diagnostic feature for both compounds. The fragmentation patterns will be distinct, allowing for unambiguous identification.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation.
HPLC Method for the Determination of this compound
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Sunfire C8 column (4.6 x 250 mm, 5 µm) or equivalent.
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.03% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the analytical standard and dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by diluting the stock solution with mobile phase.
-
-
Sample Preparation:
-
Prepare the sample in acetonitrile at a similar concentration to the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 21 60 40 | 25 | 60 | 40 |
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Calculate the purity or concentration based on the peak area relative to the standard.
-
GC-MS Method for the Analysis of 3,5-Dichlorotoluene
Objective: To confirm the identity and purity of 3,5-dichlorotoluene analytical standard.
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization source.
-
DB-5ms column (30 m x 0.25 mm, 0.25 µm) or equivalent.
Reagents:
-
Dichloromethane or Hexane (GC grade)
Procedure:
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL solution of 3,5-dichlorotoluene in dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum and compare it with a reference spectrum to confirm the identity.
-
Conclusion and Recommendations
The selection of an appropriate analytical standard and a validated analytical method are critical for ensuring the quality of pharmaceutical intermediates and final products. For this compound, HPLC with UV detection is the recommended primary analytical technique due to its non-volatile nature. While a certified reference material for this specific compound may be challenging to source, high-purity standards are available for method development and routine analysis.
For method development and as a system suitability standard, 3,5-dichlorotoluene serves as a practical and readily available alternative. Its analysis by GC-MS is straightforward and provides a robust method for identity confirmation.
Researchers and drug development professionals should prioritize the use of well-characterized analytical standards and validate their analytical methods according to regulatory guidelines to ensure the reliability and accuracy of their results.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Fluorinated Benzenes
Foreword: The Criticality of Quantifying Fluorinated Benzenes
In the landscape of pharmaceutical and chemical development, fluorinated benzenes are ubiquitous. They serve as critical starting materials, intermediates, or in some cases, potential process impurities. Their precise quantification is not merely an analytical task; it is a cornerstone of quality control, process optimization, and regulatory compliance. An analytical method that is not rigorously validated is, scientifically speaking, an unsubstantiated claim. The data it produces is unreliable and cannot be trusted to ensure product safety and efficacy.
This guide is structured to move beyond a simple checklist of validation parameters. As scientists, we must understand the causality behind our experimental choices. Why do we select one technique over another? What do the results of a robustness study truly tell us about a method's long-term viability? This document provides a comparative framework for validating two powerhouse techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantification of fluorinated benzenes, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2]
The Regulatory Bedrock: Understanding ICH Q2(R2) Validation Parameters
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process, harmonizing expectations for global regulatory submissions.[1][3][5][6] These parameters are not independent hurdles but interconnected attributes that collectively define a method's performance.
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results to the true value.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][10]
Caption: The Analytical Method Validation Lifecycle.
Selecting the Optimal Analytical Tool: GC-MS vs. HPLC
The choice of analytical instrumentation is the first critical decision in method development. For fluorinated benzenes, the decision primarily hinges on the analyte's volatility and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for compounds that are volatile or semi-volatile and thermally stable.[11] The gas chromatograph provides high-efficiency separation, while the mass spectrometer offers unparalleled specificity and sensitivity for identification and quantification. For trace-level analysis of residual fluorinated benzenes, GC-MS, particularly with a headspace autosampler, is often the superior choice as it minimizes matrix interference.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile and is the workhorse of the pharmaceutical industry.[13] It is ideal for less volatile or thermally labile compounds. When analyzing fluorinated benzenes that are part of a non-volatile drug substance or product matrix, reverse-phase HPLC (RP-HPLC) is typically the method of choice. The use of fluorinated stationary phases can sometimes offer unique selectivity for separating structurally similar fluorinated compounds compared to traditional C8 or C18 columns.[14][15]
Caption: Decision tree for analytical technique selection.
Comparative Summary: GC-MS vs. HPLC
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Suitability | Volatile & Semi-Volatile, Thermally Stable | Wide range of polarities, less volatile compounds |
| Typical Application | Residual solvents, process impurities, environmental samples | Assay of drug substances, impurity profiling in drug products |
| Sample Preparation | Often simple (dilute-and-shoot, headspace, SPME) | Can be more complex (extraction, filtration) |
| Separation Principle | Partitioning between gas mobile phase and liquid/solid stationary phase | Partitioning between liquid mobile phase and solid stationary phase |
| Detection | Mass Spectrometry (highly specific, structural info) | UV-Vis, PDA (less specific), MS, Fluorescence |
| Sensitivity | Excellent, often to ppb or ppt levels | Good to excellent, depending on detector and analyte |
| Key Strength | Superior for volatile trace analysis, high specificity | High versatility for a broad range of compounds |
Field-Proven Validation Protocols
What follows are detailed, step-by-step protocols for validating a quantification method for a hypothetical analyte, 1-fluoro-4-nitrobenzene , in a drug substance matrix. These protocols are designed to be self-validating systems, where the successful execution of each step provides objective evidence of the method's suitability.
A. Validation Protocol: Quantifying 1-fluoro-4-nitrobenzene by GC-MS
This protocol assumes the use of a capillary GC with a mass spectrometer detector.
1. System Suitability Testing (SST)
-
Causality: Before any sample analysis, we must verify that the instrument is performing as expected on that specific day. SST is the canary in the coal mine for chromatographic performance.
-
Protocol:
-
Prepare a standard solution of 1-fluoro-4-nitrobenzene at the target concentration (e.g., 10 µg/mL).
-
Make five replicate injections of this standard.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.[13]
-
Peak tailing factor must be between 0.8 and 1.5.
-
Signal-to-noise (S/N) ratio must be ≥ 10.
-
-
2. Specificity
-
Causality: To ensure we are only measuring our target analyte and not an interfering peak from the matrix or a related compound.
-
Protocol:
-
Inject a blank diluent to check for system peaks.
-
Inject a solution of the blank drug substance matrix (prepared in the same manner as a sample) to check for matrix interference at the retention time of the analyte.
-
Inject a spiked sample (matrix + analyte) to confirm the retention time and peak shape are not affected.
-
Acceptance Criteria: No significant interfering peaks (e.g., >10% of the LOQ area) should be observed at the retention time of 1-fluoro-4-nitrobenzene in the blank matrix.
-
3. Linearity and Range
-
Causality: To demonstrate a proportional relationship between analyte concentration and instrument response across a defined range, which is fundamental for accurate quantification.
-
Protocol:
-
Prepare a stock solution of 1-fluoro-4-nitrobenzene.
-
Perform serial dilutions to create at least five calibration standards spanning the expected range (e.g., from the LOQ to 150% of the target concentration). A typical range for an impurity might be 1 µg/mL to 25 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995. The y-intercept should be minimal.
-
4. Accuracy (% Recovery)
-
Causality: To determine how close the method's measurements are to the true value, accounting for any sample preparation losses or matrix effects.
-
Protocol:
-
Prepare samples of the blank drug substance matrix.
-
Spike the blank matrix with the analyte at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.
-
5. Precision (% RSD)
-
Causality: To demonstrate the method's consistency and reproducibility.
-
Protocol:
-
Repeatability:
-
Prepare six individual samples by spiking the matrix at 100% of the target concentration.
-
Analyze all six samples on the same day with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: %RSD should be ≤ 5.0%.
-
-
Intermediate Precision:
-
A second analyst, on a different day, prepares and analyzes a new set of six samples.
-
The results from both sets (12 samples total) are statistically compared.
-
Acceptance Criteria: The cumulative %RSD for all 12 samples should be ≤ 10.0%.
-
-
6. LOQ and LOD
-
Causality: To define the lower limits of the method's reliable performance.
-
Protocol (Signal-to-Noise Approach):
-
Prepare progressively more dilute solutions of the analyte.
-
Determine the concentration that results in a signal-to-noise ratio of approximately 3:1 for the LOD.
-
Determine the concentration that results in a signal-to-noise ratio of approximately 10:1 for the LOQ. The precision and accuracy at the LOQ should also be demonstrated.
-
Acceptance Criteria: The LOQ must be validated for accuracy (e.g., 80-120% recovery) and precision (e.g., RSD ≤ 15%).
-
7. Robustness
-
Causality: To ensure the method is reliable during routine use where minor variations are inevitable.
-
Protocol:
-
Analyze a sample at 100% target concentration.
-
Re-analyze the sample while introducing small, deliberate changes to the method parameters, one at a time.
-
GC Inlet Temperature: ± 5 °C
-
Column Flow Rate: ± 10%
-
Oven Temperature Ramp Rate: ± 10%
-
-
Acceptance Criteria: The results from the modified conditions should not deviate significantly (e.g., by >5%) from the original results. System suitability must still pass under all conditions.
-
B. Validation Protocol: Quantifying 1-fluoro-4-nitrobenzene by HPLC-UV
This protocol assumes a reverse-phase HPLC system with a UV detector.
1. System Suitability Testing (SST)
-
Causality: As with GC-MS, this confirms the HPLC system's readiness.
-
Protocol:
-
Prepare a standard solution.
-
Make five replicate injections.
-
Acceptance Criteria:
-
RSD of retention time and peak area ≤ 2.0%.[13]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
2. Specificity
-
Causality: Crucial for HPLC where co-elution is a risk. Using a Photo Diode Array (PDA) detector allows for peak purity analysis, adding a layer of confidence.
-
Protocol:
-
Analyze blank diluent and a blank matrix solution.
-
Analyze a spiked sample.
-
If using a PDA detector, perform peak purity analysis on the analyte peak in the presence of the matrix and potential degradants.
-
Acceptance Criteria: No interfering peaks at the analyte's retention time. The peak purity index should pass the instrument's software criteria.
-
3. Linearity, Range, Accuracy, Precision, LOQ/LOD
-
Protocol: The experimental design for these parameters is analogous to the GC-MS protocol. Prepare standards and spiked samples, analyze, and evaluate against pre-defined acceptance criteria. The criteria for accuracy, precision, and linearity remain the same.
4. Robustness
-
Causality: HPLC methods can be sensitive to mobile phase and temperature changes. This study is critical.
-
Protocol:
-
Analyze a standard sample under normal conditions.
-
Introduce deliberate variations:
-
Mobile Phase Composition: Vary the organic solvent percentage (e.g., if 60:40 Acetonitrile:Water, test 58:42 and 62:38).
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 10%.
-
-
Acceptance Criteria: The change in retention time should be minimal, and the final quantified result should not deviate significantly from the nominal result. System suitability must be met in all cases.
-
Data Summary and Interpretation
All validation data must be clearly summarized. Below are example tables showcasing acceptable results for the quantification of 1-fluoro-4-nitrobenzene as an impurity.
Table 1: Example Validation Summary for GC-MS Method
| Validation Parameter | Acceptance Criterion | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.995 | 0.9991 | Pass |
| Range (µg/mL) | 1.0 - 25.0 | 1.0 - 25.0 | Pass |
| Accuracy (Recovery) | 90.0 - 110.0% | Low QC: 98.5%Mid QC: 101.2%High QC: 99.8% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 5.0% | 2.1% | Pass |
| - Intermediate | ≤ 10.0% | 4.5% | Pass |
| LOQ (µg/mL) | Report Value | 1.0 | Pass |
| Robustness | No significant impact | All variations resulted in <3% change in final value. | Pass |
Table 2: Example Validation Summary for HPLC-UV Method
| Validation Parameter | Acceptance Criterion | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.995 | 0.9995 | Pass |
| Range (µg/mL) | 1.0 - 25.0 | 1.0 - 25.0 | Pass |
| Accuracy (Recovery) | 90.0 - 110.0% | Low QC: 99.1%Mid QC: 100.5%High QC: 102.3% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 5.0% | 1.8% | Pass |
| - Intermediate | ≤ 10.0% | 3.9% | Pass |
| LOQ (µg/mL) | Report Value | 1.0 | Pass |
| Robustness | No significant impact | All variations passed SST and gave results within ±4% of nominal. | Pass |
Conclusion: Validation as a Continuous Process
This guide provides a robust framework for the validation of analytical methods for fluorinated benzenes. The choice between GC-MS and HPLC should be justified based on the analyte's properties and the method's intended purpose. The validation protocols described herein are grounded in regulatory expectations and scientific principles, emphasizing the "why" behind each experimental step.
It is crucial to remember that method validation is not a one-time event. It is part of a lifecycle that includes development, validation, and continuous monitoring to ensure the method remains fit for purpose throughout its use.[3] A well-validated method is the bedrock of data integrity, product quality, and patient safety.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene Derivatives
Introduction: Rationale and Scientific Context
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into organic molecules is a well-established approach to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] The core structure, 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, presents a compelling scaffold for investigation. It combines a dichlorinated phenyl ring, a common feature in bioactive compounds, with a trifluoropropenyl group, which can confer unique electronic and steric properties.
This guide provides a comprehensive framework for the systematic biological activity screening of a hypothetical library of derivatives based on this parent compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a logical and scientifically rigorous screening cascade. The objective is to efficiently identify and characterize derivatives with promising therapeutic potential, focusing on foundational assays for cytotoxicity and antimicrobial activity as primary screens.
The Parent Compound and Derivative Library Design
The parent compound, this compound (CAS 864725-22-4), serves as our starting point. Its synthesis can be achieved via methods such as the Wittig reaction, starting from 3',5'-dichloro-2,2,2-trifluoroacetophenone.[4] To explore the structure-activity relationship (SAR), a focused library of derivatives should be synthesized. For the purpose of this guide, we will consider a hypothetical set of derivatives where substitutions are made on the dichlorophenyl ring.
Table 1: Hypothetical Derivative Library for Screening
| Compound ID | Parent Scaffold | R1 Position | R2 Position |
| LEAD-001 | This compound | -Cl | -Cl |
| LEAD-002 | 1-chloro-3-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | -Cl | -F |
| LEAD-003 | 1-chloro-3-methoxy-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | -Cl | -OCH₃ |
| LEAD-004 | 1,3-difluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | -F | -F |
| LEAD-005 | 1,3-dimethyl-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene | -CH₃ | -CH₃ |
This targeted library allows for a systematic evaluation of how modifying the electronic and steric properties of the phenyl ring impacts biological activity.
A Tiered Approach to Biological Screening
A successful screening campaign relies on a logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies. This tiered approach, often referred to as a screening cascade, ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for screening novel chemical derivatives.
Part 1: Cytotoxicity Screening - The First Gatekeeper
Rationale: A primary cytotoxicity screen is fundamental in early-stage drug discovery. It serves two main purposes: 1) identifying compounds with potential anticancer activity, and 2) flagging compounds that are too broadly toxic for further development as other therapeutic agents (e.g., antimicrobials). The XTT assay is a robust and sensitive colorimetric method for this purpose, offering advantages over the traditional MTT assay, such as producing a water-soluble formazan product, which simplifies the protocol.[5]
Comparative Cytotoxicity Data (Hypothetical)
The primary output of this assay is the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability. This quantitative measure allows for direct comparison across the derivative library.
Table 2: Hypothetical Cytotoxicity Data against A549 Lung Carcinoma Cells
| Compound ID | IC₅₀ (µM) | Interpretation |
| LEAD-001 | 12.5 | Moderate activity |
| LEAD-002 | 8.2 | Potent Hit. Improved activity over parent. |
| LEAD-003 | 45.1 | Low activity |
| LEAD-004 | 7.9 | Potent Hit. Similar activity to LEAD-002. |
| LEAD-005 | > 100 | Inactive |
| Doxorubicin | 0.8 | Positive Control |
Detailed Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Caption: Step-by-step workflow for the XTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and a known cytotoxic agent like Doxorubicin (positive control). Incubate for another 48 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
Incubation with XTT: Add 50 µL of the prepared XTT mixture to each well. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[5][6]
-
Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 450 nm. A reference wavelength of 650 nm is used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Part 2: Antimicrobial Activity Screening
Rationale: The search for novel antimicrobial agents is a global health priority.[7] A foundational assay in this field is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9] This assay is crucial for quantifying the potency of potential antibiotics and is a standard method for antimicrobial susceptibility testing.[8]
Comparative Antimicrobial Data (Hypothetical)
The MIC value provides a clear benchmark for comparing the efficacy of the derivatives against various bacterial strains.
Table 3: Hypothetical MIC Data (µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Interpretation |
| LEAD-001 | 32 | > 128 | Moderate activity against Gram-positive bacteria. |
| LEAD-002 | 16 | 64 | Improved activity, some broad-spectrum potential. |
| LEAD-003 | 8 | 32 | Potent Hit. Best overall activity. |
| LEAD-004 | 16 | 128 | Activity similar to LEAD-002 against S. aureus. |
| LEAD-005 | > 128 | > 128 | Inactive. |
| Vancomycin | 1 | - | Positive Control (Gram-positive). |
| Ciprofloxacin | 0.5 | 0.015 | Positive Control (Broad-spectrum). |
Detailed Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is adapted for a 96-well plate format.
Caption: Workflow for the broth microdilution MIC determination assay.
Methodology:
-
Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Typical concentration ranges are from 128 µg/mL down to 0.25 µg/mL. Leave wells for a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the final bacterial inoculum to each well of the compound dilution plate. The final volume in each well should be 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[10]
-
(Optional) Viability Confirmation: To aid in determining the endpoint, a viability indicator like resazurin can be added. A color change from blue (no metabolic activity) to pink indicates bacterial growth.
Conclusion and Path Forward
This guide outlines a systematic, two-pronged primary screening approach for evaluating the biological potential of novel this compound derivatives. Based on our hypothetical data, LEAD-002 and LEAD-004 emerge as promising cytotoxic agents, warranting further investigation in a broader panel of cancer cell lines and mechanistic studies. Concurrently, LEAD-003 shows the most significant antimicrobial potential and should be prioritized for further profiling against a wider range of pathogenic bacteria and fungi, including resistant strains.
The subsequent steps for these "hit" compounds would involve secondary screening to elucidate their mechanism of action.[11] For cytotoxic hits, this could include apoptosis assays or cell cycle analysis. For antimicrobial hits, time-kill kinetics studies or target-based enzyme inhibition assays would be logical next steps to understand if the compounds are bactericidal or bacteriostatic.[12][13][14] This structured screening cascade ensures that research efforts are channeled efficiently, maximizing the potential for discovering a novel therapeutic lead from this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. blog.biobide.com [blog.biobide.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of Synthesized Compounds
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a synthesized compound's molecular structure is a cornerstone of scientific rigor. An erroneous structural assignment can lead to wasted resources, misleading biological data, and potentially unsafe therapeutic candidates. Spectroscopic analysis provides a suite of powerful, non-destructive techniques that, when used in concert, offer a comprehensive picture of a molecule's architecture. This guide provides an in-depth comparison of the most critical spectroscopic methods, grounded in the practical insights of a seasoned application scientist. The focus here is not merely on the "what" but the "why"—elucidating the strategic choices that lead to confident structural confirmation.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architect's Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and comprehensive technique for elucidating the structure of organic molecules.[1][2] It is considered the gold standard because it provides detailed information about the carbon-hydrogen framework of a molecule.[3] The principle of NMR lies in the magnetic properties of atomic nuclei with an odd number of protons and neutrons, such as ¹H and ¹³C.[3] When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes them to transition to a higher energy state, and the specific frequency at which this occurs provides a wealth of structural information.[4]
Key NMR Experiments for Structural Confirmation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for complete structural characterization.[5]
-
¹H NMR (Proton NMR): This is typically the first NMR experiment performed. It provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[2]
-
¹³C NMR (Carbon NMR): This experiment identifies the number of different types of carbon atoms in a molecule and their electronic environment.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together fragments of the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
Experimental Protocol: A General Workflow for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 2-5 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The deuterated solvent is used to avoid a large solvent signal that would obscure the analyte's signals.
-
Filtration: Filter the sample through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[6]
-
Transfer: Transfer the filtered solution into a clean NMR tube to a depth of about 4 cm.[6]
-
Data Acquisition:
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.[6] Analyze the chemical shifts, integration, and coupling patterns to assemble the molecular structure.[9]
Strengths and Limitations of NMR Spectroscopy
| Strengths | Limitations |
| Provides unambiguous structural information. | Relatively low sensitivity, requiring mg of sample. |
| Non-destructive technique. | Can be time-consuming to acquire all necessary data. |
| Can provide information on stereochemistry and dynamic processes. | Complex molecules can lead to overlapping signals. |
| Quantitative analysis is possible.[10] | High initial cost of instrumentation. |
Chapter 2: Mass Spectrometry (MS) - The Molecular Weight Detective
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is a destructive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[12][13] The process involves ionizing the sample, separating the ions based on their m/z ratio, and then detecting them.[14]
High-Resolution Mass Spectrometry (HRMS)
HRMS can measure m/z values to four or more decimal places, allowing for the determination of a unique molecular formula.[12][15] This is a critical piece of information for confirming the identity of a newly synthesized compound.[16]
Tandem Mass Spectrometry (MS/MS)
In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed.[17] This provides valuable information about the connectivity of atoms within the molecule, which can be used to corroborate the structure proposed by NMR.[18]
Experimental Protocol: A General Workflow for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the range of 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.[19]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[11]
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[11]
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum.[20] This spectrum is then analyzed to determine the molecular weight and, in the case of HRMS, the elemental composition.[21]
Strengths and Limitations of Mass Spectrometry
| Strengths | Limitations |
| Extremely high sensitivity (picomole to femtomole range). | Destructive technique. |
| Provides accurate molecular weight and elemental composition. | Does not provide detailed information about stereochemistry. |
| Can be coupled with separation techniques for complex mixture analysis. | Isomers can be difficult to distinguish without MS/MS. |
| Fast analysis time. | Ionization efficiency can vary significantly between compounds. |
Chapter 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy - The Functional Group and Conjugation Probes
While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer valuable complementary information.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching and bending of bonds).[22] Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence or absence of specific functional groups such as carbonyls (C=O), hydroxyls (-OH), and amines (-NH₂).[23][24]
-
Sample Preparation:
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded.[26] Then, the sample spectrum is acquired.[27]
-
Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum.[28] The characteristic absorption bands are then correlated with specific functional groups.[29]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state.[30] This technique is particularly useful for analyzing compounds with conjugated π-systems.[31][32] The extent of conjugation in a molecule affects the wavelength of maximum absorption (λmax); as conjugation increases, the λmax shifts to longer wavelengths.[33][34]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, water).
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to record a baseline.
-
Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Scan a range of wavelengths to generate the absorption spectrum.
-
-
Data Analysis: Identify the λmax and use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε), which is a characteristic property of the compound.[35]
Strengths and Limitations of IR and UV-Vis Spectroscopy
| Technique | Strengths | Limitations |
| IR Spectroscopy | Rapid identification of functional groups.[36] | Does not provide information on the overall molecular structure. |
| Relatively inexpensive instrumentation. | The "fingerprint" region can be complex and difficult to interpret.[24] | |
| UV-Vis Spectroscopy | Highly sensitive for conjugated systems. | Limited to compounds with chromophores. |
| Can be used for quantitative analysis.[37] | Provides limited structural information. |
Chapter 4: A Comparative Analysis - An Orthogonal Approach to Structural Confirmation
No single spectroscopic technique can definitively determine the structure of a novel compound.[38][39] The most robust approach is to use a combination of these techniques, as they provide complementary, or orthogonal, pieces of information.[40][41]
The Synergy of Spectroscopic Techniques
The following diagram illustrates how different spectroscopic techniques provide unique and overlapping information to build a complete picture of a molecule's structure.
Caption: Interplay of spectroscopic techniques for structural elucidation.
Comparative Overview of Spectroscopic Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | UV-Vis Spectroscopy |
| Information Provided | Detailed C-H framework, connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation | Presence/absence of functional groups | Presence of conjugated systems |
| Sample Amount | mg | µg - ng | mg - µg | µg - ng |
| Sensitivity | Low | Very High | Moderate | High (for chromophores) |
| Destructive? | No | Yes | No | No |
| Primary Application | Unambiguous structure determination | Molecular formula determination | Functional group identification | Analysis of conjugated molecules |
A Strategic Workflow for Structural Confirmation
For a newly synthesized compound, a logical and efficient workflow is essential.
Caption: A strategic workflow for spectroscopic structural confirmation.
Conclusion
The confirmation of a synthesized compound's structure is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques.[42] While NMR spectroscopy provides the foundational blueprint of the molecular architecture, mass spectrometry delivers the crucial molecular formula.[43] IR and UV-Vis spectroscopy offer rapid and valuable insights into the functional groups and electronic properties of the molecule. By employing these techniques in a logical and orthogonal manner, researchers can achieve a high degree of confidence in their structural assignments, thereby ensuring the integrity and reproducibility of their scientific findings.[10][13]
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 9. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. acdlabs.com [acdlabs.com]
- 21. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 22. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 23. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 24. azooptics.com [azooptics.com]
- 25. eng.uc.edu [eng.uc.edu]
- 26. whitebearphotonics.com [whitebearphotonics.com]
- 27. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 28. researchgate.net [researchgate.net]
- 29. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
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- 31. jackwestin.com [jackwestin.com]
- 32. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
- 34. utsc.utoronto.ca [utsc.utoronto.ca]
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A Senior Application Scientist's Guide to Purity Assessment: Profiling 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene by GC-MS
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of scientific integrity and therapeutic safety. This is particularly true for novel pharmaceutical intermediates like 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, a key building block whose impurity profile can significantly impact downstream reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this specific halogenated aromatic compound. We will delve into the causality behind experimental choices, present supporting data, and offer a field-proven protocol to ensure self-validating and reliable results.
The Criticality of Purity for Pharmaceutical Intermediates
This compound is an important intermediate in the synthesis of various specialized organic compounds.[1] Impurities, even in trace amounts, can have significant consequences, potentially leading to side reactions, reduced yield, and the introduction of toxic byproducts in the final drug substance. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) for the identification, qualification, and control of impurities in new drug substances to ensure patient safety.[2][3][4][5] Therefore, a robust and validated analytical method for purity determination is not just a matter of quality control, but a critical regulatory requirement.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[2][3] Its combination of the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry makes it an ideal choice for the purity assessment of this compound.[6]
The Rationale Behind GC-MS for this Analyte
The choice of GC-MS is underpinned by the physicochemical properties of the target molecule. With a predicted boiling point of approximately 265.6°C, this compound is sufficiently volatile for GC analysis without the need for derivatization.[7] Furthermore, its aromatic and halogenated nature makes it well-suited for separation on common GC capillary columns and readily detectable by mass spectrometry.
The workflow for a typical GC-MS analysis for purity assessment is outlined below:
GC-MS workflow for purity assessment.
Comparative Analysis: GC-MS vs. HPLC and qNMR
While GC-MS is a powerful tool, it is essential to understand its performance in comparison to other analytical techniques like High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of technique often depends on the specific analytical challenge and the properties of the analyte and its potential impurities.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio.[6] | Separation based on polarity and interaction with stationary phase, detection by UV/Vis, etc.[7] | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field.[1] |
| Applicability to Analyte | Excellent for volatile and semi-volatile compounds like the target molecule.[3] | Suitable, but may require method development for optimal separation of structurally similar impurities. | Excellent for structural elucidation and quantification without a specific reference standard for each impurity. |
| Sensitivity | High, especially in selected ion monitoring (SIM) mode. Can detect trace-level impurities.[4] | Generally good, but can be lower than GC-MS for certain compounds.[8] | Lower sensitivity compared to GC-MS and HPLC, may not be suitable for trace impurity detection.[8] |
| Selectivity | Very high, mass spectra provide a "fingerprint" for confident compound identification.[6] | Good, but co-elution of isomers or structurally similar compounds can be a challenge.[8] | Highly selective for specific nuclei (e.g., ¹H, ¹³C, ¹⁹F), providing unambiguous structural information.[5] |
| Quantification | Typically uses area percent for purity assessment, which assumes equal response factors for all components. For accurate quantification, reference standards are needed. | Requires reference standards for each impurity for accurate quantification. | Absolute quantification is possible using a certified internal standard. |
| Sample Throughput | Relatively fast run times, suitable for routine analysis. | Can have longer run times depending on the complexity of the separation. | Can be slower due to longer acquisition times required for good signal-to-noise. |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
Field-Proven Experimental Protocol for GC-MS Analysis
This protocol is designed to be a robust starting point for the purity assessment of this compound. Method validation according to ICH guidelines is essential before implementation for routine quality control.[2]
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
Transfer an aliquot to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated aromatic compounds. A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis and Interpretation
-
Identify the Main Peak: The largest peak in the Total Ion Chromatogram (TIC) should correspond to this compound.
-
Analyze the Mass Spectrum of the Main Peak: The mass spectrum should be consistent with the structure of the target compound. Key fragmentation patterns for trifluoromethyl-substituted aromatic compounds include the loss of a CF₃ radical.
-
Identify Impurity Peaks: Analyze the mass spectra of the smaller peaks in the TIC.
-
Potential Impurities: Based on the likely synthesis route (e.g., Wittig reaction from 3,5-dichloro-2,2,2-trifluoro acetophenone), potential impurities to look for include:
-
Unreacted starting materials (e.g., 3,5-dichloro-2,2,2-trifluoro acetophenone).
-
Reagents and byproducts (e.g., triphenylphosphine oxide).
-
Isomers or related compounds formed through side reactions.
-
-
Library Search: Compare the mass spectra of the impurity peaks against a commercial mass spectral library (e.g., NIST) for tentative identification.
-
Purity Calculation: Calculate the purity of the main component using the area percent method from the TIC. It is important to note that this provides an estimate, and for accurate quantification, response factors for each impurity should be determined using certified reference standards.
Conclusion: A Multi-faceted Approach to Purity Assessment
For the comprehensive purity assessment of this compound, GC-MS stands out as a highly effective and reliable technique, particularly for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and selectivity provide a level of confidence that is crucial in the pharmaceutical industry.
However, a truly robust quality control strategy often employs orthogonal methods. While GC-MS is excellent for impurity profiling, HPLC can be a valuable tool for quantifying non-volatile impurities and for routine analysis once the impurity profile is well-characterized. Furthermore, qNMR offers the unique advantage of providing absolute purity determination without the need for individual impurity standards, making it an invaluable tool for the characterization of reference materials.
Ultimately, the choice of analytical technique should be guided by a thorough understanding of the analyte's properties, the potential impurity profile, and the specific regulatory requirements. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest standards of purity, quality, and safety for their pharmaceutical products.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Drug Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Drug Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often transforming a promising lead compound into a clinical success.[1][2] This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated analogues, moving beyond mere observation to elucidate the underlying physicochemical principles. By examining key pharmacological parameters through the lens of experimental data and established protocols, this document aims to equip researchers with the critical insights needed for rational drug design and development. Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy.[3]
The Power of a Single Atom: How Fluorine Transforms Molecular Properties
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert significant influence on a molecule's behavior without drastically altering its steric profile.[1][4] Unlike other halogens, fluorine is a bioisostere of the hydrogen atom, yet its electronic properties are vastly different.[2] This duality allows for subtle yet powerful modulations of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical and Pharmacokinetic Enhancements:
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP450) enzymes.[5][6] By strategically replacing a hydrogen at a metabolically labile position with fluorine, chemists can effectively block oxidative metabolism, leading to a longer half-life and improved bioavailability.[3][5]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its ability to interact with protein targets.[1][4] This can lead to stronger binding through favorable dipole-dipole or hydrogen bond interactions, thereby increasing potency and selectivity.[4][6]
-
Lipophilicity and Membrane Permeability: The effect of fluorination on lipophilicity (logP) is context-dependent. While a single fluorine atom can modestly increase lipophilicity, polyfluorination often decreases it.[7][8] This modulation is critical for optimizing a drug's ability to cross biological membranes and reach its target.[9][10]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups.[4][11] This alteration of a molecule's ionization state at physiological pH can significantly impact its solubility, permeability, and target engagement.[12]
Comparative Data: Fluorinated vs. Non-Fluorinated Analogues
The following table summarizes experimental data from various studies, highlighting the quantitative impact of fluorination on key drug-like properties.
| Compound Pair | Modification | Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement | Reference |
| Isoquinoline-based PARP Inhibitor | H vs. 7-F | PARP2 IC50 (nM) | 1,200 | Not Reported | - | [13] |
| Fentanyl Analogue | H vs. 2-F on N-phenyl ring | μ-Opioid Receptor Agonist Activity (EC50, nM) | - | 0.16 | Strongest among isomers | [14] |
| Gefitinib Analogue | H vs. 2-F on quinazoline ring | EGFR Inhibition | - | Potent | - | [11] |
| Oestrogen Derivative | H vs. F substitution | Prevention of toxic metabolite formation | - | Effective | - | [1] |
| Enoxacin | Non-fluorinated naphthyridine vs. 6-F | Gyrase-complex binding | - | 2-17 fold increase | 15-fold for enoxacin | [1] |
Experimental Protocols for Comparative Efficacy Studies
To ensure the validity and reproducibility of comparative analyses, standardized and rigorous experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate and compare the properties of fluorinated and non-fluorinated analogues.
In Vitro Microsomal Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (fluorinated and non-fluorinated analogues)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent like DMSO.[5]
-
Incubation:
-
Thaw the pooled liver microsomes on ice.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[5]
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot of the reaction mixture.
-
Stop the reaction by adding the aliquot to a well containing ice-cold acetonitrile or methanol to precipitate the proteins.[13]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[13]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]
-
Causality and Self-Validation: The inclusion of a negative control (without NADPH) is crucial to ensure that any observed compound degradation is due to enzymatic metabolism and not chemical instability. Positive controls with known clearance rates validate the assay's performance. Comparing the t½ and CLint of the fluorinated analogue directly with its non-fluorinated counterpart provides a clear, quantitative measure of the impact of fluorination on metabolic stability.
Caption: Workflow for an in vitro microsomal stability assay.
In Vitro Kinase Inhibition Assay
This assay is essential for determining the potency of a compound in inhibiting a specific kinase, a common target class for many drugs.
Objective: To determine the IC50 value of a compound, representing the concentration at which it inhibits 50% of the kinase activity.
Materials:
-
Kinase enzyme (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.[13]
-
Assay Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.[13]
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).[13]
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity. This is done in two steps: first, adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation: The use of positive and negative controls is essential for data normalization and to ensure the observed signal is a direct result of kinase activity. Comparing the IC50 values of the fluorinated and non-fluorinated analogues provides a direct measure of the impact of fluorination on target engagement and potency.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.[13]
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-established strategy in drug discovery for enhancing the efficacy of therapeutic candidates.[1][15] By favorably modulating key properties such as metabolic stability, binding affinity, and membrane permeability, fluorination can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[6][16] However, the effects of fluorination are highly dependent on the specific molecular scaffold and the position of the fluorine atom(s).[13] Therefore, a systematic and comparative evaluation of fluorinated and non-fluorinated analogues, guided by robust experimental data, is essential for rational drug design. As synthetic methodologies for the precise introduction of fluorine continue to advance, the strategic use of this "small magic bullet atom" will undoubtedly continue to drive the development of safer and more effective medicines.[3][17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 15. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Results with Computational Predictions
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth, objective comparison of in silico predictions and in vitro experimental data, offering a framework for robust cross-validation. By understanding the principles and best practices outlined here, you can enhance the predictive power of your computational models and increase the efficiency of your drug discovery pipeline.
The Symbiotic Relationship of In Silico and In Vitro Approaches
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have revolutionized drug discovery by enabling the rapid screening of vast chemical libraries and the prediction of molecular interactions.[1][2] However, these in silico predictions are theoretical and must be anchored in biological reality through experimental validation.[3] Conversely, experimental results can feed back into computational models, refining their accuracy and predictive capabilities. This iterative process of prediction and validation forms a powerful engine for modern drug development.
This guide will delve into the practical aspects of this cross-validation, providing not just the "how" but, more importantly, the "why" behind the methodologies.
Section 1: The Computational Prediction Workflow
At the heart of in silico drug discovery are predictive models that aim to forecast the biological activity of a compound. Two widely used techniques are molecular docking and QSAR.
Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4][5] The primary output of a docking simulation is a "docking score," which estimates the binding affinity between the ligand and the protein.[1] A lower, more negative docking score generally indicates a stronger predicted binding affinity.[6]
Experimental Workflow: Molecular Docking
References
- 1. Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space[v1] | Preprints.org [preprints.org]
- 2. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Fluralaner Intermediates: Evaluating Routes Involving 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluralaner, a potent isoxazoline-based ectoparasiticide, has garnered significant attention in veterinary medicine. Its complex molecular structure necessitates a multi-step synthesis, with the formation of the key intermediate, 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid (Intermediate I), being a critical phase. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, with a particular focus on the role of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. We will delve into the mechanistic underpinnings of these routes, present available experimental data, and offer a critical evaluation of their respective advantages and disadvantages to inform rational drug development and manufacturing strategies.
Introduction
The isoxazoline class of compounds represents a significant advancement in the control of ectoparasites in animals. Their mode of action involves the potent blockade of GABA- and L-glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasites. Fluralaner is a prominent member of this class, exhibiting a broad spectrum of activity and a long duration of action. The synthesis of Fluralaner is a topic of considerable interest for process chemists and drug developers seeking efficient, scalable, and cost-effective manufacturing routes. A pivotal step in its synthesis is the construction of the substituted isoxazoline ring, which is subsequently elaborated to the final active pharmaceutical ingredient (API). This guide will compare and contrast the main synthetic strategies for producing the core isoxazoline intermediate of Fluralaner.
Comparative Analysis of Synthetic Routes to Fluralaner Intermediate I
The synthesis of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid (Intermediate I) is a key convergence point in the overall synthesis of Fluralaner. Two primary routes have been described in the literature, distinguished by their approach to constructing the isoxazoline ring and the starting materials employed.
Route 1: 1,3-Dipolar Cycloaddition Utilizing this compound
This route hinges on the well-established [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocycles. In this specific application, a nitrile oxide is generated in situ and reacts with the alkene, this compound, to form the desired isoxazoline ring.
Experimental Protocol:
A common procedure for this route involves the following key steps:
-
Formation of the Nitrile Oxide Precursor: Starting from 4-bromo-3-methylbenzoic acid, an esterification is typically performed, followed by reduction to yield 4-bromo-3-methylbenzyl alcohol. Subsequent oxidation and reaction with hydroxylamine hydrochloride leads to the formation of a 4-bromo-α-chloro-3-methylbenzyl oxime, the precursor to the nitrile oxide.
-
In Situ Generation of Nitrile Oxide and Cycloaddition: The chloro-oxime is treated with a base to generate the corresponding nitrile oxide in the presence of this compound. The nitrile oxide rapidly undergoes a 1,3-dipolar cycloaddition with the alkene to yield 3-(4-bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-4,5-dihydro-5-trifluoromethylisoxazole.
-
Final Conversion to Intermediate I: The bromo-substituted isoxazoline is then subjected to a carbonylation reaction, often catalyzed by a palladium complex, to introduce the carboxylic acid moiety, yielding Intermediate I.[1]
Diagram of Route 1 Workflow:
Caption: Synthetic pathway of Route 1.
Advantages and Disadvantages of Route 1:
| Feature | Assessment | Supporting Data/Rationale |
| Chemical Principle | Elegant and well-established 1,3-dipolar cycloaddition chemistry. | The Huisgen 1,3-dipolar cycloaddition is a Nobel Prize-winning reaction known for its high efficiency and stereospecificity. |
| Starting Materials | The key intermediate, this compound, is not readily available and its synthesis can be complex.[1] | Commercial availability of this starting material is limited, potentially increasing lead times and costs. |
| Reagents | Utilizes expensive reagents such as palladium catalysts for the carbonylation step and potentially hazardous reagents for the oximation and chlorination steps.[1] | The use of heavy metal catalysts can lead to product contamination and requires specific purification steps. |
| Industrial Scalability | Considered difficult for large-scale industrial production due to the cost and availability of starting materials and reagents.[1] | The overall process economics may not be favorable for commercial manufacturing. |
Route 2: Alternative Convergent Synthesis
This route offers a different strategy for the construction of Intermediate I, avoiding the use of the pre-functionalized alkene, this compound. Instead, it builds the isoxazoline ring from more readily available starting materials.
Experimental Protocol:
The key steps in this alternative route are:
-
Synthesis of a Key Ketone Intermediate: Starting from 2-fluorotoluene, an acetylation reaction followed by a cyanide substitution and subsequent hydrolysis yields 4-acetyl-2-methylbenzoic acid.
-
Condensation and Cyclization: This ketone then undergoes a condensation reaction with 3',5'-dichloro-2,2,2-trifluoroacetophenone in the presence of a base, such as triethylamine. The resulting intermediate undergoes dehydration and cyclization with hydroxylamine to form the isoxazoline ring of Intermediate I.[1]
Diagram of Route 2 Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
